H-Asp(obzl)-amc hcl
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl (3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5.ClH/c1-13-9-20(25)28-18-10-15(7-8-16(13)18)23-21(26)17(22)11-19(24)27-12-14-5-3-2-4-6-14;/h2-10,17H,11-12,22H2,1H3,(H,23,26);1H/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLCCJOOVOOXHV-LMOVPXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)OCC3=CC=CC=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)OCC3=CC=CC=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219138-15-5 | |
| Record name | Butanoic acid, 3-amino-4-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-4-oxo-, phenylmethyl ester, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219138-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
H-Asp(obzl)-amc hcl principle of fluorescence
An In-Depth Technical Guide to the Principle of Fluorescence of H-Asp(OBzl)-AMC HCl
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a fluorogenic substrate critical for the sensitive detection of specific protease activity. We will explore the fundamental principles of its fluorescence, the mechanism of enzymatic activation, and its practical application in scientific research, particularly within drug development.
Introduction: The Power of Fluorogenic Substrates in Protease Research
Proteases, enzymes that catalyze the breakdown of proteins, are fundamental to countless physiological processes and are implicated in numerous pathologies. The ability to accurately measure the activity of specific proteases is therefore crucial for both basic research and therapeutic development. Fluorogenic substrates are powerful tools designed for this purpose, offering a sensitive and continuous method for monitoring enzyme kinetics[1]. These molecules are engineered to be non-fluorescent or weakly fluorescent until acted upon by a specific enzyme. Enzymatic cleavage liberates a fluorophore, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity[2].
This compound is a specialized fluorogenic substrate designed to detect proteases that recognize and cleave the peptide bond following an aspartic acid residue. Its utility is rooted in the unique photophysical properties of its core components: the 7-amino-4-methylcoumarin (AMC) fluorophore and the aspartic acid recognition motif.
The Fluorophore: 7-Amino-4-Methylcoumarin (AMC)
7-Amino-4-methylcoumarin (AMC) is a versatile blue-emitting fluorophore widely used in the design of enzyme substrates[3][4]. In its free, unconjugated form, AMC exhibits strong fluorescence with characteristic excitation and emission maxima.
Spectral Properties
Free AMC has a distinct spectral profile, which is essential for its detection:
These spectral characteristics allow for its measurement using standard laboratory fluorometers and microplate readers equipped with appropriate filter sets or monochromators.
| Property | Wavelength (nm) | Source(s) |
| Excitation (Peak) | ~341-360 nm | [5][7] |
| Emission (Peak) | ~441-460 nm | [5][7][9] |
The Quenching Principle: Static Quenching
The brilliance of AMC-based substrates lies in a phenomenon known as static quenching[10]. When the amino group of AMC is linked to the carboxyl group of an amino acid (in this case, aspartic acid) via an amide bond, the electronic conjugation of the fluorophore is altered. This modification changes the electron distribution within the coumarin ring system, significantly reducing its intrinsic fluorescence and shifting its absorbance and emission spectra to shorter wavelengths (approx. 330 nm excitation / 390 nm emission)[10]. The substrate in this state is effectively "caged" or quenched.
The enzymatic cleavage of the Asp-AMC amide bond breaks this linkage, liberating free AMC. The release restores the original electronic structure of the amino group, leading to a dramatic increase in fluorescence quantum yield and a shift back to the characteristic longer excitation and emission wavelengths of the free fluorophore[10][11]. This "turn-on" fluorescence provides a high signal-to-noise ratio, enabling highly sensitive detection of proteolytic activity.
The Substrate: this compound
This compound is a precisely designed molecule where each component serves a distinct purpose. Its chemical name is (3S)-3-Amino-4-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-4-oxobutanoic acid phenylmethyl ester monohydrochloride[12].
-
H-Asp: The L-Aspartic Acid residue provides the recognition site for the target protease. Proteases like caspases and Granzyme B have a strong specificity for cleaving the peptide bond C-terminal to an aspartate residue[11][13].
-
(OBzl): The benzyl ester serves as a protecting group for the side-chain carboxyl group of the aspartic acid. This prevents unwanted side reactions during synthesis and can influence the substrate's specificity and interaction with the enzyme's active site.
-
AMC: The 7-amino-4-methylcoumarin is the reporter group, which is quenched when conjugated and becomes highly fluorescent upon cleavage.
-
HCl: The hydrochloride salt increases the compound's polarity and aqueous solubility, which is crucial for its use in biological buffers[14].
The Core Principle: Enzymatic Cleavage and Fluorescence Activation
The central mechanism of this compound relies on enzyme-catalyzed hydrolysis. A protease with specificity for aspartic acid recognizes and binds to the substrate. The enzyme then cleaves the robust amide bond linking the aspartic acid residue to the AMC molecule. This proteolytic event releases the free, unquenched AMC, which fluoresces intensely upon excitation. The rate of fluorescence increase is directly proportional to the rate of substrate cleavage, thus providing a real-time measure of the enzyme's activity.
This relationship is foundational for performing kinetic studies to determine parameters such as Kₘ and kcat, and for high-throughput screening of enzyme inhibitors.
Diagram of the Activation Mechanism
The following diagram illustrates the enzymatic activation of this compound.
Caption: Workflow of protease-mediated fluorescence activation.
Experimental Protocol: Measuring Caspase-3 Activity
This protocol provides a generalized workflow for measuring the activity of Caspase-3, a well-characterized aspartate-specific protease, using an AMC-based substrate. The principles are directly applicable to this compound.
Materials and Reagents
-
This compound Substrate
-
Free 7-Amino-4-methylcoumarin (AMC) standard[15]
-
Recombinant active Caspase-3
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
DMSO (for dissolving substrate and standard)
-
Black, flat-bottom 96-well microplate (uncoated)[2]
-
Fluorescence microplate reader
Step-by-Step Methodology
1. Reagent Preparation:
- Substrate Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store at -20°C, protected from light[2].
- AMC Standard Stock Solution: Dissolve the free AMC reference standard in DMSO to create a 1 mM stock solution. Store at -20°C, protected from light[7].
- Enzyme Preparation: Dilute the active Caspase-3 to the desired concentration in cold Assay Buffer immediately before use. Keep the enzyme on ice.
2. AMC Standard Curve Generation:
- Prepare a series of dilutions of the AMC standard stock solution in Assay Buffer. A typical concentration range would be from 0 µM to 25 µM[7].
- Add 100 µL of each standard dilution to separate wells of the 96-well plate.
- Measure the fluorescence at Ex/Em = 360/460 nm.
- Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against the known AMC concentration to generate a standard curve. This curve will be used to convert the RFU from the enzymatic reaction into the molar amount of product formed.
3. Enzymatic Reaction Setup:
- Prepare a working substrate solution by diluting the 10 mM stock into Assay Buffer. The final concentration in the assay should be optimized but is typically in the range of 10-50 µM (around the Kₘ value for many caspases)[8].
- In separate wells of the 96-well plate, add your samples (e.g., cell lysates or purified enzyme dilutions). Include a negative control well with buffer only (no enzyme).
- To initiate the reaction, add the working substrate solution to each well. The final reaction volume is typically 100-200 µL.
- Example per well: 50 µL of sample/enzyme + 50 µL of 2X working substrate solution.
4. Data Acquisition:
- Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).
- Measure the fluorescence intensity (Ex/Em = 360/460 nm) at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. This kinetic reading is crucial for determining the initial reaction velocity (V₀).
Data Analysis Workflow
The following diagram outlines the process of converting raw fluorescence data into meaningful enzyme activity units.
Caption: Data analysis pipeline for fluorogenic enzyme assays.
Conclusion and Field Insights
This compound is a highly effective tool for probing the activity of aspartate-specific proteases. The core principle—conversion from a quenched, non-fluorescent state to a highly fluorescent state via enzymatic cleavage—provides a robust and sensitive method for kinetic analysis. When implementing assays with this substrate, it is crucial to perform proper controls, including an AMC standard curve for accurate quantification and inhibitor controls (e.g., Ac-DEVD-CHO for caspases) to confirm the specificity of the measured activity[8]. The high quantum yield of coumarin derivatives ensures that even minute amounts of enzymatic activity can be detected, making this substrate class indispensable for modern enzymology and drug discovery[16][17].
References
-
Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. (2025, August 9). Retrieved from ScienceDirect. [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. [Link]
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BuyersGuideChem. (n.d.). Supplier CAS No 2177-63-1. Retrieved from BuyersGuideChem. [Link]
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Lablorde, J., et al. (2024). Identifying protease-activated targets and exploring therapeutic applications. Biochemical Society Transactions, 52(1), 1-14. [Link]
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ResearchGate. (n.d.). Fluorescence spectra of AMC (1 µM) in the presence and absence of NNO.... Retrieved from ResearchGate. [Link]
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Aapptec Peptides. (n.d.). H-Asp(OBzl)-OBzl HCl [6327-59-9]. Retrieved from Aapptec. [Link]
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Knight, A. W., et al. (2022). Spectral properties of a high quantum yield, novel aminocoumarin with a vicinal hydroxyl group. Authorea. [Link]
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Chemsrc. (n.d.). HL-Asp(Bzl)-OBzl * HCl | CAS#:6327-59-9. Retrieved from Chemsrc. [Link]
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NovoPro Bioscience Inc. (n.d.). Ac-Nle-Pro-Nle-Asp-AMC peptide. Retrieved from NovoPro. [Link]
-
ResearchGate. (2014, January 16). Why is AMC quenched when attached to a peptide?. Retrieved from ResearchGate. [Link]
-
Anaspec. (n.d.). SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit. Retrieved from Anaspec. [Link]
-
O'Donoghue, A. J., et al. (2021). Mapping specificity, cleavage entropy, allosteric changes and substrates of blood proteases in a high-throughput screen. Nature Communications, 12(1), 5873. [Link]
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Li, Y., et al. (2016). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 6(37), 31215-31221. [Link]
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Edinburgh Instruments. (n.d.). What are Absorption, Excitation and Emission Spectra?. Retrieved from Edinburgh Instruments. [Link]
-
Supporting Information. (n.d.). Retrieved from Wiley Online Library. [Link]
-
Chen, Y. T., et al. (2023). 7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section. Biotechnology & Histochemistry, 98(1), 54-61. [Link]
-
Cambridge Bioscience. (n.d.). Boc-Asp(OBzl)-Pro-Arg-AMC · HCl. Retrieved from Cambridge Bioscience. [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrochloric Acid. PubChem Compound Database. Retrieved from NCBI. [Link]
-
ChemWhat. (n.d.). This compound CAS#: 219138-15-5. Retrieved from ChemWhat. [Link]
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The Anatomy of a Signal: A Technical Guide to Fluorogenic Aspartyl Protease Substrates in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of cellular signaling and disease, proteases serve as critical regulators, executing precise molecular cuts that dictate cellular fate. The ability to monitor the activity of these enzymes in real-time is paramount for understanding their function and for the development of novel therapeutics. This technical guide delves into the design, mechanism, and application of fluorogenic protease substrates, with a particular focus on aspartic acid-recognizing enzymes. We will deconstruct the components of a model substrate, H-Asp(OBzl)-AMC HCl, to illuminate the core principles of substrate design. While this specific molecule serves as an important pedagogical tool for understanding substrate chemistry, we will demonstrate why multi-peptide recognition sequences are essential for biological specificity. The guide will then provide a comprehensive, field-proven protocol for the widely used caspase-3 activity assay, a cornerstone of apoptosis research, illustrating these principles in practice.
The Principle of Fluorogenic Detection: Turning on the Light
The fundamental concept behind fluorogenic protease substrates is elegant in its simplicity: a molecular switch that transitions from a "dark" state to a "light" state upon enzymatic action. These substrates are comprised of two key moieties: a peptide sequence recognized by a specific protease and a fluorescent reporter group, or fluorophore.
In its intact, uncleaved state, the substrate is either non-fluorescent or exhibits very low fluorescence. This quenching effect is due to the electronic influence of the peptide on the fluorophore. When a protease recognizes and cleaves the specific peptide bond, the fluorophore is liberated. Freed from the quenching effect of the peptide, the fluorophore emits a strong fluorescent signal upon excitation at the appropriate wavelength. This increase in fluorescence is directly proportional to the enzymatic activity of the protease in the sample, allowing for sensitive and quantitative measurement.[1][2]
Deconstructing the Substrate: An Analysis of this compound
To understand how these molecular tools are constructed, let us analyze the components of the user-specified molecule, L-Aspartic acid β-benzyl ester 7-amido-4-methylcoumarin hydrochloride (this compound).
-
H (Free Amino Group): The "H" signifies a free N-terminal amine on the aspartic acid residue. In many commercially available substrates, this group is capped with an acetyl (Ac) or tert-butyloxycarbonyl (Boc) group to improve stability or modify solubility.
-
Asp(OBzl) (Benzyl-Protected Aspartic Acid): This is an aspartic acid residue where the side-chain carboxyl group is protected as a benzyl ester (OBzl). Protecting groups like benzyl esters are crucial during the chemical synthesis of peptides. They prevent unwanted side reactions involving the reactive carboxyl group, ensuring that the peptide chain is assembled in the correct sequence.[3][4] The benzyl group is stable under many conditions but can be removed when necessary, typically through catalytic hydrogenolysis.[4]
-
AMC (7-Amino-4-methylcoumarin): This is the fluorescent reporter. AMC is one of the most common fluorophores used for protease assays. In the conjugated state (as an amide linked to the aspartic acid's C-terminal carboxyl group), its fluorescence is quenched. Upon cleavage, the free AMC molecule becomes highly fluorescent, with typical excitation maxima around 340-360 nm and emission maxima around 440-460 nm.[5][6][7][8]
-
HCl (Hydrochloride): This indicates that the molecule is supplied as a hydrochloride salt, which often improves the stability and solubility of the compound in aqueous buffers.
The Critical Missing Piece: The Recognition Sequence
While this compound contains the fundamental elements of a fluorogenic reporter system, it lacks the most crucial component for use in biological research: a specific protease recognition sequence.
Proteases, particularly those involved in signaling pathways like the caspases, exhibit high specificity. They do not simply cleave next to any accessible amino acid. Instead, they recognize a defined sequence of amino acids, typically a tetrapeptide (four amino acids), N-terminal to the cleavage site.[9][10] This recognition is dictated by the shape and chemical properties of the enzyme's active site pockets, which bind to the side chains of the substrate's amino acids.
The nomenclature for this interaction is as follows: the amino acid residue that is cleaved is designated P1. The residues preceding it are P2, P3, P4, and so on. All caspases, for instance, have a stringent requirement for an Aspartic Acid (Asp) residue at the P1 position.[3][6][7] However, the identity of the P2, P3, and P4 residues determines which specific caspase will efficiently bind and cleave the substrate.[10][11]
Because this compound presents only a single amino acid (the P1 residue), it lacks the necessary information for specific recognition by a protease like a caspase. Consequently, it is not a functional substrate for measuring specific protease activity in a complex biological sample like a cell lysate. It is best understood as a synthetic intermediate or a building block that could be used to synthesize a more complex, multi-peptide substrate.
Application in Focus: Measuring Apoptosis with a Caspase-3/7 Fluorogenic Assay
To illustrate the practical application of a correctly designed fluorogenic substrate, we will detail the protocol for a caspase-3/7 activity assay, a gold-standard method for quantifying apoptosis (programmed cell death).
Caspase-3 and Caspase-7 are the primary "executioner" caspases. Their activation is a central event in the apoptotic cascade, leading to the cleavage of numerous cellular proteins and the dismantling of the cell.[8][12] Both enzymes recognize the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) .[11][12] Therefore, a fluorogenic substrate like Ac-DEVD-AMC is an ideal tool for measuring their combined activity.
Mechanism of the Ac-DEVD-AMC Assay
The assay relies on the cleavage of the amide bond between the P1 Aspartate (D) of the DEVD sequence and the AMC molecule. In apoptotic cells where caspase-3 and/or -7 are active, the enzyme cleaves the substrate, releasing free AMC. The resulting fluorescence is then measured.
Caption: Enzymatic cleavage of a fluorogenic substrate.
Quantitative Data Summary
| Parameter | Value | Source |
| Fluorophore | 7-Amino-4-methylcoumarin (AMC) | [5][6][7] |
| Excitation Wavelength (Max) | ~340-360 nm | [5][8] |
| Emission Wavelength (Max) | ~440-460 nm | [5][8] |
| Caspase-3/7 Recognition Sequence | DEVD (Asp-Glu-Val-Asp) | [11][12] |
| Caspase-8 Recognition Sequence | IETD (Ile-Glu-Thr-Asp) | [11] |
| Caspase-9 Recognition Sequence | LEHD (Leu-Glu-His-Asp) | [11] |
| Caspase-1 Recognition Sequence | YVAD (Tyr-Val-Ala-Asp) | [11] |
Experimental Workflow: Step-by-Step Protocol
This protocol provides a robust methodology for measuring caspase-3/7 activity in cell lysates using a 96-well plate format suitable for high-throughput analysis.
Caption: Workflow for a fluorometric caspase activity assay.
Materials:
-
Cells (adherent or suspension)
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
Black, flat-bottom 96-well microplate (for fluorescence)
-
2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% Glycerol, 4 mM DTT)
-
Caspase-3/7 Substrate: Ac-DEVD-AMC (stock solution in DMSO, e.g., 10 mM)
-
AMC Standard (for standard curve, stock solution in DMSO)
-
Caspase-3 Inhibitor: Ac-DEVD-CHO (optional, for control)
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation and Induction of Apoptosis:
-
Plate cells at a desired density and allow them to adhere (if applicable).
-
Treat cells with the apoptosis-inducing agent for the desired time. Include an untreated (negative) control and a vehicle control.
-
Expert Insight: The optimal cell number and induction time are cell-type and compound-specific. A preliminary time-course and dose-response experiment is highly recommended.
-
-
Preparation of Cell Lysates:
-
For adherent cells: Aspirate the media, wash once with ice-cold PBS, and then add 50-100 µL of ice-cold Cell Lysis Buffer per well (for a 96-well plate). Incubate on ice for 10-20 minutes.
-
For suspension cells: Pellet cells by centrifugation (e.g., 300 x g for 5 min at 4°C), wash once with ice-cold PBS, and resuspend the pellet in Lysis Buffer. Incubate on ice.
-
Centrifuge the lysates at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet insoluble debris. Carefully transfer the supernatant (lysate) to a fresh, pre-chilled tube.
-
-
Protein Concentration Measurement:
-
Determine the total protein concentration of each lysate using a standard method like the BCA assay. This is critical for normalizing the caspase activity and ensuring equal loading.
-
-
Assay Setup:
-
In a black 96-well plate, add cell lysate to each well. Adjust the volume with Lysis Buffer to ensure each well contains the same amount of total protein (e.g., 20-50 µg) in the same final volume (e.g., 50 µL).
-
Essential Controls:
-
Blank: Lysis buffer only (no cell lysate).
-
Negative Control: Lysate from untreated cells.
-
Inhibitor Control (Optional): Lysate from apoptotic cells pre-incubated with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for 10-15 minutes before adding the substrate. This validates that the measured activity is indeed from DEVD-specific caspases.
-
-
-
Reaction Initiation and Measurement:
-
Prepare a Master Reaction Mix. For each reaction, you will need 50 µL of 2X Reaction Buffer and the Ac-DEVD-AMC substrate. Dilute the substrate stock into the 2X Reaction Buffer to a final assay concentration of 50 µM.
-
Add 50 µL of the Master Reaction Mix to each well containing 50 µL of lysate, bringing the total volume to 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically, taking readings every 1-5 minutes for 1-2 hours.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from all other readings.
-
For each sample, plot the fluorescence intensity versus time. The slope of the linear portion of this curve represents the reaction rate (RFU/min).
-
Normalize the reaction rate to the amount of protein loaded in the well (e.g., RFU/min/µg protein).
-
Express the results as a fold-increase in caspase activity in treated samples compared to the untreated control.
-
For Absolute Quantification: Generate a standard curve using known concentrations of free AMC. This allows the conversion of RFU values into the absolute amount of substrate cleaved (e.g., pmol AMC/min/µg protein).[8][11]
-
Conclusion and Future Perspectives
The development of fluorogenic substrates has revolutionized the study of proteases, providing a sensitive and continuous method for quantifying their activity. While a molecule like this compound is a useful illustration of the chemical components involved, it underscores the paramount importance of the peptide recognition sequence for achieving biological specificity. The successful application of substrates like Ac-DEVD-AMC in apoptosis research highlights how thoughtful design, grounded in an understanding of enzyme-substrate interactions, leads to powerful research tools. As our understanding of the proteome deepens, the design of novel, highly specific fluorogenic substrates will continue to be a vital endeavor, enabling researchers to dissect complex biological pathways and identify new targets for therapeutic intervention.
References
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FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. Retrieved from [Link]
-
Creagh, E. M., & Martin, S. J. (2007). Caspase Protocols in Mice. Methods in Molecular Biology, 352, 127–140. Retrieved from [Link]
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Julien, O., & Wells, J. A. (2017). Caspases and Their Substrates. Cell Death & Differentiation, 24(8), 1380–1389. Retrieved from [Link]
-
Verdoes, M., et al. (2021). Structure-Based Design of Fluorogenic Substrates Selective for Human Proteasome Subunits. ChemBioChem, 22(20), 3220-3226. Retrieved from [Link]
-
Filippova, I. Y., et al. (1996). Fluorogenic peptide substrates for assay of aspartyl proteinases. Analytical Biochemistry, 234(2), 113-118. Retrieved from [Link]
-
Wildeboer, D., et al. (2021). Structure-Based Design of Fluorogenic Substrates Selective for Human Proteasome Subunits. ResearchGate. Retrieved from [Link]
-
Ray, T. L., & Payne, C. D. (1990). Application of a fluorogenic substrate in the assay of proteolytic activity and in the discovery of a potent inhibitor of Candida albicans aspartic proteinase. Antimicrobial Agents and Chemotherapy, 34(7), 1155–1159. Retrieved from [Link]
-
OncoImmunin, Inc. (n.d.). Basic Principles of Profluorescent Protease Substrates. Retrieved from [Link]
-
Kumar, S. (2022). Caspases: structural and molecular mechanisms and functions in cell death, innate immunity, and disease. Molecular Cell, 82(12), 2217-2233. Retrieved from [Link]
-
AnaSpec. (n.d.). EnzoLyte™ AMC Caspase-3 Assay Kit. Retrieved from [Link]
-
Takase, H., et al. (2023). 7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section. Biotechnology & Histochemistry, 98(1), 54-61. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzyl Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Lee, H. J., et al. (2021). A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin. Molecules, 26(11), 3326. Retrieved from [Link]
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Bogyo, M., & Cravatt, B. F. (2007). Functional imaging of proteases: recent advances in the design and application of substrate- and activity- based probes. Current Opinion in Chemical Biology, 11(1), 25–32. Retrieved from [Link]
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Hunt, I. (n.d.). Ch27 : Peptide synthesis. University of Calgary. Retrieved from [Link]
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Timmer, J. C., & Salvesen, G. S. (2007). Caspase substrates. Cell Death & Differentiation, 14(1), 66–72. Retrieved from [Link]
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Lee, K. H., et al. (2002). In Vitro Assay for Site-Specific Proteases Using Bead-Attached GFP Substrate. BioTechniques, 32(1), 88-92. Retrieved from [Link]
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Tong, J., Rufli, S., & Wong, W. W. L. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of Visualized Experiments, (193), e64745. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
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Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
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A Technical Guide to the Fluorogenic Substrate H-Asp(obzl)-amc HCl: Mechanism and Application in Protease Assays
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the application and core mechanism of the fluorogenic substrate H-Asp(obzl)-amc HCl. The focus is to provide not only procedural steps but also the underlying scientific principles and field-proven insights to ensure robust and reliable experimental outcomes.
Introduction: The Role of Fluorogenic Substrates in Enzyme Analysis
In the landscape of biochemical research and drug discovery, the ability to accurately quantify enzyme activity is paramount. Fluorogenic substrates are sophisticated tools designed for this purpose, offering high sensitivity and real-time monitoring of enzymatic reactions.[1] These molecules are engineered to be non-fluorescent until they are acted upon by a specific enzyme. This enzymatic modification, typically a cleavage event, liberates a fluorophore, resulting in a measurable increase in fluorescence that is directly proportional to enzyme activity.[2][3] this compound (L-Aspartic acid β-(benzyl ester) 7-amido-4-methylcoumarin hydrochloride) is one such substrate, designed for the study of specific proteases.
Core Mechanism of this compound
The functionality of this compound is rooted in its molecular structure, which consists of a protease recognition motif linked to a quenched fluorophore.
-
Recognition Motif: The H-Asp(obzl) portion of the molecule serves as the recognition site for the target enzyme. The aspartic acid (Asp) residue at the P1 position is a critical recognition element for caspases, a family of cysteine-aspartic proteases that are key mediators of apoptosis.[4][5] The benzyl ester (obzl) on the aspartate side-chain provides steric and electronic properties that can influence substrate specificity and kinetic parameters.
-
Fluorophore: The molecule is conjugated to 7-amino-4-methylcoumarin (AMC), a widely used blue-emitting fluorophore.[6][7][8] In the intact substrate, the AMC moiety is in an amide linkage, which effectively quenches its fluorescence.[6]
-
The Cleavage Event: When a target protease, such as caspase-3, recognizes and binds to the aspartate residue, it catalyzes the hydrolysis of the amide bond between the aspartate and the AMC group. This cleavage event liberates the free AMC molecule.[5]
The released AMC is highly fluorescent, with excitation and emission maxima typically in the range of 342-354 nm and 440-442 nm, respectively.[5][9][10] The rate of increase in fluorescence intensity is therefore a direct measure of the rate of substrate cleavage by the enzyme.
Caption: Enzymatic cleavage of H-Asp(obzl)-amc releases the fluorescent AMC moiety.
A Field-Validated Protocol: Caspase-3 Activity Assay
This section details a robust, self-validating protocol for measuring caspase-3 activity, a common application for aspartate-AMC substrates. While H-Asp(obzl)-amc can be used, this protocol references the canonical caspase-3 substrate Ac-DEVD-AMC, for which extensive validation data is publicly available and the principles are identical.[5][10][11]
Essential Materials & Reagents
| Reagent/Material | Purpose |
| Ac-DEVD-AMC | Fluorogenic substrate for caspase-3/7.[5][11] |
| Recombinant Human Caspase-3 | Source of active enzyme for positive control and standard curves. |
| Ac-DEVD-CHO | A potent, reversible inhibitor of caspase-3 for inhibitor control wells. |
| Assay Buffer | Maintains optimal pH and ionic strength for enzyme activity (e.g., 20 mM HEPES, 10% Sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4). |
| DMSO (Anhydrous) | Solvent for dissolving substrate and inhibitor stock solutions.[12] |
| 96-Well Black, Opaque Plates | Minimizes light scatter and well-to-well crosstalk, essential for sensitive fluorescence assays. |
| Fluorescence Microplate Reader | Instrument capable of excitation at ~350 nm and emission detection at ~440 nm. |
| Cell Lysates or Purified Protein | The experimental sample containing unknown caspase-3 activity. |
Experimental Workflow: A Self-Validating System
The trustworthiness of any enzyme assay hinges on the inclusion of proper controls. This workflow is designed as a self-validating system to ensure data integrity.
Step 1: Preparation of Reagents
-
Substrate Stock: Prepare a 10 mM stock solution of Ac-DEVD-AMC in DMSO. Aliquot and store at -20°C, protected from light. Stock solutions are typically stable for months under these conditions.[11]
-
Inhibitor Stock: Prepare a 1 mM stock solution of Ac-DEVD-CHO in DMSO. Store at -20°C.
-
Enzyme Dilution: On the day of the experiment, dilute recombinant caspase-3 in ice-cold assay buffer to a working concentration (e.g., 2X final concentration). The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
Step 2: Assay Plate Setup
-
Design the plate layout to include all necessary controls in triplicate. The final reaction volume is typically 100 µL.
-
Blank: 100 µL Assay Buffer. (Accounts for buffer and plate fluorescence).
-
Substrate Control: 50 µL Assay Buffer + 50 µL of 2X Substrate. (Ensures substrate does not spontaneously hydrolyze).
-
Enzyme Control (Positive Control): 50 µL of 2X Enzyme + 50 µL of 2X Substrate. (Confirms enzyme activity and defines 100% activity level).
-
Inhibitor Control: 50 µL of 2X Enzyme (pre-incubated with inhibitor) + 50 µL of 2X Substrate. (Validates that inhibition can be detected).
-
Experimental Wells: 50 µL of Cell Lysate/Test Sample + 50 µL of 2X Substrate.
Step 3: Reaction and Measurement
-
Add 50 µL of assay buffer, diluted enzyme, or cell lysate to the appropriate wells.
-
If testing inhibitors, add the inhibitor and pre-incubate with the enzyme for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Set the microplate reader to the appropriate settings (Excitation: 350 nm, Emission: 440 nm) and equilibrate the plate to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding 50 µL of 2X substrate solution to all wells.
-
Immediately begin kinetic reading, acquiring data every 60 seconds for 30-60 minutes.
Caption: The experimental workflow for a robust, controlled caspase-3 activity assay.
Data Analysis and Interpretation
The output from the plate reader will be raw fluorescence units (RFU) over time.
-
Background Subtraction: For each time point, subtract the average RFU of the "Blank" wells from all other wells.
-
Determine Initial Velocity (V₀): Plot RFU vs. Time for each well. Identify the linear portion of the curve (usually the first 10-20 minutes) and calculate the slope. This slope is the initial reaction velocity (V₀) in RFU/minute. Using the initial velocity is critical as the reaction rate slows over time due to substrate depletion and potential enzyme instability.
-
Quantify Inhibition/Activity: For inhibitor screening, calculate the percent inhibition relative to the positive control.
-
% Inhibition = (1 - (V₀ of Sample / V₀ of Positive Control)) * 100
-
Sample Data Representation
| Condition | V₀ (RFU/min) | Standard Deviation | % Inhibition |
| Positive Control | 2150.5 | 95.2 | 0% |
| Inhibitor Control | 112.3 | 15.8 | 94.8% |
| Test Compound (10 µM) | 1055.1 | 67.4 | 50.9% |
| Substrate Control | 5.2 | 2.1 | N/A |
Conclusion
This compound and its analogues are powerful fluorogenic substrates that enable the sensitive, real-time measurement of protease activity. The core of their mechanism is the enzyme-catalyzed release of the fluorescent reporter, AMC. By employing a well-structured protocol that includes a comprehensive set of controls, researchers can generate highly reliable and reproducible data. This self-validating approach is essential for applications ranging from basic enzymology to high-throughput drug screening, providing trustworthy insights into complex biological processes like apoptosis.
References
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FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. Retrieved from [Link]
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Nguyen, Q. D., et al. (2018). Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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AnaSpec. (n.d.). SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit Fluorimetric. Retrieved from [Link]
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Taylor & Francis. (n.d.). Fluorogenic – Knowledge and References. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetics of caspase expression and maturation during apoptosis in rat hepatocytes. Retrieved from [Link]
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Glycosynth. (n.d.). Fluorogenic Substrates. Retrieved from [Link]
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An In-depth Technical Guide to H-Asp(OBzl)-AMC HCl: From Discovery to Application in Protease Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the fluorogenic substrate, H-Asp(OBzl)-AMC HCl. We will delve into its discovery and development, elucidate its mechanism of action, provide detailed protocols for its use, and discuss its applications in the broader context of protease research. This document is structured to offer not just procedural steps, but also the scientific rationale behind its design and application, ensuring a thorough understanding for both novice and experienced researchers.
Introduction: The Need for Sensitive Protease Detection
Proteases, enzymes that catalyze the breakdown of proteins, are integral to a vast array of physiological and pathological processes. Their dysregulation is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the ability to accurately and sensitively detect protease activity is paramount for both basic research and the development of novel therapeutics.
Fluorogenic substrates have emerged as indispensable tools in the study of proteases. These molecules are typically composed of a protease-specific recognition sequence linked to a fluorophore that is quenched in the intact substrate. Upon enzymatic cleavage, the fluorophore is released, resulting in a measurable increase in fluorescence that is directly proportional to protease activity. One such class of fluorogenic reporters is based on 7-amino-4-methylcoumarin (AMC), which exhibits a significant increase in fluorescence upon cleavage of the amide bond linking it to an amino acid or peptide.
This compound, or L-Aspartic acid β-benzyl ester 7-amido-4-methylcoumarin hydrochloride, is a relatively simple yet powerful fluorogenic substrate. Its design, centered around an aspartic acid residue, makes it particularly relevant for studying a class of proteases known as caspases, which play a central role in apoptosis, or programmed cell death.
Discovery and Development: A Tale of Specificity and Protection
The development of fluorogenic substrates for proteases has been an iterative process of refining specificity and improving physicochemical properties. The journey to a molecule like this compound is rooted in the foundational understanding of protease-substrate interactions.
The Central Role of Aspartic Acid in Caspase Recognition
Caspases are a family of cysteine-aspartic proteases that exhibit a strict requirement for an aspartic acid residue at the P1 position of their substrates (the amino acid immediately N-terminal to the scissile bond). This specificity is a cornerstone of their biological function and has been extensively exploited in the design of synthetic substrates and inhibitors. Early research in the 1990s utilized combinatorial libraries to elucidate the preferred tetrapeptide recognition sequences for various caspases. For instance, the sequence Asp-Glu-Val-Asp (DEVD) was identified as a preferred substrate for caspase-3, a key executioner caspase.[1][2] This led to the widespread adoption of substrates like Ac-DEVD-AMC for monitoring caspase-3 activity.[3]
The Emergence of Simpler Substrates
While tetrapeptide substrates offer high specificity, simpler, single amino acid-AMC conjugates can also serve as valuable tools, particularly for screening and characterizing proteases with a primary P1 preference. H-Asp-AMC, the un-protected version of the topic compound, represents a fundamental tool for detecting any protease activity that cleaves after an aspartate residue.
The Rationale for Benzyl Protection
The inclusion of a benzyl ester (OBzl) on the β-carboxyl group of the aspartic acid side chain in this compound is a critical design feature with several important implications:
-
Enhanced Substrate Affinity and Specificity: The benzyl group, being a bulky and hydrophobic moiety, can influence the interaction of the substrate with the enzyme's active site. Studies have shown that the nature of the ester group on an amino acid monomer can significantly affect the efficiency of enzymatic reactions, in some cases enhancing substrate affinity and even broadening the substrate specificity of the enzyme.[4] This modification can potentially fine-tune the substrate's interaction with the S1 pocket of the target protease.
-
Improved Cell Permeability: The hydrophobicity imparted by the benzyl group can potentially enhance the molecule's ability to cross cell membranes. This is a significant advantage for in situ monitoring of protease activity in live cells, a critical aspect of studying dynamic cellular processes like apoptosis.
-
Synthetic Strategy: The benzyl group is a common protecting group in peptide and amino acid chemistry.[5] Its presence may be a consequence of a particular synthetic route, where it serves to protect the side-chain carboxyl group from unwanted reactions during the coupling of aspartic acid to 7-amino-4-methylcoumarin. The hydrochloride salt form enhances the compound's solubility and stability for storage and handling.
Physicochemical Properties and Mechanism of Action
A thorough understanding of the substrate's properties is essential for its effective use in experimental settings.
Technical Data Sheet
| Property | Value | Reference |
| Chemical Name | L-Aspartic acid β-benzyl ester 7-amido-4-methylcoumarin hydrochloride | [6] |
| Synonyms | This compound, L-Asp(OBzl)-AMC·HCl | [6] |
| CAS Number | 219138-15-5 | [6] |
| Molecular Formula | C₂₁H₂₀N₂O₅·HCl | [6] |
| Molecular Weight | 416.86 g/mol | [6] |
| Appearance | White crystalline powder | [6] |
| Melting Point | 196-201 °C | [6] |
| Optical Rotation | +60.0 ± 2º (c=1 in MeOH) | [6] |
| Purity | ≥ 99% (by HPLC) | [6] |
| Storage | Store at 0-8°C | [6] |
Mechanism of Fluorogenic Signal Generation
The core of the assay lies in the enzymatic cleavage of the amide bond between the aspartic acid residue and the 7-amino-4-methylcoumarin (AMC) fluorophore.
Self-Validating System: The Importance of Controls
For the results to be trustworthy, a robust set of controls is non-negotiable.
-
Substrate-only control: This well contains the assay buffer and substrate but no enzyme. It accounts for any background fluorescence and substrate auto-hydrolysis. The signal from this well should be subtracted from all other readings.
-
Enzyme-only control: This well contains the assay buffer and the enzyme preparation but no substrate. This control is important when using crude lysates that may contain endogenous fluorescent molecules.
-
Positive control: A known amount of active protease should be used to confirm that the assay is working correctly.
-
Inhibitor control: Pre-incubation of the enzyme with a specific inhibitor (e.g., a pan-caspase inhibitor like Z-VAD-FMK if a caspase is being assayed) should significantly reduce or abolish the signal, confirming that the observed activity is due to the target protease.
Applications in Research and Drug Discovery
The simplicity and specificity of this compound make it a versatile tool for a range of applications.
High-Throughput Screening (HTS) for Protease Inhibitors
The straightforward "mix-and-read" format of the assay is highly amenable to HTS campaigns. Large libraries of small molecules can be rapidly screened for their ability to inhibit the target aspartate-specific protease. A reduction in the rate of fluorescence generation in the presence of a test compound indicates potential inhibitory activity.
Characterization of Enzyme Kinetics
By varying the substrate concentration, one can determine key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). This information is crucial for understanding the enzyme's catalytic efficiency and its affinity for the substrate.
Monitoring Apoptosis
As a substrate for caspases, this compound can be used to monitor the induction of apoptosis in cell populations. An increase in cleavage activity in cell lysates following treatment with a pro-apoptotic agent would be indicative of caspase activation.
Conclusion and Future Perspectives
This compound represents a valuable tool in the armamentarium of researchers studying aspartate-specific proteases. Its design, incorporating a key recognition motif and a functionality-enhancing protecting group, allows for sensitive and continuous monitoring of enzyme activity. While more complex peptide substrates may offer greater specificity for individual proteases, the simplicity of this compound makes it an excellent choice for broad screening applications and for studying proteases where the primary determinant of specificity is the P1 residue.
Future developments in this area may focus on modifying the coumarin fluorophore for altered spectral properties (e.g., red-shifted fluorescence to minimize background from biological samples) or further refining the amino acid component to enhance specificity for particular protease subtypes. Nevertheless, this compound remains a robust and reliable substrate that will continue to facilitate discoveries in the critical field of protease biology.
References
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Kam, P.-C., et al. (2016). "Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells." PLoS ONE, 11(5), e0155541. [Link]
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Semantic Scholar. "Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells." [Link]
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AnaSpec. "SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit Fluorimetric." [Link]
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ACS Publications. "The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization." Biomacromolecules, 2016, 17 (1), pp 314–323. [Link]
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NIH National Center for Biotechnology Information. "Caspase Protocols in Mice." Methods in Molecular Biology, vol. 1133, 2014. [Link]
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Organic Chemistry Portal. "Benzyl Ethers." [Link]
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ResearchGate. "Substrate specificity of SI-induced caspase-like protease activities..." [Link]
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Sumit Biosciences. "DIAGNOSTIC TOOLS - Biotech GmbH." [Link]
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NIH National Center for Biotechnology Information. "Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries." Proceedings of the National Academy of Sciences, vol. 98, no. 19, 2001, pp. 10554-9. [Link]
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PubMed. "Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties." The Journal of Organic Chemistry, vol. 66, no. 23, 2001, pp. 7883-8. [Link]
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ACS Publications. "Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry." ACS Catalysis, 2021, 11 (1), pp 246–252. [Link]
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Stanford Medicine. "Activity-based probes that target diverse cysteine protease families." [Link]
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Organic Syntheses. "THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT FOR THE FORMATION OF ESTERS..." Organic Syntheses, vol. 79, 2002, p. 223. [Link]
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Organic Chemistry Portal. "Benzyl Esters." [Link]
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iGEM. "AMC standard curve assay protocol." [Link]
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AnaSpec. "EnzoLyte™ AMC Caspase-3 Assay Kit." [Link]
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ResearchGate. "Proposed mechanism for the cleavage at the Asp–Asp motifs in a CDR..." [Link]
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PubMed. "Identification of the facile gas-phase cleavage of the Asp-Pro and Asp-Xxx peptide bonds in matrix-assisted laser desorption time-of-flight mass spectrometry." Analytical Chemistry, vol. 65, no. 21, 1993, pp. 3015-23. [Link]
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NIH National Center for Biotechnology Information. "20S Proteasome Hydrolysis of LLVY Substrates to Determine Preferences for Moieties in its Primed Substrate Channel." ACS Chemical Biology, vol. 15, no. 1, 2020, pp. 136-144. [Link]
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NIH National Center for Biotechnology Information. "Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy." Scientific Reports, vol. 11, no. 1, 2021, p. 1823. [Link]
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NIH National Center for Biotechnology Information. "Cleavage C-terminal to Asp leads to covalent crosslinking of long-lived human proteins." PLoS ONE, vol. 10, no. 6, 2015, e0129522. [Link]
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NIH National Center for Biotechnology Information. "Mechanism of protein cleavage at asparagine leading to protein-protein crosslinks." FEBS Letters, vol. 589, no. 1, 2015, pp. 124-9. [Link]
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The Enzymatic Release of AMC from H-Asp(obzl)-amc hcl: A Technical Guide
<_ _>
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the core mechanism, practical applications, and technical considerations for the use of the fluorogenic substrate H-Asp(obzl)-amc hcl. As a tool for quantifying specific protease activity, a thorough understanding of its function is paramount for generating robust and reliable data.
Introduction to Fluorogenic Protease Assays
The quantitative measurement of protease activity is fundamental to numerous research areas, from elucidating the complex signaling cascades of apoptosis to screening for novel therapeutic inhibitors. Fluorogenic substrates provide a sensitive and continuous method for this purpose. These molecules are comprised of a peptide sequence recognized by a specific protease, covalently linked to a fluorescent reporter, or fluorophore. In its conjugated state, the fluorophore's quantum yield is significantly suppressed, a phenomenon known as quenching.[1][2] Upon enzymatic cleavage of the peptide bond, the fluorophore is released, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[3][4]
One of the most widely utilized fluorophores in this class is 7-amino-4-methylcoumarin (AMC).[1][5] When attached to a peptide, its fluorescence is low; however, upon release, free AMC exhibits strong fluorescence with excitation maxima around 340-380 nm and emission maxima in the 440-460 nm range.[6][7]
The Substrate: A Structural Breakdown of this compound
To appreciate the mechanism of AMC release, we must first dissect the substrate itself: this compound.
-
H-Asp: The core of the substrate's specificity lies in the L-Aspartic acid (Asp) residue. Proteases, particularly caspases, have a stringent requirement for an aspartic acid at the cleavage site (the P1 position).[8][9]
-
(obzl): The benzyl ester protecting group on the side chain carboxyl group of the aspartic acid residue serves to neutralize its negative charge. This can be important for cell permeability in certain applications and can influence the substrate's interaction with the enzyme's active site.
-
-amc: This denotes the 7-amino-4-methylcoumarin fluorophore, which is attached via an amide bond to the C-terminus of the aspartic acid. This is the scissile bond that is targeted by the protease.
-
hcl: The hydrochloride salt form enhances the compound's solubility and stability in aqueous solutions.
The quenching of the AMC fluorophore in the intact substrate is due to the alteration of its conjugated electron system by the attached peptide.[1] Cleavage of the amide bond restores this system, leading to a dramatic increase in fluorescence.
The Core Mechanism: Caspase-Mediated Cleavage
This compound is a substrate for cysteine-aspartic proteases, commonly known as caspases. Caspase-3, a key executioner caspase in the apoptotic pathway, is a primary example of an enzyme that would cleave this substrate.[10][11]
The catalytic mechanism of caspase-3 involves a highly specific active site containing a catalytic dyad of Cysteine (Cys-163) and Histidine (His-121).[8][9] The process of substrate cleavage can be summarized in the following steps:
-
Substrate Binding: The aspartic acid residue of the substrate docks into the S1 pocket of the caspase active site, which is specifically shaped to recognize it.
-
Nucleophilic Attack: The catalytic dyad, Cys-163 and His-121, exists as a thiolate-imidazolium ion pair. His-121 acts as a general base, abstracting a proton from the thiol group of Cys-163.[10] This activates the cysteine, making it a potent nucleophile. The activated Cys-163 then attacks the carbonyl carbon of the amide bond between the aspartic acid and the AMC molecule.
-
Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of a transient, unstable tetrahedral oxyanion intermediate. This intermediate is stabilized by hydrogen bonds from the backbone amide groups of Gly-122 and Cys-163.[8][10]
-
Bond Cleavage and AMC Release: The tetrahedral intermediate collapses. The amide bond is cleaved, and the AMC leaving group is protonated by His-121 (now acting as a general acid).[10] This releases the highly fluorescent free AMC.
-
Enzyme Regeneration: A water molecule enters the active site and is deprotonated by His-121. The resulting hydroxide ion attacks the carbonyl carbon of the thioester bond now linking the aspartic acid to Cys-163. This leads to the release of the aspartic acid portion of the substrate and regenerates the active enzyme.
The following diagram illustrates this catalytic cycle.
Practical Application: Standard Protocol for Caspase Activity Assay
This section provides a robust, self-validating protocol for measuring caspase activity in cell lysates using this compound.
Reagent Preparation
It is critical to prepare fresh reagents and handle them with care to ensure assay integrity.
| Reagent | Stock Concentration | Solvent | Storage | Final Assay Concentration |
| This compound | 10 mM | DMSO | -20°C, protected from light | 50 µM |
| Cell Lysis Buffer | 1X | Aqueous | 4°C | N/A |
| 2X Reaction Buffer | 2X | Aqueous | 4°C | 1X |
| Dithiothreitol (DTT) | 1 M | Deionized Water | -20°C | 10 mM |
| Free AMC Standard | 1 mM | DMSO | -20°C, protected from light | 0 - 25 µM (for standard curve) |
-
Cell Lysis Buffer Composition: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol.
-
2X Reaction Buffer Composition: 40 mM HEPES (pH 7.5), 100 mM NaCl, 1.0 mM EDTA, 0.2% CHAPS, 20% Sucrose.[12]
-
Important: Add DTT to the 2X Reaction Buffer immediately before use.[6] DTT is a reducing agent necessary for optimal cysteine protease activity.
Experimental Workflow
The following diagram outlines the key stages of the experimental procedure.
Step-by-Step Assay Protocol
-
Prepare Cell Lysates: Induce apoptosis in your cell line of interest using a known stimulus.[6] Harvest both treated and untreated (negative control) cells. Lyse the cells using the chilled Cell Lysis Buffer and incubate on ice for 15-20 minutes.[12] Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[12] Carefully transfer the supernatant (lysate) to a new pre-chilled tube. Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
Prepare AMC Standard Curve: In a 96-well black, flat-bottom plate, perform serial dilutions of the 1 mM AMC stock in 1X Reaction Buffer to generate a standard curve (e.g., 25, 12.5, 6.25, 3.12, 1.56, 0 µM).
-
Set Up Assay Plate:
-
Add 50 µL of cell lysate (containing 20-50 µg of total protein) to sample wells.
-
Add 50 µL of Lysis Buffer to blank wells (for background fluorescence).
-
Add 50 µL of lysate from untreated cells for the negative control.
-
-
Prepare Reaction Master Mix: For each reaction, you will need 50 µL of 2X Reaction Buffer containing 10 mM DTT and 100 µM this compound (this will be diluted 1:1 in the well to the final 1X concentration). Prepare enough master mix for all sample and control wells.
-
Initiate and Read: Add 50 µL of the Reaction Master Mix to each well to bring the total volume to 100 µL. Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Data Acquisition: Measure fluorescence intensity at regular intervals (e.g., every 2-5 minutes) for 1-2 hours.[13] Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.[6][7]
Data Analysis and Interpretation
-
Background Subtraction: For each time point, subtract the average fluorescence reading of the blank wells from all other readings.
-
Generate Standard Curve: Plot the fluorescence values of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope of the line (RFU/pmol).
-
Determine Reaction Velocity: For each experimental sample, plot the background-subtracted fluorescence (RFU) against time (minutes). Identify the initial linear portion of the curve and calculate its slope. This is the initial velocity (V₀) in RFU/min.
-
Calculate Specific Activity: Convert the reaction velocity from RFU/min to pmol/min using the slope from the AMC standard curve.
Specific Activity (pmol/min/mg) = (V₀ [RFU/min] / Standard Curve Slope [RFU/pmol]) / Protein Amount [mg]
This final value allows for the direct comparison of caspase activity across different samples.
Troubleshooting and Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | Substrate instability (spontaneous hydrolysis); contaminated reagents; autofluorescence from test compounds.[14] | Prepare substrate solution fresh; test all buffer components for intrinsic fluorescence; run a counterscreen with free AMC to check for compound interference.[14] |
| Low or No Signal | Inactive enzyme (improper storage, freeze-thaw cycles); incorrect wavelength settings; insufficient incubation time.[7] | Use a fresh enzyme aliquot; confirm plate reader settings with free AMC; perform a kinetic read to determine the optimal time point.[7][15] |
| Non-linear Reaction Progress | Substrate depletion; enzyme instability. | Use a lower enzyme concentration or less lysate; ensure assay buffer conditions (pH, DTT) are optimal. |
Conclusion
The fluorogenic substrate this compound is a powerful tool for the specific and sensitive detection of caspase activity. A comprehensive understanding of its chemical properties, the enzymatic mechanism of AMC release, and adherence to a robust, well-controlled experimental protocol are essential for generating high-quality, reproducible data. By following the principles and methodologies outlined in this guide, researchers can confidently employ this assay to advance our understanding of protease biology in health and disease.
References
-
M-CSA. (n.d.). Caspase-3. M-CSA Mechanism and Catalytic Site Atlas. Retrieved from [Link]
-
Wikipedia. (2024). Caspase 3. Retrieved from [Link]
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Tong, J., Rufli, S., & Wong, W. W. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of Visualized Experiments, (193). Retrieved from [Link]
-
Proteopedia. (2019). Caspase-3 Regulatory Mechanisms. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
Tong, J., Rufli, S., & Wong, W. W. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. PubMed. Retrieved from [Link]
-
YouTube. (2015). Caspase 3. Retrieved from [Link]
-
van Leeuwen, S. (2014). Why is AMC quenched when attached to a peptide?. ResearchGate. Retrieved from [Link]
-
G-Biosciences. (n.d.). CasPASE™ Apoptosis Fluorometic Assay. Retrieved from [Link]
-
Shcheglov, K. V., et al. (2007). A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. PMC - NIH. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Fluorogenic – Knowledge and References. Retrieved from [Link]
-
de Groot, A. M., et al. (2019). Development of a DUB-selective fluorogenic substrate. Chemical Science. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for H-Asp(obzl)-AMC HCl in Drug Discovery Screening
Abstract
This document provides a comprehensive technical guide for the utilization of H-Asp(obzl)-AMC HCl, a fluorogenic substrate, in drug discovery and enzymatic screening applications. We delve into the core principles of its mechanism, offer detailed, field-proven protocols for its use in high-throughput screening (HTS) formats, and provide robust frameworks for data analysis and validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the identification and characterization of modulators for proteases that exhibit specificity for aspartic acid residues, such as caspases and granzymes.
Introduction: The Role of Fluorogenic Aspartate-Specific Substrates in Drug Discovery
The precise regulation of protease activity is fundamental to cellular homeostasis, with dysregulation being a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases. Consequently, proteases are a major class of therapeutic targets. A critical step in the discovery of novel protease inhibitors is the development of robust and sensitive assays suitable for high-throughput screening (HTS).
Fluorogenic substrates are indispensable tools in this endeavor, offering a continuous and highly sensitive method for monitoring enzyme activity.[1] These molecules are engineered to be non-fluorescent until they are enzymatically cleaved, at which point they release a highly fluorescent reporter molecule.[2] this compound belongs to this class of reagents, designed to probe the activity of proteases that recognize and cleave at the C-terminal side of an aspartic acid residue.
Chemical Structure and Mechanism of Action
This compound is the hydrochloride salt of L-Aspartic acid β-benzyl ester α-(7-amido-4-methylcoumarin). Its structure consists of three key components:
-
Aspartic Acid: Provides the recognition motif for the target protease. Proteases such as caspases and Granzyme B have a primary specificity for an aspartate residue at the P1 position of their substrates.[3]
-
Benzyl Ester (obzl): A protecting group on the side-chain carboxyl group of the aspartic acid. This modification can influence the substrate's specificity and kinetic parameters with different proteases.
-
7-amino-4-methylcoumarin (AMC): A fluorophore linked to the C-terminal carboxyl group of the aspartic acid via an amide bond. In this conjugated form, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage of the amide bond, the free AMC is released, resulting in a significant increase in fluorescence.[4]
The enzymatic reaction can be summarized as follows:
H-Asp(obzl)-AMC (non-fluorescent) + H₂O ---(Protease)---> H-Asp(obzl)-OH + AMC (highly fluorescent)
The rate of increase in fluorescence is directly proportional to the enzymatic activity, allowing for real-time kinetic measurements.[4]
Target Enzymes and Applications
Based on its structure, this compound is a putative substrate for endopeptidases that cleave after an aspartate residue. This includes, but is not limited to:
-
Caspases: A family of cysteine-aspartic proteases that are central executioners of apoptosis.[5] Effector caspases like caspase-3 and caspase-7 recognize the DEVD sequence, while initiator caspases and inflammatory caspases have different specificities (e.g., YVAD for caspase-1).[6][7] While less specific than tetrapeptide substrates, this compound can serve as a general screening tool for caspase activity.
-
Granzyme B: A serine protease found in the granules of cytotoxic T lymphocytes and natural killer (NK) cells.[3] It induces apoptosis in target cells by cleaving and activating various intracellular substrates, including caspases. Granzyme B also demonstrates a strong preference for cleaving after aspartic acid residues.[1]
This substrate is therefore highly applicable for:
-
High-throughput screening for inhibitors of Asp-specific proteases.
-
Characterizing the specificity of novel proteases.
-
Studying the kinetics of enzyme inhibition.
Experimental Design and Protocols
The following protocols are designed for a 96-well plate format, but can be adapted for 384-well plates or cuvette-based fluorometers. It is crucial to optimize assay conditions, such as enzyme and substrate concentrations, for each specific application.
Workflow Overview
The general workflow for a protease activity assay using this compound is straightforward and amenable to automation.
Reagent Preparation
Table 1: Reagent Preparation
| Reagent | Component | Preparation Instructions | Storage |
| Assay Buffer (1X) | 50 mM HEPES, pH 7.4 100 mM NaCl 10 mM DTT 1 mM EDTA 10% Glycerol 0.1% CHAPS | Prepare from stock solutions in nuclease-free water. The DTT should be added fresh from a 1 M stock solution before each experiment. The pH should be adjusted to 7.4 at room temperature. | 4°C (without DTT). Add DTT fresh. |
| Substrate Stock | This compound | Dissolve in DMSO to create a 10 mM stock solution. Vortex to ensure complete dissolution. | -20°C, protected from light. |
| Enzyme Solution | Recombinant Caspase or Granzyme B | Dilute the enzyme to the desired working concentration in 1X Assay Buffer immediately before use. Keep on ice. | As per manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| AMC Standard | 7-amino-4-methylcoumarin | Dissolve in DMSO to create a 1 mM stock solution. This will be used to generate a standard curve. | -20°C, protected from light. |
| Inhibitor Control | e.g., Ac-DEVD-CHO (for Caspase-3) | Prepare a stock solution in DMSO. | -20°C. |
Rationale for Buffer Components:
-
HEPES: A common buffering agent that maintains a stable pH in the physiological range.
-
DTT (Dithiothreitol): A reducing agent that is critical for the activity of cysteine proteases like caspases, as it prevents the oxidation of the active site cysteine residue.[8][9]
-
EDTA: A chelating agent that sequesters divalent metal ions which could inhibit the enzyme or interfere with the assay.
-
Glycerol: Acts as a stabilizing agent for the enzyme.
-
CHAPS: A non-denaturing zwitterionic detergent that helps to prevent non-specific protein aggregation and improves solubility.
Protocol 1: Inhibitor Screening Assay (96-Well Plate)
This protocol is designed to screen a library of compounds for inhibitory activity against a target protease.
Step-by-Step Methodology:
-
Compound Plating: Dispense 1 µL of each test compound (typically at 100X the final desired concentration, dissolved in DMSO) into the wells of a black, flat-bottom 96-well plate. For controls, add 1 µL of DMSO.
-
Enzyme Addition: Prepare the enzyme working solution in 1X Assay Buffer. Add 50 µL of the enzyme solution to each well.
-
Self-Validation: Include a "no-enzyme" control well (add 50 µL of Assay Buffer instead) to measure substrate auto-hydrolysis.
-
-
Pre-incubation: Mix the plate gently on a shaker for 30-60 seconds and pre-incubate for 15-30 minutes at room temperature. This allows the compounds to bind to the enzyme before the reaction is initiated.
-
Reaction Initiation: Prepare the substrate working solution by diluting the 10 mM this compound stock into 1X Assay Buffer. The optimal concentration should be determined empirically (see Section 3.1), but a starting point of 10-50 µM is recommended. Add 50 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well will be 101 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
Excitation Wavelength: 360-380 nm
-
Emission Wavelength: 440-460 nm[2]
-
Alternative: For endpoint assays, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then read the fluorescence.
-
Protocol 2: Generating an AMC Standard Curve
A standard curve is essential to convert the relative fluorescence units (RFU) into the concentration of the product formed.
Step-by-Step Methodology:
-
Serial Dilution: Prepare a series of dilutions of the 1 mM AMC stock solution in 1X Assay Buffer. A typical range would be from 25 µM down to 0 µM (blank).
-
Plate Loading: Add 100 µL of each AMC dilution to separate wells of the same 96-well plate used for the enzymatic assay.
-
Measurement: Read the fluorescence of the standard curve wells at the same settings used for the kinetic assay.
-
Plotting: Plot the fluorescence intensity (RFU) against the known AMC concentration (µM). The resulting plot should be linear. The slope of this line will be used to convert RFU/min to µM/min.
Data Analysis and Interpretation
Determining Optimal Assay Conditions
Before initiating a large-scale screen, it is crucial to determine the optimal concentrations of both the enzyme and the substrate.
-
Enzyme Titration: Perform the assay with a fixed, saturating concentration of this compound (e.g., 100 µM) and vary the enzyme concentration. Plot the reaction rate (RFU/min) against enzyme concentration. The ideal enzyme concentration will be in the linear range of this plot, providing a robust signal-to-background ratio.
-
Substrate Titration (Michaelis-Menten Kinetics): Using the optimized enzyme concentration, perform the assay with varying concentrations of this compound (e.g., 0-200 µM).
-
Convert the initial reaction rates from RFU/min to µM/min using the AMC standard curve.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.[10][11] The optimal substrate concentration for inhibitor screening is typically at or below the Kₘ value, as this provides the best sensitivity for detecting competitive inhibitors.
-
Calculating Percentage Inhibition
For inhibitor screening, the percentage of inhibition is calculated from the reaction rates (slopes of the kinetic reads).
-
Determine Reaction Rates: Calculate the initial velocity (V₀) for each well by performing a linear regression on the linear portion of the kinetic curve (RFU vs. time).
-
Calculate Percentage Inhibition:
% Inhibition = (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_DMSO - V₀_no_enzyme)) * 100
Where:
-
V₀_inhibitor is the rate in the presence of the test compound.
-
V₀_DMSO is the rate of the uninhibited control (DMSO only).
-
V₀_no_enzyme is the rate of the background signal (no enzyme control).
-
Troubleshooting and Validation
A robust assay requires careful validation and troubleshooting.
Table 2: Troubleshooting Common Assay Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Autohydrolysis of the substrate. 2. Contaminated reagents or buffers. 3. Autofluorescence from the test compounds.[12] 4. Using non-optimal microplates. | 1. Decrease assay pH if possible, or store substrate at a lower temperature. 2. Use high-purity reagents and fresh buffers.[13] 3. Pre-read the plate after compound addition but before substrate addition to identify and flag fluorescent compounds. 4. Use black, opaque microplates to minimize light scatter and well-to-well crosstalk.[14] |
| Low Signal-to-Background Ratio | 1. Low enzyme activity. 2. Sub-optimal substrate concentration. 3. Incorrect filter settings on the plate reader. | 1. Increase enzyme concentration (ensure it remains in the linear range). 2. Re-evaluate the optimal substrate concentration (Kₘ). 3. Verify that the excitation and emission wavelengths are set correctly for AMC (Ex: ~380 nm, Em: ~460 nm).[2] |
| Poor Z'-factor | 1. High variability in pipetting. 2. Inconsistent incubation times or temperatures. 3. Edge effects in the microplate. | 1. Use calibrated pipettes and ensure proper mixing in each well.[15] 2. Use a temperature-controlled plate reader and ensure consistent timing for reagent additions. 3. Avoid using the outer wells of the plate, or ensure the plate is properly sealed to prevent evaporation. |
Conclusion
This compound is a valuable tool for the fluorometric screening of proteases with a specificity for aspartic acid. Its simple structure allows for broad applicability in initial screens for inhibitors of enzymes like caspases and Granzyme B. By following the detailed protocols and validation steps outlined in this guide, researchers can develop a robust, sensitive, and reliable assay for their drug discovery campaigns. It is important to note that due to its minimalistic structure, follow-up studies with more specific tetrapeptide substrates are recommended to confirm the selectivity of any identified hits.
References
-
BioVision, Inc. (n.d.). Granzyme B Activity Fluorometric Assay Kit. Retrieved from [Link]
-
Al Khraisat, A. (2021). What is the function of DTT in CasFISH or CasPLA wash and blocking/reaction buffer? ResearchGate. Retrieved from [Link]
-
Elabscience. (n.d.). Caspase-4 Fluorometric Assay Kit. Retrieved from [Link]
-
AnaSpec. (n.d.). SensoLyte® 520 Granzyme B Activity Assay Kit. Retrieved from [Link]
-
G-Biosciences. (n.d.). CasPASE™ Fluorometric Apoptosis Assay. Retrieved from [Link]
-
PeptaNova GmbH. (n.d.). Caspase specific Substrates. Retrieved from [Link]
-
Takara Bio. (n.d.). ApoAlert Caspase Fluorescent Assay Kits User Manual. Retrieved from [Link]
-
Chandrasekharan, J. A., et al. (2014). Caspase Protocols in Mice. Methods in Molecular Biology. Retrieved from [Link]
-
AffiTechBio. (n.d.). AffiASSAY® Granzyme B Activity Fluorometric Assay Kit. Retrieved from [Link]
-
Creative Biolabs. (n.d.). PathSpecific™ Granzyme B/Granzyme-2 Activity Assay Kit, Fluorometric. Retrieved from [Link]
-
NCBI Bookshelf. (2012). Protease Assays - Assay Guidance Manual. Retrieved from [Link]
-
Santamaria, S., et al. (2018). Measurement of Protease Activities Using Fluorogenic Substrates. Methods in Molecular Biology. Retrieved from [Link]
-
Patsnap. (2025). How to Determine Km and Vmax from Lab Data. Retrieved from [Link]
-
Tartier, L., et al. (2000). Caspase 3 activity after 2 mM DTT-treatment. ResearchGate. Retrieved from [Link]
-
Shapiro, A. B. (2022). How to find Vmax and km from enzyme activity assay? ResearchGate. Retrieved from [Link]
-
Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Retrieved from [Link]
-
Shapiro, A. B. (2022). How to reduce background from Light Scattering with FITC casein? ResearchGate. Retrieved from [Link]
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- 6. sigmaaldrich.com [sigmaaldrich.com]
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- 9. Why is DTT used in detecting caspase activity? | AAT Bioquest [aatbio.com]
- 10. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 11. Untitled Document [ucl.ac.uk]
- 12. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 14. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 15. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: A Guide to High-Throughput Screening Using the Fluorogenic Substrate H-Asp(OBzl)-AMC HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries against specific biological targets. Enzymes, particularly proteases like caspases, are a major class of drug targets. This guide provides a detailed framework for developing and executing robust HTS assays using H-Asp(OBzl)-AMC HCl, a fluorogenic substrate primarily employed for measuring the activity of executioner caspases such as caspase-3. We will delve into the core principles of the assay, provide step-by-step protocols for optimization and screening, and offer expert insights into data analysis and quality control, empowering researchers to build reliable and sensitive screening campaigns.
Introduction: The Role of Fluorogenic Substrates in HTS
Enzyme inhibitor screening requires assays that are sensitive, scalable, and reproducible. Fluorogenic assays are a format of choice due to their high signal-to-background ratio and compatibility with automated liquid handling systems.[1] The substrate this compound (L-Aspartic acid β-(7-amido-4-methylcoumarin) α-benzyl ester hydrochloride) is a specialized chemical tool designed for this purpose. While often used as a building block in more complex peptide substrates, its core structure is informative for understanding protease activity centered on an aspartic acid residue.[2][3]
For clarity and practical application, this guide will focus on the widely-used and structurally related caspase-3 substrate, Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin), which operates on an identical fluorogenic principle.[4] Caspase-3 is a critical executioner enzyme in the apoptotic pathway, making it a key target in oncology and neurodegenerative disease research.[5]
Principle of the Assay
The assay's mechanism relies on the enzymatic cleavage of a specific peptide sequence linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).
-
Substrate Structure: The substrate consists of a caspase-3 recognition sequence (DEVD) covalently linked to AMC.[5] In its intact form, the AMC fluorophore is quenched and exhibits only weak fluorescence.
-
Enzymatic Cleavage: In the presence of active caspase-3, the enzyme recognizes the DEVD tetrapeptide and cleaves the peptide bond immediately after the final aspartate (D) residue.[5][6]
-
Signal Generation: This cleavage event liberates the free AMC molecule. Unconjugated AMC is highly fluorescent, emitting a strong signal that can be detected with a fluorometer.[4][7] The intensity of the fluorescence is directly proportional to the amount of AMC released and, therefore, to the activity of the caspase-3 enzyme.
Caption: Enzymatic cleavage of Ac-DEVD-AMC by caspase-3 releases fluorescent AMC.
Materials and Reagents
-
Enzyme: Purified, active recombinant caspase-3.
-
Substrate: Ac-DEVD-AMC (or similar AMC-conjugated substrate).[4][8]
-
Assay Buffer: 20 mM HEPES, 10% Glycerol, 2 mM DTT, pH 7.5.[8] (Note: DTT is critical for full caspase activity and should be added fresh).[9]
-
Inhibitor: Ac-DEVD-CHO or other known caspase-3 inhibitor (for positive control).
-
Plates: Black, opaque, 96-well or 384-well microplates suitable for fluorescence.
-
Instrumentation: Fluorescence microplate reader with appropriate filters.
| Parameter | Wavelength | Source |
| Excitation | 380 nm | [7][8][10] |
| Emission | 460 nm | [7][8][10] |
Assay Development and Optimization
Before commencing a full-scale HTS campaign, the assay must be rigorously optimized to ensure it is sensitive, robust, and cost-effective. This involves a multi-step, iterative process.[11][12]
Determining Enzyme and Substrate Concentrations
The goal is to find concentrations that yield a robust signal while remaining sensitive to inhibition. The Michaelis-Menten constant (Kₘ), which represents the substrate concentration at half-maximal reaction velocity (Vₘₐₓ), is a critical parameter.[13]
-
Causality: For identifying competitive inhibitors, running the assay with the substrate concentration at or below its Kₘ is essential.[13] At high substrate concentrations, a competitive inhibitor can be outcompeted, masking its true potency.[11]
-
Protocol - Kₘ Determination:
-
Fix the enzyme concentration at a level that produces a moderate signal.
-
Perform a substrate titration, testing a range of Ac-DEVD-AMC concentrations (e.g., 0.1 µM to 100 µM).
-
Measure the initial reaction velocity (rate of fluorescence increase) for each concentration.
-
Plot velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ. For caspase-3 and Ac-DEVD-AMC, the Kₘ is approximately 9.7 µM.
-
Establishing Initial Velocity Conditions
HTS assays should measure the initial linear phase of the reaction, where less than 10-20% of the substrate has been consumed.[14]
-
Causality: If the reaction proceeds for too long, substrate depletion will cause the reaction rate to slow, leading to non-linear kinetics. This can distort inhibitor dose-response curves and make results unreliable.
-
Protocol - Time Course Experiment:
-
Using the determined Kₘ for the substrate, test 2-3 different enzyme concentrations.
-
Measure the fluorescence signal at regular intervals (e.g., every 2 minutes) for 60-90 minutes.
-
Plot fluorescence versus time for each enzyme concentration.
-
Identify the time range over which the reaction is linear for an enzyme concentration that gives a strong signal-to-background ratio. This will be your incubation time for the HTS.
-
High-Throughput Screening Protocol
This protocol outlines a typical workflow for a 384-well plate format.
Caption: A standard workflow for an enzyme inhibition HTS assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer. Add DTT immediately before use.
-
Dilute caspase-3 enzyme to its optimized working concentration (e.g., 2X final concentration) in cold Assay Buffer.
-
Dilute Ac-DEVD-AMC substrate to its optimized working concentration (e.g., 2X final concentration, typically at Kₘ) in Assay Buffer.
-
-
Plate Mapping and Compound Dispensing:
-
Design a plate map that includes test compounds, negative controls, and positive controls.
-
Negative Controls (0% Inhibition): Wells containing enzyme, substrate, and vehicle (e.g., DMSO). Defines the maximum signal (μₚ).
-
Positive Controls (100% Inhibition): Wells containing enzyme, substrate, and a saturating concentration of a known inhibitor (e.g., Ac-DEVD-CHO). Defines the minimum signal (μₙ).
-
-
Using an acoustic dispenser or pin tool, transfer test compounds and controls into the 384-well assay plate.
-
-
Enzyme Addition and Pre-incubation:
-
Add the 2X caspase-3 solution to all wells.
-
Centrifuge the plate briefly to ensure mixing.
-
Pre-incubate the plate for 15 minutes at room temperature. This allows test compounds to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Incubation:
-
Add the 2X Ac-DEVD-AMC solution to all wells to start the reaction.
-
Centrifuge the plate briefly.
-
Incubate the plate at 37°C for the predetermined optimal time (from the time-course experiment).
-
-
Fluorescence Reading:
-
Read the plate using a fluorescence microplate reader with excitation set to ~380 nm and emission to ~460 nm.
-
Data Analysis and Quality Control
Calculating Percent Inhibition
For each test compound, calculate the percent inhibition using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Mean_PositiveControl) / (Mean_NegativeControl - Mean_PositiveControl))
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[15] It measures the separation between the positive and negative control signals relative to their variability.[16]
Formula: Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl| Where SD is the standard deviation.[16]
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | The assay has a large separation between controls and is highly robust for HTS.[17][18] |
| 0 to 0.5 | Marginal | The assay may be acceptable but is sensitive to errors and may require refinement.[16][18] |
| < 0 | Unacceptable | The control signals overlap, and the assay cannot reliably distinguish hits from noise.[18] |
A self-validating HTS protocol requires calculating the Z'-factor for every plate to ensure consistent performance throughout the screen.[16]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal-to-Background | Insufficient enzyme/substrate; incorrect buffer pH; degraded DTT. | Re-optimize enzyme/substrate concentrations. Prepare fresh buffer and add DTT just before use. |
| High Well-to-Well Variability | Inaccurate liquid handling; bubbles in wells; compound precipitation. | Service/calibrate dispensers. Centrifuge plates after reagent addition. Check compound solubility in assay buffer. |
| Z'-Factor < 0.5 | Any of the above; inconsistent incubation times; fluorescent compound interference. | Systematically re-validate each assay parameter. Screen compounds for autofluorescence in a separate assay (without enzyme/substrate). |
| Time-dependent Signal Decrease | Enzyme instability; substrate instability; photobleaching. | Check enzyme stability at assay temperature. Prepare substrate fresh. Minimize exposure of plates to light. |
Conclusion
The use of fluorogenic substrates like Ac-DEVD-AMC provides a powerful and robust method for high-throughput screening of enzyme inhibitors. By investing in thorough assay development, including careful optimization of enzyme and substrate concentrations and adherence to initial velocity conditions, researchers can generate high-quality, reproducible data. The consistent application of quality control metrics, most notably the Z'-factor, is essential for validating the performance of each assay plate and ensuring the confident identification of true positive hits for downstream drug discovery efforts.
References
- Optimizing substrate conversion for high-throughput enzymatic assays. (2024). Vertex AI Search.
- Z-factor - Grokipedia. Vertex AI Search.
- Z-factors - BIT 479/579 High-throughput Discovery. Vertex AI Search.
- Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. GraphPad.
- Caspase Protocols in Mice - PMC - PubMed Central - NIH. NIH.
- Z-Factor Calculator - Free Online Tool | Assay Quality Control. PunnettSquare Tools.
- Caspase Activity Assay - Creative Bioarray. Creative Bioarray.
- Ac-DEVD-AMC Caspase-3 Fluorogenic Substrate — 556449 - BD Biosciences. BD Biosciences.
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- Caspase-3 activity assay. Creative Diagnostics.
- Enzyme Assay Design for High-Throughput Screening | Request PDF - ResearchGate. ResearchGate.
- HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION - YouTube. (2020). YouTube.
- ApoAlert Caspase Fluorescent Assay Kits User Manual - Takara Bio. Takara Bio.
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- Basics of Enzymatic Assays for HTS - PubMed. (2012). PubMed.
- Ac-DEVD-AMC - Biotium. Biotium.
- Caspase-3 Substrate II, Fluorogenic - Sigma-Aldrich. Sigma-Aldrich.
- Caspase-3 Substrate IV, Fluorogenic - Sigma-Aldrich. Sigma-Aldrich.
- Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT. ACS Publications.
- Caspase-3 Substrate V, fluorogenic 0.5mg | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.
- H-Asp(OBzl)-OBzl HCl [6327-59-9] - Aapptec Peptides. Aapptec.
- Boc-Asp(OBzl)-Pro-Arg-AMCHCl - Chem-Impex. Chem-Impex.
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Quantifying Apoptosis: A Detailed Protocol for Caspase-3 Activity Assay Using a Fluorogenic Substrate
Abstract
Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade, making the quantification of its activity a key indicator of programmed cell death. This application note provides a comprehensive, field-proven protocol for the sensitive detection of Caspase-3 activity in cell lysates and purified enzyme preparations using the fluorogenic substrate, N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin (Ac-DEVD-AMC). We delve into the underlying principles of the assay, offer a detailed, step-by-step methodology, and provide insights into data analysis and interpretation, empowering researchers in apoptosis studies and drug discovery.
A Note on Substrate Specificity: This protocol is optimized for the widely validated and commercially available Caspase-3 substrate, Ac-DEVD-AMC. While the user inquiry specified "H-Asp(obzl)-amc hcl," this appears to be a non-standard nomenclature. The principles outlined herein are broadly applicable to fluorometric caspase assays and can be adapted for other substrates with necessary adjustments to reaction conditions.
Introduction: The Central Role of Caspase-3 in Apoptosis
Apoptosis, or programmed cell death, is an essential physiological process for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. This intricate process is orchestrated by a family of cysteine-aspartic proteases known as caspases. Caspases exist as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[1] This cascade is broadly divided into initiator caspases (e.g., Caspase-8 and Caspase-9) and executioner caspases (e.g., Caspase-3, -6, and -7).
Caspase-3 is considered a primary executioner caspase, activated by both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[1][2] Once activated, Caspase-3 cleaves a broad spectrum of cellular proteins, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][4] Therefore, the measurement of Caspase-3 activity serves as a reliable and sensitive marker for apoptosis.[5]
Assay Principle: Fluorometric Detection of Caspase-3 Activity
This assay quantitatively measures Caspase-3 activity by leveraging a synthetic fluorogenic substrate, Ac-DEVD-AMC.[6] This substrate comprises the tetrapeptide sequence DEVD, which is the preferred cleavage site for Caspase-3, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[4][6]
In its conjugated form (Ac-DEVD-AMC), the AMC fluorophore is non-fluorescent. However, in the presence of active Caspase-3, the enzyme specifically recognizes and cleaves the peptide bond between the aspartic acid (D) residue and AMC.[3][6] This cleavage event liberates the free AMC molecule, which exhibits strong fluorescence with an excitation maximum around 360-380 nm and an emission maximum in the 440-460 nm range.[3][4] The rate of AMC release is directly proportional to the Caspase-3 activity in the sample.[3]
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Figure 2: Workflow for Cell Lysate Preparation.
Assay Protocol (96-Well Plate Format)
-
Plate Setup:
-
Design the plate layout to include blanks, AMC standards, positive controls, negative controls, and experimental samples.
-
It is recommended to run all samples in at least duplicate or triplicate.
-
Pipetting Scheme:
-
Add 25-50 µL of cell lysate (containing 20-200 µg of total protein) to the appropriate wells of a black 96-well plate.[7] Adjust the volume with 1X Assay Buffer to a final volume of 50 µL.
-
For inhibitor controls: Pre-incubate the lysate with the Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for 10-15 minutes at room temperature before adding the substrate.
-
For AMC standard curve: Add 200 µL of each AMC dilution to separate wells.[4]
-
For blank wells: Add 200 µL of 1X Assay Buffer.[4]
-
Initiate the Reaction:
-
Prepare a reaction mixture containing the Ac-DEVD-AMC substrate in 1X Assay Buffer.
-
Add 150 µL of the reaction mixture to each well containing the cell lysate to bring the total volume to 200 µL.
-
Incubation and Measurement:
-
Immediately read the plate at time zero (T=0) using a fluorometer with excitation at ~380 nm and emission at ~460 nm. This helps to determine any background fluorescence.
-
Incubate the plate at 37°C (or room temperature, depending on the protocol) in the dark.[3] Incubation times can range from 30 minutes to several hours. It is advisable to take kinetic readings every 10-15 minutes to ensure the reaction is in the linear range.[4]
-
Read the fluorescence at subsequent time points (e.g., 1 hour, 2 hours).
Well Type Component 1 Component 2 Component 3 Purpose Blank 200 µL Assay Buffer - - Measures background fluorescence of the buffer and plate. AMC Standard 200 µL AMC Dilution - - Generates a standard curve for absolute quantification. Negative Control 50 µL Non-induced Lysate 150 µL Reaction Mix - Measures basal Caspase-3 activity in healthy cells. Positive Control 50 µL Apoptotic Lysate 150 µL Reaction Mix - Confirms assay is working and apoptosis was induced. Inhibitor Control 50 µL Apoptotic Lysate + Inhibitor 150 µL Reaction Mix - Confirms the specificity of the cleavage to caspases. Experimental 50 µL Test Sample Lysate 150 µL Reaction Mix - Measures Caspase-3 activity in experimental conditions.
Table 1: Example 96-Well Plate Setup.
Data Analysis and Interpretation
-
AMC Standard Curve:
-
Subtract the blank fluorescence value from all AMC standard readings.
-
Plot the net Relative Fluorescence Units (RFU) versus the AMC concentration (in pmol or nmol).
-
Perform a linear regression to obtain the slope of the standard curve (RFU/pmol).
-
Caspase-3 Activity Calculation:
-
Subtract the blank RFU from all experimental readings.
-
Calculate the change in fluorescence (ΔRFU) for each sample by subtracting the T=0 reading from the final time point reading.
-
Convert the ΔRFU to the amount of AMC released using the slope from the standard curve:
-
Amount of AMC (pmol) = ΔRFU / Slope
-
Calculate the Caspase-3 activity and normalize it to the amount of protein in the lysate and the incubation time:
-
Activity (pmol/min/mg) = (Amount of AMC) / (Incubation Time (min) x Protein Amount (mg))
-
Data Interpretation:
-
Compare the Caspase-3 activity of treated samples to the untreated (negative control) samples. A significant increase in activity is indicative of apoptosis.
-
The activity in the inhibitor-treated wells should be significantly lower than in the corresponding apoptotic sample, confirming the specificity of the assay.
-
Results are often expressed as "fold-increase" in Caspase-3 activity over the negative control.
Troubleshooting and Best Practices
-
High Background: Ensure the use of black microplates. Check for autofluorescence from test compounds or cell culture media components.
-
Low Signal: The lysate may have low Caspase-3 activity. Increase the amount of protein per well or increase the incubation time.[3] Ensure DTT was added fresh to the assay buffer.
-
Non-linear Kinetics: The reaction may be proceeding too quickly, leading to substrate depletion or enzyme saturation. Dilute the cell lysate and re-run the assay.
-
Consistency is Key: Use the same batch of reagents and consistent incubation times and temperatures for all experiments to ensure reproducibility.
-
Conclusion
The fluorometric assay using the Ac-DEVD-AMC substrate is a robust, sensitive, and highly specific method for quantifying Caspase-3 activity. By following the detailed protocol and adhering to the best practices outlined in this application note, researchers can obtain reliable and reproducible data, providing valuable insights into the mechanisms of apoptosis in various experimental systems. This assay is an indispensable tool for basic research, drug screening, and the development of novel therapeutics targeting cell death pathways.
References
-
Liger, D. et al. (2016). Response to "How do you use cell lysates for studying enzyme kinetics?". ResearchGate. Retrieved from [Link]
- Pop, C., & Salvesen, G. S. (2009). Human caspases: activation, specificity, and regulation. Journal of Biological Chemistry, 284(33), 21777–21781.
-
Wikipedia. (2023). Caspase-3. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
Takara Bio. (n.d.). ApoAlert Caspase Fluorescent Assay Kits User Manual. Retrieved from [Link]
- Lee, S. Y., et al. (2022). Caspase-3 activation via the intrinsic and extrinsic apoptotic pathways by no-ozone cold plasma in non-small cell lung cancer cells. Scientific Reports, 12(1), 1-12.
-
BMG LABTECH. (n.d.). Enzyme kinetics on a plate reader. Retrieved from [Link]
-
PNAS. (1999). Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy. Retrieved from [Link]
Sources
Preparing High-Purity H-Asp(OBzl)-AMC HCl Stock Solutions: A Detailed Guide for Protease Activity Assays
Abstract
This comprehensive application note provides a detailed protocol for the preparation, handling, and quality control of H-Asp(OBzl)-AMC HCl stock solutions. As a fluorogenic substrate, this compound is a critical reagent for the sensitive detection of specific protease activities, particularly those that recognize and cleave peptide sequences after an aspartic acid residue, such as caspases and granzyme B. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven best practices to ensure the integrity, reproducibility, and accuracy of enzymatic assays.
Introduction: The Critical Role of Substrate Integrity in Protease Assays
Fluorogenic peptide substrates are indispensable tools in modern drug discovery and biomedical research, enabling the continuous and highly sensitive measurement of enzyme activity.[1] The fundamental principle of these assays lies in the enzymatic hydrolysis of a non-fluorescent or weakly fluorescent substrate to release a highly fluorescent reporter molecule.[1] In the case of this compound, the substrate consists of an aspartic acid residue with a benzyl-protected side chain (OBzl) linked to the fluorophore 7-amino-4-methylcoumarin (AMC). Upon cleavage of the amide bond C-terminal to the aspartate residue by a specific protease, the AMC fluorophore is liberated, resulting in a significant increase in fluorescence that is directly proportional to the enzyme's activity.
The accuracy and reliability of data derived from such assays are critically dependent on the quality and integrity of the substrate stock solution. Improper handling, storage, or reconstitution can lead to substrate degradation, precipitation, or inaccurate concentration, all of which can severely compromise experimental results. This guide provides a robust framework for the preparation of high-quality this compound stock solutions, empowering researchers to generate reproducible and trustworthy data.
Chemical and Physical Properties
A thorough understanding of the substrate's properties is paramount for its effective use.
| Property | Value | Source |
| Chemical Name | L-Aspartic acid β-benzyl ester α-(7-amido-4-methylcoumarin) hydrochloride | ChemWhat |
| Molecular Formula | C₂₁H₂₁ClN₂O₅ | ChemicalBook[2] |
| Molecular Weight | 416.85 g/mol | ChemicalBook[2] |
| Appearance | Typically a white to off-white lyophilized powder | --- |
| Fluorophore | 7-amino-4-methylcoumarin (AMC) | --- |
| Excitation Wavelength (of free AMC) | ~350-380 nm | [3][4] |
| Emission Wavelength (of free AMC) | ~440-460 nm | [3][4] |
The Underlying Principle: A Visual Workflow
The enzymatic assay using this compound follows a straightforward yet elegant principle. The workflow diagram below illustrates the key steps from substrate cleavage to signal detection.
Caption: Enzyme targets for this compound.
General Assay Protocol
-
Prepare Assay Buffer: A typical assay buffer for caspases and granzyme B contains a buffering agent (e.g., HEPES, Tris-HCl), salts, and a reducing agent like DTT. [5]2. Enzyme and Substrate Addition: In a microplate well, combine the assay buffer, the enzyme solution, and any potential inhibitors. Initiate the reaction by adding the this compound substrate (diluted from the stock solution into the assay buffer). The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid affecting enzyme activity. [6]3. Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with the appropriate excitation and emission wavelengths for AMC (~360 nm and ~450 nm, respectively).
-
Data Analysis: The rate of the reaction (initial velocity) can be determined from the linear portion of the fluorescence versus time plot. By using an AMC standard curve, the rate can be converted to moles of substrate cleaved per unit time, allowing for the calculation of enzyme activity. [7]
Conclusion
References
- E. S. E. Choo, et al. (2014). Substrate Profiling and High Resolution Co-complex Crystal Structure of a Secreted C11 Protease Conserved Across Commensal Bacteria. Journal of Biological Chemistry.
-
AAPPTec. (n.d.). MSDS - Safety Data Sheet for H-Asp-OBzl HCl. Retrieved from [Link]
- Bachovchin, D. A., et al. (2014). A chemical strategy for protease substrate profiling.
-
iGEM. (2017). AMC standard curve assay protocol. Retrieved from [Link]
-
ResearchGate. (2015). How to calculate enzyme activity (mU/µl)?. Retrieved from [Link]
- Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries.
-
Soil Science Society of America. (2012). Microplate Enzyme Assay Using Fluorescence. Retrieved from [Link]
- Int. J. Mol. Sci. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
- PubMed. (2007).
-
Aapptec. (n.d.). H-Asp(OBzl)-OBzl HCl. Retrieved from [Link]
-
Next Peptide. (n.d.). H-Asp(OBzl)-AMC · HCl. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
- Julien, O., & Wells, J. A. (2017). Caspases and their substrates.
-
Amsbio. (n.d.). Ac-Leu-Asp-Glu-Ser-Asp-AMC (Caspase 2/3 Substrate). Retrieved from [Link]
-
ChemSrc. (n.d.). HL-Asp(Bzl)-OBzl * HCl. Retrieved from [Link]
-
PeptaNova. (n.d.). Caspase specific Substrates. Retrieved from [Link]
- Dunn, B. M., et al. (1994). The two sides of enzyme-substrate specificity: lessons from the aspartic proteinases. Acta Biochimica Polonica.
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
-
Aapptec. (n.d.). H-Asp(OBzl)-OH. Retrieved from [Link]
Sources
Probing Protease Activity: A Detailed Guide to the H-Asp(OBzl)-AMC HCl Assay in a 96-Well Plate Format
Introduction: Unveiling Proteolytic Events with Fluorogenic Precision
In the intricate landscape of cellular signaling, drug discovery, and disease pathology, proteases play a pivotal role as molecular scissors, meticulously cleaving specific peptide bonds to regulate a vast array of biological processes. The aberrant activity of these enzymes is often a hallmark of diseases ranging from cancer and neurodegenerative disorders to inflammatory conditions. Consequently, the precise and sensitive measurement of protease activity is paramount for both fundamental research and the development of novel therapeutics. This guide provides a comprehensive framework for employing the fluorogenic substrate, H-Asp(OBzl)-AMC HCl, in a robust and high-throughput 96-well plate format to quantify the activity of specific proteases, primarily those with a substrate preference for cleaving after an aspartic acid residue, such as Granzyme B and certain caspases.
This compound is a synthetic peptide derivative that, in its intact state, is non-fluorescent. The 7-amino-4-methylcoumarin (AMC) fluorophore is quenched by the attached peptide. Upon enzymatic cleavage at the C-terminus of the aspartic acid residue, the free AMC is liberated, resulting in a significant increase in fluorescence. This direct proportionality between enzymatic activity and fluorescent signal forms the basis of a highly sensitive and continuous kinetic assay.[1] The benzyl (Bzl) protecting group on the aspartic acid side chain can influence substrate recognition by the target protease.
This application note will delve into the mechanistic underpinnings of this assay, provide detailed, field-tested protocols for its execution, and offer insights into data analysis and potential pitfalls, thereby empowering researchers to generate reliable and reproducible data.
Core Principles & Assay Design
The fundamental principle of the this compound assay lies in the enzymatic hydrolysis of a peptide bond, leading to the release of a fluorescent reporter molecule. Understanding the key components and their interactions is crucial for successful assay design and troubleshooting.
The Substrate: this compound
-
Specificity: The primary determinant of which protease will be measured is the amino acid sequence of the substrate. This compound is specifically designed for proteases that recognize and cleave after an aspartic acid residue. Granzyme B, a serine protease crucial for cytotoxic T lymphocyte-mediated apoptosis, is a prime example of a protease with a strong preference for aspartic acid at the P1 position.[1][2] Similarly, caspases, a family of cysteine-aspartic proteases central to apoptosis, also exhibit a strict requirement for aspartic acid at the P1 cleavage site.[3]
-
Fluorophore: 7-amino-4-methylcoumarin (AMC) is a widely used fluorophore in enzyme assays due to its favorable spectral properties.[4][5][6] Upon its release, it can be excited at approximately 340-360 nm, and it emits light in the blue-to-green spectrum, typically around 440-460 nm.[4][5][6]
The Reaction Environment: Assay Buffer
The composition of the assay buffer is critical for optimal enzyme activity and stability. Key components typically include:
-
Buffering Agent: Maintains a stable pH, which is crucial for the catalytic activity of the target protease. The optimal pH can vary significantly between different proteases.
-
Reducing Agents: For cysteine proteases like caspases, a reducing agent such as Dithiothreitol (DTT) is often included to maintain the active site cysteine in a reduced state.
-
Salts: Can influence enzyme conformation and activity.
-
Detergents: Low concentrations of non-ionic detergents can help to prevent enzyme aggregation and non-specific binding.
The Detection System: 96-Well Plate and Plate Reader
-
Plate Selection: For fluorescence-based assays, the use of black, opaque-walled 96-well plates is mandatory.[7][8][9] Black plates minimize well-to-well crosstalk and reduce background fluorescence, thereby enhancing the signal-to-noise ratio and overall assay sensitivity.[8][9]
-
Plate Reader: A fluorescence microplate reader equipped with the appropriate excitation and emission filters or monochromators is required for data acquisition.
Below is a diagram illustrating the enzymatic cleavage of H-Asp(obzl)-AMC and the subsequent fluorescence emission.
Caption: Enzymatic cleavage of H-Asp(obzl)-AMC and fluorescence detection.
Detailed Protocols
This section provides a step-by-step guide for performing the this compound assay. It is essential to optimize these protocols for your specific enzyme and experimental conditions.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| This compound | High purity (≥95%) |
| Target Protease | Purified, active enzyme (e.g., recombinant Granzyme B) |
| Assay Buffer | Enzyme-specific (e.g., for Granzyme B: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS) |
| DMSO | Anhydrous, for substrate solubilization |
| 96-Well Plates | Black, opaque-walled, flat-bottom |
| Fluorescence Plate Reader | With excitation ~350 nm and emission ~450 nm capabilities |
| Multichannel Pipettes | Calibrated for accurate liquid handling |
| Reagent Reservoirs | Sterile |
Experimental Workflow
The following diagram outlines the general workflow for the this compound assay.
Caption: General workflow for the this compound 96-well plate assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
This compound Stock Solution: Dissolve the substrate in DMSO to a stock concentration of 10 mM. Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Assay Buffer: Prepare the appropriate assay buffer for your target enzyme and bring it to room temperature before use.[10]
-
Enzyme Working Solution: Dilute the purified enzyme in cold assay buffer to the desired concentration. The optimal enzyme concentration should be determined empirically but should result in a linear rate of fluorescence increase over the desired time course. Keep the enzyme on ice until use.
-
Inhibitor Solutions (Optional): For inhibitor screening, prepare a serial dilution of the test compounds in the assay buffer.
-
-
Assay Plate Setup:
-
Design a plate map that includes wells for:
-
Blank: Assay buffer and substrate only (no enzyme). This is crucial for subtracting background fluorescence.
-
Negative Control: Assay buffer, enzyme, and vehicle (e.g., DMSO) without the inhibitor.
-
Positive Control: Assay buffer, enzyme, and a known inhibitor of the target protease.
-
Test Wells: Assay buffer, enzyme, and test compounds.
-
-
It is highly recommended to run all samples in at least triplicate to ensure statistical significance.[11]
-
-
Assay Procedure:
-
Set the fluorescence plate reader to the appropriate excitation (~350 nm) and emission (~450 nm) wavelengths. Set the temperature to the optimal temperature for your enzyme (e.g., 37°C).
-
Add 50 µL of assay buffer to all wells.
-
For inhibitor studies, add 10 µL of the inhibitor or vehicle to the appropriate wells.
-
Add 20 µL of the enzyme working solution to all wells except the blank wells. Add 20 µL of assay buffer to the blank wells.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Pre-incubate the plate at the assay temperature for 5-10 minutes.
-
Initiate the reaction by adding 20 µL of the this compound substrate solution (diluted from the stock in assay buffer to the desired final concentration) to all wells. The final substrate concentration should ideally be at or below the Km value for kinetic studies.
-
Immediately place the plate in the reader and begin kinetic measurements. Read the fluorescence every 1-2 minutes for 30-60 minutes.
-
Data Analysis and Interpretation
The primary output of the kinetic assay is the rate of increase in fluorescence over time, which is directly proportional to the rate of the enzymatic reaction.
-
Calculate the Rate of Reaction (Vmax):
-
For each well, plot the relative fluorescence units (RFU) against time (in minutes).
-
Identify the linear portion of the curve. The slope of this linear portion represents the initial reaction velocity (Vmax) in RFU/min.
-
Subtract the slope of the blank wells from the slopes of all other wells to correct for background fluorescence.
-
-
Inhibitor Analysis (IC50 Determination):
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Vmax with inhibitor / Vmax of negative control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Representative Data
| Well Type | Average Vmax (RFU/min) | % Inhibition |
| Blank | 5 | N/A |
| Negative Control | 500 | 0% |
| Test Compound (1 µM) | 250 | 50% |
| Test Compound (10 µM) | 50 | 90% |
| Positive Control (Known Inhibitor) | 25 | 95% |
Troubleshooting and Scientific Considerations
A successful assay requires attention to detail and an awareness of potential pitfalls.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | Substrate degradation; Contaminated reagents; Autofluorescence of test compounds. | Prepare fresh substrate solution; Use high-purity reagents; Screen test compounds for autofluorescence at the assay wavelengths. |
| Non-linear Reaction Rate | Substrate depletion; Enzyme instability; Inner filter effect. | Use a lower enzyme concentration or a higher substrate concentration; Optimize assay buffer for enzyme stability; Ensure substrate and product concentrations are not high enough to cause significant light absorption.[3][12][13] |
| High Well-to-Well Variability | Inaccurate pipetting; Edge effects due to evaporation. | Use calibrated multichannel pipettes; Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.[14] |
| No or Low Signal | Inactive enzyme; Incorrect buffer conditions; Incorrect plate reader settings. | Use a fresh, active enzyme preparation; Verify the optimal pH and buffer composition for your enzyme; Confirm the excitation and emission wavelengths and filter settings on the plate reader.[10] |
A Note on the Inner Filter Effect
At high substrate or product concentrations, the excitation or emission light can be absorbed by the solution itself, leading to a non-linear relationship between fluorescence and concentration. This is known as the inner filter effect.[3][12][13] To mitigate this, it is important to work within a concentration range where absorbance is minimal. If necessary, correction factors can be applied, but it is preferable to optimize the assay to avoid this issue.
Conclusion
The this compound assay in a 96-well plate format is a powerful tool for the sensitive and quantitative measurement of proteases that cleave after an aspartic acid residue, such as Granzyme B and caspases. By understanding the core principles, adhering to meticulous experimental technique, and being mindful of potential pitfalls, researchers can generate high-quality, reproducible data. This will ultimately contribute to a deeper understanding of the roles of these critical enzymes in health and disease and facilitate the discovery of novel therapeutic agents.
References
-
Cathepsin and Thiol Protease Substrates. (n.d.). PeptaNova. Retrieved from [Link]
-
Caspase specific Substrates. (n.d.). PeptaNova. Retrieved from [Link]
-
Edwards, K. M., et al. (2005). Characterization of structural determinants of granzyme B reveals potent mediators of extended substrate specificity. Journal of Biological Chemistry, 280(4), 3028-3038. Retrieved from [Link]
-
Ac-Ile-Glu-Thr-Asp-AMC (Caspase 8/Granzyme B Substrate). (n.d.). Bio RDF. Retrieved from [Link]
-
Ac-Leu-Glu-His-Asp-AMC (Caspase 9 Substrate). (n.d.). MoBiTec. Retrieved from [Link]
-
H-Ser-OBzl HCl. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Cathepsin S substrate. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit Fluorimetric. (n.d.). Anaspec. Retrieved from [Link]
-
Ac-Leu-Asp-Glu-Ser-Asp-AMC (Caspase 2/3 Substrate). (n.d.). Amsbio. Retrieved from [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. Retrieved from [Link]
-
Cho, K., et al. (2006). Substrate Profiling of Cysteine Proteases Using a Combinatorial Peptide Library Identifies Functionally Unique Specificities. Journal of Biological Chemistry, 281(38), 28037-28047. Retrieved from [Link]
-
Boc-Asp(OBzl)-Pro-Arg-AMC · HCl. (n.d.). ChemCAS. Retrieved from [Link]
-
H-Asp(OBzl)-OH. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Agonist Protocol for the BG1 ER TA Test Method. (n.d.). ICCVAM. Retrieved from [Link]
-
Development of a DUB-selective fluorogenic substrate. (2019). Chemical Science. Retrieved from [Link]
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- 2. Characterization of structural determinants of granzyme B reveals potent mediators of extended substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 4. Ac-Leu-Glu-His-Asp-AMC (Caspase 9 Substrate) (Echelon Product Code: 860-45 25MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 5. amsbio.com [amsbio.com]
- 6. Boc-Asp(OBzl)-Pro-Arg-AMC | 荧光底物 | MCE [medchemexpress.cn]
- 7. 【Boc-Asp(OBzl)-Pro-Arg-AMC · HCl】Boc-Asp(OBzl)-Pro-Arg-AMC · HCl CAS号:113866-00-5【结构式 性质 活性】-化源网 [chemsrc.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. biosynth.com [biosynth.com]
- 10. caymanchem.com [caymanchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. 2177-63-1|H-Asp(obzl)-OH|BLD Pharm [bldpharm.com]
- 14. peptide.com [peptide.com]
Application Note: High-Content Screening for Apoptosis Using the Fluorogenic Substrate H-Asp(obzl)-amc HCl
Abstract
This document provides a comprehensive guide for the application of H-Asp(obzl)-amc HCl, a fluorogenic substrate for effector caspases, in high-content screening (HCS) assays to identify and quantify apoptosis. We detail the underlying biochemical principles, provide optimized and validated protocols for cell-based assays, and offer expert insights into experimental design, data analysis, and troubleshooting. By leveraging automated imaging and single-cell analysis, this method enables robust, quantitative screening of compounds or genetic perturbations that modulate the apoptotic pathway.
Introduction: Quantifying Apoptosis in a High-Throughput World
Apoptosis, or programmed cell death, is a fundamental biological process critical for tissue homeostasis, development, and elimination of damaged cells. Its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. A key biochemical event in the execution phase of apoptosis is the activation of a family of cysteine-aspartic proteases known as caspases.[1][2][3] Effector caspases, particularly caspase-3 and caspase-7, are the primary executioners, cleaving a multitude of cellular proteins to orchestrate the systematic disassembly of the cell.[4]
Given their central role, the direct measurement of caspase-3/7 activity serves as a reliable and specific indicator of apoptosis.[3][5] High-Content Screening (HCS) platforms, which combine automated microscopy with sophisticated image analysis, provide an ideal framework for studying such complex cellular events.[6][7] Unlike bulk assays like plate-based fluorometry or colorimetry, HCS provides single-cell resolution, allowing for the quantification of heterogeneous cellular responses within a population and the simultaneous measurement of multiple phenotypic parameters (multiplexing).[1][8]
This guide focuses on this compound, a cell-permeable fluorogenic substrate designed to report on the activity of caspase-3 and related proteases that recognize aspartate in the P1 position of their cleavage site.
Principle of the Assay: From Quenched Substrate to Fluorescent Signal
The assay leverages the fluorophore 7-amino-4-methylcoumarin (AMC), which is held in a non-fluorescent (quenched) state when conjugated to the peptide moiety. The substrate is designed to be cell-permeable, allowing it to diffuse across the plasma membrane into the cytoplasm of living cells.
Mechanism of Action:
-
Cellular Entry: The substrate passively enters both healthy and apoptotic cells.
-
Enzymatic Cleavage: In apoptotic cells, activated caspase-3/7 recognizes and cleaves the peptide sequence after the aspartic acid residue. While the canonical caspase-3/7 recognition motif is DEVD (Asp-Glu-Val-Asp), cleavage after a single aspartate residue is sufficient for many related substrates.[9][10]
-
Signal Generation: Upon cleavage, the AMC fluorophore is liberated. Unconjugated AMC, when excited by light at approximately 350-380 nm, emits a strong fluorescent signal at around 440-460 nm.[11][12]
-
High-Content Imaging: An HCS instrument captures images of the cells, detecting the bright, localized fluorescence in apoptotic cells, which can then be quantified by image analysis software.
The causality is direct: the intensity of the fluorescent signal within a cell is proportional to the level of active executioner caspase activity, providing a quantitative measure of apoptosis.
Caption: Mechanism of caspase-3/7 activity detection.
Experimental Design and Optimization
A robust HCS assay is built upon careful planning and optimization. The following parameters are critical for developing a self-validating and reliable screen.
3.1. Essential Controls for a Self-Validating Protocol
To ensure data integrity, every assay plate must include a set of controls:
-
Negative (Vehicle) Control: Cells treated with the vehicle (e.g., 0.1% DMSO) used to dissolve test compounds. This establishes the basal level of apoptosis in the cell population.
-
Positive Control: Cells treated with a known inducer of apoptosis. This validates that the cells and reagents are performing as expected. Common choices include Staurosporine (1-2 µM), Etoposide (10-50 µM), or Doxorubicin (1-10 µM).[1][2]
-
Inhibitor Control: Cells pre-treated with a pan-caspase inhibitor, such as Z-VAD-FMK (50 µM), before adding the positive control stimulus. This confirms that the observed fluorescence is indeed due to caspase activity.[2]
3.2. Multiplexing for Deeper Insights
The true power of HCS lies in multiplexing—staining for multiple parameters in the same well. This provides richer data and internal normalization.
-
Nuclear Counterstain (Mandatory): A fluorescent DNA dye like Hoechst 33342 or DAPI is essential for identifying and segmenting individual cells. This allows for accurate cell counting and normalization of the caspase signal to the total cell number. Nuclear condensation, a morphological hallmark of apoptosis, can also be quantified.[7][13]
3.3. Optimization of Reagent Concentrations
-
Cell Seeding Density: Optimize cell density to achieve 60-80% confluency at the time of imaging. Overly dense cultures can lead to contact inhibition and altered drug sensitivity, while sparse cultures may yield insufficient data.
-
Substrate Concentration: The concentration of this compound must be optimized. Start with a titration series (e.g., 1 µM to 20 µM). The goal is to find the lowest concentration that provides a robust signal-to-background ratio in positive control wells without causing cytotoxicity in negative control wells over the assay duration.[1]
| Parameter | Recommended Range | Rationale |
| Cell Seeding | 2,000-10,000 cells/well (96-well plate) | Achieve 60-80% confluency for imaging. |
| This compound | 1 - 20 µM (Titrate) | Maximize signal-to-background while minimizing toxicity. |
| Hoechst 33342 | 1 - 5 µg/mL | Provides robust nuclear staining for cell segmentation. |
| Apoptosis Inducer | Varies (e.g., Staurosporine 1-2 µM) | Induce a strong, measurable apoptotic response. |
| Caspase Inhibitor | Z-VAD-FMK (20-50 µM) | Ensure the signal is specific to caspase activity. |
Detailed Step-by-Step Protocol
This protocol is designed for a 96-well microplate format and assumes a live-cell, no-wash workflow, which is ideal for preserving fragile apoptotic cells.[17]
4.1. Reagent Preparation
-
This compound Stock (10 mM): Prepare a 10 mM stock solution in DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Hoechst 33342 Stock (1 mg/mL): Prepare a 1 mg/mL stock solution in deionized water. Aliquot and store at -20°C.
-
Positive/Inhibitor Control Stocks: Prepare 1000x stock solutions of your chosen apoptosis inducer (e.g., 1 mM Staurosporine in DMSO) and inhibitor (e.g., 50 mM Z-VAD-FMK in DMSO). Store at -20°C.
-
Assay Buffer: For live-cell imaging, the reagents are typically added directly to the complete cell culture medium. Alternatively, an assay buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS) can be used for endpoint assays after cell washing.
4.2. Experimental Workflow
-
Cell Seeding:
-
Plate cells in a 96-well, black-walled, clear-bottom imaging plate at the pre-optimized density in 100 µL of complete medium.
-
Incubate for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
For inhibitor controls, pre-incubate the designated wells with Z-VAD-FMK (e.g., 1 µL of 50 mM stock for a final concentration of 50 µM in a 100 µL well volume, adjusted for your final assay volume) for 1 hour.
-
Prepare serial dilutions of your test compounds.
-
Add compounds, positive controls, and vehicle controls to the appropriate wells (e.g., add 1 µL of 100x compound stock to 99 µL of media).
-
Incubate for the desired treatment period (typically 4 to 24 hours, depending on the compound and cell line).
-
-
Staining:
-
Prepare a 2X staining solution in pre-warmed complete cell culture medium containing this compound and Hoechst 33342 at twice their final desired concentrations.
-
Carefully add 100 µL of the 2X staining solution to each well (final volume becomes 200 µL). This minimizes fluidic stress on the cells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Image Acquisition:
-
Transfer the plate to the HCS instrument. Allow the plate to equilibrate to the instrument's environmental conditions (37°C, 5% CO₂).
-
Set up the imaging parameters:
-
Channel 1 (Nuclei): Ex: ~350-380 nm, Em: ~430-480 nm (for Hoechst).
-
Channel 2 (Caspase Activity): Ex: ~350-380 nm, Em: ~430-480 nm (for AMC). Note: The same filter set can often be used for Hoechst and AMC, but signal bleed-through should be checked and corrected for if necessary.
-
-
Acquire images from at least 4-9 fields per well to ensure sufficient cell numbers for statistical significance.
-
Data Analysis Workflow
The goal of HCS data analysis is to translate images into quantitative, actionable results.
Sources
- 1. Live Cell Imaging of Caspase Activation for High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live-cell imaging of caspase activation for high-content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. Multiplex caspase activity and cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. "Multiplexed viability, cytotoxicity, and caspase activity assays" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CellEvent Caspase-3 Substrate and the Multiplex Analysis of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: H-Asp(OBzl)-AMC HCl Protease Assay
Welcome to the technical support center for fluorogenic protease assays utilizing the H-Asp(OBzl)-AMC HCl substrate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges, specifically focusing on the issue of low or absent fluorescent signal. Our approach is rooted in first principles, moving from foundational concepts to advanced troubleshooting workflows to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the assay components and principles. A solid understanding of these basics is the first step in effective troubleshooting.
Q1: What is this compound, and how does this assay work?
A: this compound is a fluorogenic substrate designed to measure the activity of specific proteases. Let's break down its components:
-
H-Asp(OBzl): This is the peptide component, an L-Aspartic acid residue whose side chain is protected by a benzyl group (OBzl). The key feature is the Aspartic acid (Asp), which is the recognition and cleavage site for a class of proteases known as caspases, which are cysteine-aspartic proteases.[1]
-
AMC: This is 7-amino-4-methylcoumarin, a fluorescent reporter molecule (fluorophore). When conjugated to the peptide, its fluorescence is quenched.
-
HCl: The molecule is supplied as a hydrochloride salt to improve its stability and solubility.
The assay principle is based on enzymatic cleavage. When the target protease (e.g., a caspase) is active, it recognizes and cleaves the peptide bond C-terminal to the aspartic acid residue. This cleavage event liberates the free AMC fluorophore. The free AMC, unlike its conjugated form, fluoresces brightly when excited by light at the appropriate wavelength. The rate of increase in fluorescence intensity is directly proportional to the activity of the enzyme in the sample.[2][3]
Caption: Enzymatic cleavage of H-Asp(OBzl)-AMC releases fluorescent AMC.
Q2: What are the correct excitation and emission wavelengths for the liberated AMC fluorophore?
A: The liberated 7-amino-4-methylcoumarin (AMC) has a distinct spectral profile. For optimal detection, you should configure your fluorometer or plate reader with the following settings. While slight variations can exist between instruments, these ranges are standard.
| Parameter | Recommended Wavelength (nm) | Common Range (nm) |
| Excitation (Ex) | 340 - 350 | 340 - 380 |
| Emission (Em) | 440 - 450 | 440 - 460 |
Scientific Rationale: These wavelengths correspond to the maximal absorbance and fluorescence peaks of free AMC.[4][5][6] Using wavelengths outside of this optimal range will result in suboptimal excitation of the fluorophore and/or inefficient collection of the emitted light, leading directly to a lower signal. It is crucial to verify that your instrument's filters or monochromators are set correctly.
Q3: How should I prepare and store the this compound substrate?
A: Proper handling of the substrate is critical to prevent degradation and ensure assay reproducibility.
-
Reconstitution: this compound is typically sparingly soluble in aqueous buffers. Therefore, it should first be dissolved in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM).[3][7]
-
Storage of Stock Solution: Aliquot the DMSO stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots tightly sealed and protected from light at -20°C or -80°C. A properly stored DMSO stock can be stable for several months.[2]
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in the appropriate assay buffer. It is important to ensure the final concentration of DMSO in the assay is low (typically <1%) as higher concentrations can affect enzyme activity.
Self-Validation Check: Before starting a large experiment with a newly prepared stock, it's wise to run a quick quality control check using a known positive control (e.g., purified recombinant enzyme) to confirm the substrate performs as expected.
Troubleshooting Guide: Low or No Signal
A low signal can be frustrating, but it is almost always traceable to one of a few key areas. This guide provides a logical workflow to diagnose the problem.
Caption: A logical workflow for troubleshooting low signal in protease assays.
Category 1: Enzyme-Related Issues
The most common cause of a weak signal is a problem with the enzyme itself.
Q: My signal is flat. How do I know if my enzyme is active? A: The single most important control in any enzyme assay is a positive control .
-
Solution: Include a sample with a known active, purified enzyme (e.g., recombinant Caspase-3 for a caspase assay).[8] If the positive control yields a strong signal while your experimental samples do not, the issue lies with the activity of the enzyme in your samples, not the assay components. If the positive control also fails, the problem is with the substrate, buffer, or instrument.
-
Causality: Biological samples are complex. The enzyme may not have been expressed, may have been degraded during sample preparation (e.g., lysis), or may be in an inactive (zymogen) form.[9]
Q: I see a very low signal. Am I using the right amount of enzyme? A: Enzyme kinetics are concentration-dependent. Too little enzyme will result in a reaction rate that is too slow to be detected above background noise.
-
Solution: Perform an enzyme titration. Create a serial dilution of your enzyme source (e.g., cell lysate) and run the assay. You should observe a concentration-dependent increase in the reaction rate. The optimal concentration will be in the linear range of this curve.
-
Causality: The reaction velocity is directly proportional to the enzyme concentration when the substrate is not limiting. If you are working with a very low enzyme concentration, the amount of AMC produced per unit of time may be below the detection limit of your instrument.[10]
Sources
- 1. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Asp(OBzl)-Pro-Arg-AMC | Peptides | 113866-00-5 | Invivochem [invivochem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 9. What are caspase inhibitors and how do they work? [synapse.patsnap.com]
- 10. biocompare.com [biocompare.com]
Technical Support Center: Optimizing H-Asp(OBzl)-AMC HCl for Enzyme Kinetics
Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth technical guidance for researchers, scientists, and drug development professionals on the optimal use of the fluorogenic substrate H-Asp(OBzl)-AMC HCl in kinetic assays. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your assays are both robust and reliable.
Part 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses fundamental questions about the handling, properties, and function of this compound.
Q1: What is this compound and for which enzymes is it a substrate?
This compound is a fluorogenic substrate used to measure protease activity. Let's break down its components:
-
H-Asp...AMC : The core of the substrate is an Aspartic acid (Asp) residue linked to a fluorescent reporter group, 7-Amino-4-methylcoumarin (AMC). In this conjugated form, the AMC molecule's fluorescence is quenched. When a protease cleaves the amide bond after the Asp residue, free AMC is released, which fluoresces brightly upon excitation.[1][2] The rate of fluorescence increase is directly proportional to the enzyme's activity.
-
(OBzl) : This signifies a benzyl ester protecting group on the side chain carboxyl group of the Aspartic acid. In peptide synthesis, this group prevents unwanted side reactions.[3] In the final substrate, it increases hydrophobicity, which can influence solubility and potentially the substrate's affinity for the enzyme.[4]
-
HCl : The hydrochloride salt form is used to improve the overall stability and solubility of the molecule.
Enzyme Specificity: The substrate's cleavage site is after an Aspartic acid (P1 position). This makes it a target for caspases , a family of cysteine-aspartic proteases central to apoptosis and inflammation.[5][6][7] However, most caspases recognize a four-amino-acid sequence (P4-P3-P2-P1) for high-specificity cleavage (e.g., DEVD for Caspase-3).[8] Because H-Asp(OBzl)-AMC only provides the P1 Aspartate, it should be considered a non-specific substrate . It may be cleaved by multiple caspases (e.g., -1, -3, -7, -8, -9) and potentially other proteases with P1-Asp specificity, such as Granzyme B.[1] Therefore, it is best suited for general protease activity screening or for assays with a purified, known enzyme.
Q2: How should I prepare and store stock solutions of this compound?
Proper preparation of the substrate stock solution is critical for accurate and reproducible results.
Solubility: Due to the hydrophobic nature of the benzyl group and the AMC moiety, this compound has poor solubility in aqueous buffers.[9][10]
-
Primary Solvent: High-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution (e.g., 10-50 mM).[9]
-
Storage: Store the DMSO stock solution at -20°C, protected from light and moisture. It is advisable to aliquot the stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the substrate.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Maximizes solubility of the hydrophobic substrate. |
| Stock Conc. | 10-50 mM | Provides a concentrated stock for dilution into aqueous assay buffer. |
| Storage Temp. | -20°C | Ensures long-term stability. |
| Handling | Aliquot, protect from light | Avoids freeze-thaw cycles and photobleaching of the AMC fluorophore. |
Q3: My fluorescence signal is weak or absent. What are the likely causes?
A low or non-existent signal is a common issue. A systematic check of components and instrument settings is the best approach.
-
Incorrect Instrument Settings: Verify the excitation and emission wavelengths. For free AMC, the typical wavelengths are Excitation: 360-380 nm and Emission: 440-460 nm .[1] Ensure the plate reader's gain setting is optimized for your signal level.
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. Always include a positive control with a known active enzyme to validate the assay setup.
-
Substrate Degradation: The substrate may have hydrolyzed due to improper storage (e.g., exposure to moisture, light, or repeated freeze-thaw cycles). Prepare a fresh dilution from a new aliquot of stock solution.
-
Incompatible Assay Buffer: Components in your buffer could be inhibiting the enzyme. Common inhibitors include EDTA (>0.5 mM) and high concentrations of detergents like SDS (>0.2%).[8] Ensure your buffer pH and ionic strength are optimal for your specific enzyme.
Part 2: Experimental Guide - Determining the Optimal Substrate Concentration
The relationship between reaction velocity and substrate concentration is described by Michaelis-Menten kinetics. The goal of optimization is to determine the key parameters, Km (the substrate concentration at which the reaction rate is half of Vmax) and Vmax (the maximum reaction rate).[5]
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}
Protocol 1: Determining Km and Vmax for this compound
This protocol guides you through a substrate titration experiment to find the Michaelis-Menten parameters for your enzyme.
A. Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for your enzyme (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5). Ensure all components are at room temperature before use.
-
Enzyme Stock: Prepare a stock solution of your purified enzyme at a known concentration. Dilute it in assay buffer to the working concentration determined from your prior enzyme titration experiment.
-
Substrate Stock: Thaw a single-use aliquot of your 10 mM this compound in DMSO.
-
AMC Standard Stock: Prepare a 1 mM stock solution of free 7-amino-4-methylcoumarin in DMSO to create a standard curve for converting relative fluorescence units (RFU) to moles of product.
B. Experimental Setup (96-well plate format):
-
AMC Standard Curve:
-
In a black, clear-bottom 96-well plate, perform a serial dilution of the 1 mM AMC standard in assay buffer to get final concentrations from 0 µM to 25 µM.
-
These wells will be used to calibrate the fluorescence signal.
-
-
Substrate Titration:
-
Prepare a serial dilution of the this compound substrate. A typical final concentration range to test is 0.1 µM to 200 µM .
-
Causality: This wide range is designed to bracket the unknown Km, ensuring you capture data points in the linear phase (where velocity is proportional to [S]) and the saturation phase (where velocity approaches Vmax).
-
Add 50 µL of each substrate dilution to triplicate wells.
-
-
Controls (Crucial for Data Integrity):
-
No-Enzyme Control: For each substrate concentration, prepare wells with 50 µL of substrate and 50 µL of assay buffer (no enzyme). This measures the rate of non-enzymatic substrate hydrolysis.
-
No-Substrate Control: Prepare wells with 50 µL of enzyme and 50 µL of assay buffer (no substrate). This measures the background fluorescence of your enzyme and buffer.
-
C. Measurement and Analysis:
-
Initiate Reaction: Pre-warm the plate to the desired assay temperature (e.g., 37°C). To start the reaction, add 50 µL of the diluted enzyme solution to all substrate titration and no-substrate control wells.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader.
-
Settings: Excitation ~380 nm, Emission ~460 nm.
-
Mode: Kinetic read, taking measurements every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence increase over time (RFU/min).
-
Subtract the average velocity of the corresponding "No-Enzyme Control" from each measurement.
-
Use the AMC standard curve to convert V₀ from RFU/min to moles/min.
-
Plot V₀ versus substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.
-
Part 3: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
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}
Q4: My reaction rate is linear at low substrate concentrations but then decreases at very high concentrations. What's happening?
This phenomenon is likely due to one of two issues:
-
Substrate Inhibition: At excessively high concentrations, a second substrate molecule can bind to the enzyme-substrate complex in a non-productive way, leading to a decrease in the overall reaction rate. If this occurs, you must exclude these high-concentration data points from your Michaelis-Menten analysis to get an accurate Km.
-
Inner Filter Effect (IFE): This is a significant artifact in fluorescence spectroscopy.[11] At high concentrations, the substrate molecules in the solution absorb a portion of the excitation light before it can reach the molecules being measured. They can also absorb the emitted light.[3] This "shadowing" effect leads to a non-linear, artificially low fluorescence reading.
-
Validation: Measure the absorbance of your highest substrate concentrations at both the excitation (~380 nm) and emission (~460 nm) wavelengths. A significant absorbance (e.g., > 0.1) indicates that IFE is likely occurring.
-
Solution: Work at lower substrate concentrations where absorbance is minimal. If high concentrations are necessary, mathematical correction formulas can be applied, but this requires careful validation.[12][13]
-
Q5: My "No-Enzyme" control shows a steady increase in fluorescence. Why?
This indicates non-enzymatic hydrolysis of the substrate. The amide bond in AMC substrates can be susceptible to spontaneous cleavage, particularly at non-neutral pH or elevated temperatures.[14]
-
Why it Matters: This background rate can lead to a significant overestimation of your enzyme's true activity if not properly accounted for.
-
Protocol for Quantification: The "No-Enzyme Control" described in Protocol 1 is the essential method for measuring this. Run this control for every substrate concentration you test.
-
Mitigation and Correction:
-
Always Subtract: The rate of non-enzymatic hydrolysis must be calculated and subtracted from the rate measured in the presence of the enzyme for each corresponding substrate concentration.
-
Optimize Conditions: If the background rate is excessively high (e.g., >10% of the enzymatic rate), consider if the assay can be performed at a lower temperature or a more neutral pH to improve substrate stability.
-
Q6: The substrate precipitates when I add it to my aqueous assay buffer. How can I fix this?
This is a common solubility issue when diluting a DMSO stock into an aqueous solution.
-
Cause: The final concentration of the substrate in the assay buffer has exceeded its aqueous solubility limit. While the benzyl group can enhance affinity, it also significantly decreases water solubility.[4][9]
-
Solutions:
-
Reduce Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is as low as possible (ideally <5%, and always consistent across all wells) to avoid affecting enzyme structure and activity.
-
Test Solubility Limits: Before running a full kinetic experiment, perform a simple solubility test. Add your highest planned substrate concentration to the assay buffer and visually inspect for precipitation or cloudiness after a brief incubation.
-
Modify Assay Buffer: In some cases, the inclusion of a small amount of a non-denaturing detergent (e.g., CHAPS) can help maintain the solubility of hydrophobic compounds, but this must be validated to ensure it does not inhibit your enzyme.
-
By understanding the principles behind each experimental step and anticipating common challenges, you can generate high-quality, reliable kinetic data with this compound.
References
-
Juliano, L., & Andrade, E. L. (2017). Fluorimetric continuous assays of proteases. In Methods in Molecular Biology (Vol. 1574, pp. 61-76). Humana Press, New York, NY. [Link]
-
Thornberry, N. A., & Lazebnik, Y. (1998). Caspases: enemies within. Science, 281(5381), 1312-1316. [Link]
-
Salvesen, G. S., & Dixit, V. M. (1997). Caspases: intracellular signaling by proteolysis. Cell, 91(4), 443-446. [Link]
-
Pop, C., & Salvesen, G. S. (2009). Human caspases: activation, specificity, and regulation. Journal of Biological Chemistry, 284(33), 21777-21781. [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. [Link]
-
Fonin, A. V., et al. (2020). On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction. Methods and Applications in Fluorescence, 8(3), 035004. [Link]
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]
-
Loidl, G., et al. (1999). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Journal of peptide science, 5(5), 208-218. [Link]
-
Sugiura, H., et al. (2015). The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization. Biomacromolecules, 16(12), 3842-3851. [Link]
-
ResearchGate. (2012). What is the process to stop Enzymatic Hydrolysis?. [Link]
-
Gotor-Fernández, V., et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry, 94(19), 7048-7055. [Link]
-
Panigrahi, S. K., & Mishra, A. K. (2007). A simple and effective correction method for inner filter effect in fluorescence spectroscopy. Journal of Luminescence, 126(1), 213-218. [Link]
-
Butré, C., et al. (2015). Spontaneous, non-enzymatic breakdown of peptides during enzymatic protein hydrolysis. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1854(6), 633-641. [Link]
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Technical Support Center: Preventing Photobleaching of H-Asp(obzl)-AMC HCl in Caspase Activity Assays
Welcome to the technical support guide for H-Asp(obzl)-AMC HCl, a crucial fluorogenic substrate for monitoring caspase activity. This document provides in-depth troubleshooting guides, FAQs, and validated protocols designed to help you mitigate one of the most common challenges in fluorescence-based assays: photobleaching. Our goal is to empower you with the knowledge to acquire robust, reproducible, and accurate kinetic data.
Understanding the Core Problem: Photobleaching in Your Assay
This compound is a non-fluorescent peptide that, upon cleavage by an active caspase, releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to caspase activity. However, the very light used to excite the released AMC can also destroy it, a phenomenon known as photobleaching.
What is Photobleaching? Photobleaching is the irreversible photochemical destruction of a fluorophore.[1] When AMC absorbs excitation light, it enters a high-energy singlet state. While it typically relaxes by emitting a photon (fluorescence), it can instead transition to a reactive triplet state. This triplet-state AMC can react with molecular oxygen, generating reactive oxygen species (ROS) that chemically damage the AMC molecule, rendering it permanently non-fluorescent.[1][2][3][4] This leads to a loss of signal, which can be misinterpreted as decreased enzyme activity or substrate depletion, ultimately compromising your results.[5]
Troubleshooting Guide: Is Photobleaching Skewing Your Data?
Experiencing rapid signal decay or lower-than-expected fluorescence? This troubleshooting flowchart will help you diagnose the issue.
Caption: Troubleshooting workflow for identifying photobleaching.
Core Solutions & Protocols
Here we detail the three primary strategies to combat photobleaching: optimizing your instrument settings, modifying the chemical environment, and using protective antifade reagents.
Strategy 1: Optimize Your Imaging Protocol
The total number of photons a fluorophore can emit before bleaching is finite. The goal is to "spend" this photon budget wisely by minimizing unnecessary light exposure.
Q: How can I adjust my microscope or plate reader settings to minimize photobleaching?
A: The key is to reduce the intensity and duration of excitation light to the minimum required for a good signal-to-noise ratio.[6][7] Continuous, high-intensity illumination is the primary cause of accelerated photobleaching.[1][8]
| Parameter | Sub-Optimal Setting (High Bleaching) | Optimal Setting (Low Bleaching) | Rationale |
| Excitation Intensity | 100% Laser/Lamp Power | 10-50% Power (or lowest possible) | Reduces the rate of fluorophore excitation and subsequent transition to the damaging triplet state.[8][9] |
| Exposure Time | > 500 ms | 50 - 200 ms | Minimizes the time the sample is illuminated per image.[6] |
| Imaging Frequency | Continuous or every <30 seconds | Every 2-5 minutes (or as long as kinetics allow) | Reduces the cumulative dose of photons the sample receives over the experiment.[6] |
| Light Source | Mercury or Xenon Arc Lamps | LEDs | LEDs offer highly controllable intensity and can be pulsed precisely, exposing the sample to light only during camera acquisition.[5][8] |
| Filters | Broad-bandpass filters | Narrow-bandpass filters | Ensures only the necessary wavelengths for excitation reach the sample, reducing non-specific energy absorption. |
Protocol: Determining the Minimum Required Excitation Power
-
Prepare a Positive Control: Set up a reaction with a known active caspase concentration that produces a robust signal.
-
Set Gain/Detector Sensitivity High: Set your detector's gain (or equivalent sensitivity setting) to a high but non-saturating level (e.g., 80-90% of maximum).
-
Start at Low Power: Set the excitation intensity to the lowest possible setting (e.g., 5-10%).
-
Acquire a Test Image: Take a single measurement.
-
Analyze Signal-to-Noise: Measure the fluorescence intensity of the well and a background well (buffer only).
-
Iterate: Gradually increase the excitation intensity until the signal from the positive control is clearly distinguishable from the background noise. This is your optimal excitation power.
Strategy 2: Modify the Chemical Environment
Q: What is the role of oxygen in photobleaching and how can I control it?
A: Molecular oxygen is a primary culprit in photobleaching.[2] Excited fluorophores in the triplet state can transfer energy to oxygen, creating highly reactive singlet oxygen that attacks and destroys nearby fluorophores.[2][3][10] Reducing the oxygen concentration in your assay buffer can significantly prolong fluorophore life.[6]
Protocol: Using an Oxygen Scavenging System (for in vitro / lysate assays)
This protocol is for endpoint or non-live cell assays where altering oxygen levels is permissible.
-
Prepare the Assay Buffer: Use your standard caspase assay buffer (e.g., HEPES-based).
-
Add Scavenging Components: To the final buffer, add:
-
Glucose Oxidase (to a final concentration of ~0.5 mg/mL)
-
Catalase (to a final concentration of ~0.1 mg/mL)
-
Glucose (to a final concentration of ~20 mM)
-
-
Equilibrate: Allow the buffer to sit for 10-15 minutes before adding your enzyme and this compound substrate. The glucose oxidase will consume oxygen, and the catalase will break down the hydrogen peroxide byproduct.[6]
-
Run Assay: Proceed with your experiment, keeping the plate sealed whenever possible to limit re-oxygenation.
Strategy 3: Employ Antifade Reagents
Q: What are antifade reagents and how do they work for live-cell imaging?
A: Antifade reagents are chemical compounds that suppress photobleaching, typically by scavenging free radicals and reactive oxygen species. For live-cell imaging, it is critical to use reagents that are non-toxic and cell-permeable.
| Reagent | Mechanism of Action | Suitability |
| ProLong™ Live Antifade Reagent | Contains enzymes that metabolize elements causing photobleaching, including singlet oxygen.[11][12] | Specifically designed for live-cell imaging; low cytotoxicity.[12][13] |
| Trolox | A water-soluble derivative of Vitamin E, it is a potent antioxidant that quenches the triplet state and scavenges ROS. | Commonly used for live-cell microscopy. |
| n-Propyl Gallate (NPG) | A well-established antioxidant antifade agent. | More commonly used for fixed cells but can be used with live cells, though potential effects on cell biology should be considered.[14][15] |
Protocol: Incorporating a Live-Cell Antifade Reagent
-
Prepare Cells: Plate and treat your cells as required by your experimental design to induce caspase activity.
-
Prepare Reagent: Dilute a commercial live-cell antifade reagent (e.g., ProLong™ Live) in your normal cell culture medium or imaging buffer according to the manufacturer's instructions.[12]
-
Incubate: Replace the existing medium with the antifade-containing medium. Incubate the cells for the time recommended by the manufacturer (typically 15-90 minutes).[12]
-
Add Substrate: Add the this compound substrate directly to the wells.
-
Image: Proceed with your time-lapse imaging using the optimized settings from Strategy 1. The antifade reagent will provide continuous protection during the experiment.[12]
Frequently Asked Questions (FAQs)
Q1: How can I distinguish between photobleaching and genuine substrate consumption? A: Substrate consumption results in a plateauing of the fluorescence signal as the reaction rate slows. Photobleaching causes an active decrease in the signal from its peak, especially under continuous illumination. To test this, acquire a signal, wait for a period without illumination, and measure again. If the signal remains stable or increases slightly (due to more enzymatic activity), bleaching is minimal. If it drops significantly during illumination periods, photobleaching is the dominant issue.
Q2: My signal is weak from the very beginning. Is this still a photobleaching problem? A: Not necessarily. A weak initial signal is more likely due to issues with the assay components themselves.[16][17] Check the following:
-
Enzyme Activity: Ensure your caspase preparation is active. Use a positive control.
-
Substrate Integrity: Confirm your this compound has been stored correctly, protected from light and moisture.
-
Buffer pH: Caspase activity is highly pH-dependent. Ensure your buffer is at the optimal pH (typically 7.2-7.5).
-
Reader Settings: Make sure you are using the correct excitation and emission wavelengths for AMC.
Q3: What are the optimal excitation and emission wavelengths for the cleaved AMC fluorophore? A: The cleaved 7-amino-4-methylcoumarin (AMC) has an excitation maximum around 380 nm and an emission maximum in the range of 430-460 nm .[18][19] Using filter sets or monochromator settings outside this range will result in a poor signal.
Q4: Can I use antifade mounting media designed for fixed cells, like ProLong™ Gold, in my live-cell assay? A: No. Mounting media for fixed cells are typically glycerol-based and contain components that are not compatible with living cells and will cause cytotoxicity.[12] You must use reagents specifically formulated and validated for live-cell imaging.[11][13]
Visualized Workflow: A Comprehensive Anti-Photobleaching Strategy
This diagram outlines a complete experimental workflow integrating the strategies discussed above for a robust caspase activity assay.
Caption: Integrated workflow for minimizing photobleaching.
References
-
Minimizing Photobleaching in Fluorescence Microscopy - News-Medical.Net. (2018, October 24). Retrieved from [Link]
-
Vale, R. (2013, November 11). Microscopy: Minimizing Damage from Fluorescence. YouTube. Retrieved from [Link]
-
Koenig, M., et al. (2011). Mechanisms of high-order photobleaching and its relationship to intracellular ablation. Optics Express, 19(6), 5499-5511. Retrieved from [Link]
-
The Antidote for Photobleaching - Electron Microscopy Sciences. (n.d.). Retrieved from [Link]
-
Timmer, J. C., & Salvesen, G. S. (2014). Caspase substrates and inhibitors. Cold Spring Harbor Perspectives in Biology, 6(4), a008685. Retrieved from [Link]
-
Zheng, Q., et al. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. Photochemistry and Photobiology, 90(4), 842-847. Retrieved from [Link]
-
Zheng, Q., Jockusch, S., & Blanchard, S. C. (2014). The contribution of reactive oxygen species to the photobleaching of organic fluorophores. PubMed. Retrieved from [Link]
-
Zheng, Q., et al. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. ResearchGate. Retrieved from [Link]
-
Lwaitinga, X., et al. (2024). Caspase prime-side active-site characterization with non-hydrolyzable peptides assists in the design of a caspase-7-selective irreversible inhibitor. bioRxiv. Retrieved from [Link]
-
The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio. (2024, October 2). Retrieved from [Link]
-
Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? (2017, September 25). ResearchGate. Retrieved from [Link]
-
Minimising photodamage during fluorescence microscopy with LED illumination - CoolLED. (n.d.). Retrieved from [Link]
-
Photobleaching of fluorescein as a probe for oxidative stress in single cells - ResearchGate. (2012, August 9). Retrieved from [Link]
-
Lee, H., & Lee, J. (2022). Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy. Advanced Biology, 6(3), 2101123. Retrieved from [Link]
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- 3. The contribution of reactive oxygen species to the photobleaching of organic fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 10. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Probes ProLong Live Antifade Reagent, for live cell imaging 1 x 1 mL | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.fi]
- 12. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. ProLong™ Live Antifade Reagent, for live cell imaging 1 x 1 mL | Buy Online [thermofisher.com]
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High background fluorescence in H-Asp(obzl)-amc hcl assay
Welcome to the technical support center for the H-Asp(OBzl)-AMC HCl protease assay. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific fluorogenic substrate. My goal is to provide you with the field-proven insights and systematic troubleshooting strategies necessary to resolve common issues, particularly the pervasive problem of high background fluorescence. Let's move beyond simple checklists and delve into the causality behind these experimental challenges to ensure your assay is robust, reproducible, and reliable.
Introduction: The Challenge of the AMC Moiety
The H-Asp(OBzl)-AMC assay is a powerful tool for measuring the activity of specific proteases, such as caspases, which recognize and cleave the peptide sequence, liberating the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The fluorescence of free AMC is orders of magnitude higher than the conjugated substrate, forming the basis of the signal. However, this covalent bond is not perfectly stable. The primary challenge in this and similar AMC-based assays is autohydrolysis —the spontaneous, non-enzymatic cleavage of the substrate, which releases free AMC and generates a high background signal that can mask the true enzymatic activity.[1][2][3]
This guide provides a logical, step-by-step approach to diagnosing and solving high background fluorescence. We will begin with the most frequent culprit—the substrate itself—before moving to assay conditions and instrumentation.
Part 1: Foundational Troubleshooting - Is Your Substrate the Problem?
High background in a "substrate-only" control well is the classic sign of a substrate-related issue. This control, containing only the substrate and assay buffer (no enzyme), should yield a minimal signal. If it doesn't, your first priority is to investigate the integrity of the this compound.
Q: My "substrate-only" control has high and drifting fluorescence. What is happening and how do I fix it?
A: This strongly indicates substrate autohydrolysis or contamination.
The bond linking the peptide to the AMC fluorophore can be labile and is susceptible to cleavage under suboptimal conditions. This non-enzymatic hydrolysis is the most common cause of high background.[1]
Causality:
-
pH-Mediated Instability: The stability of the amide bond is highly dependent on pH. While AMC fluorescence is generally stable between pH 6 and 8, conditions that are too acidic or too alkaline can accelerate the hydrolysis of the substrate.[1]
-
Solvent and Water Quality: The substrate is typically dissolved in a dry, polar aprotic solvent like DMSO. The presence of water or nucleophilic impurities in the DMSO can promote hydrolysis. Similarly, using low-purity water to prepare your assay buffer can introduce contaminants that degrade the substrate.
-
Improper Storage: this compound is a lyophilized powder that is sensitive to light and moisture. Repeated freeze-thaw cycles or storage in a non-desiccated environment can lead to gradual degradation over time.
Protocol 1: Substrate Integrity Check
-
Prepare Fresh Stock: Always prepare a fresh stock solution of this compound in anhydrous, high-purity DMSO.[4] Aliquot this stock into small, single-use volumes in low-protein-binding tubes and store them at -20°C or -80°C, protected from light.
-
Run a Hydrolysis Control: Prepare three control wells in a black, flat-bottom assay plate:[5]
-
Well A: Assay Buffer Only (Buffer Blank)
-
Well B: Freshly prepared substrate in Assay Buffer (Substrate-Only Control)
-
Well C: Old/suspect substrate in Assay Buffer (for comparison)
-
-
Incubate and Read: Incubate the plate under your standard assay conditions (e.g., 37°C for 1 hour). Read the fluorescence at multiple time points (e.g., 0, 15, 30, 60 minutes) using the appropriate wavelengths for AMC (see Table 1).
-
Analyze:
-
The "Buffer Blank" defines the baseline fluorescence of your buffer and plate.
-
The "Substrate-Only Control" with fresh substrate should have a low initial reading that increases only minimally over time.
-
If Well B shows a high initial signal or a rapid, time-dependent increase in fluorescence, it points to a fundamental instability in your assay buffer conditions (pH, temperature).[1] If Well C is significantly higher than Well B, your old substrate stock has likely degraded.
-
Part 2: Optimizing Your Assay Environment - Buffers & Reagents
If you've confirmed your substrate is of high quality and handled correctly, the next logical step is to scrutinize the assay buffer. The buffer's composition not only influences enzyme activity but also directly impacts substrate stability and background fluorescence.
Q: How do I identify if my assay buffer is the source of high background?
A: Your buffer can contribute to high background through intrinsic fluorescence or by creating an environment that promotes substrate hydrolysis.
Causality:
-
Buffer Autofluorescence: Some biological buffers or additives can exhibit intrinsic fluorescence at the excitation and emission wavelengths used for AMC, artificially elevating the baseline.[5][6]
-
Suboptimal pH and Ionic Strength: As mentioned, pH is critical. Most caspase assays perform optimally in a buffer with a pH between 7.2 and 7.5.[7][8][9] Deviations from this can decrease enzyme activity while increasing non-enzymatic substrate cleavage.
-
Reducing Agents: Many protease assays require a reducing agent like Dithiothreitol (DTT) to maintain the enzyme in an active state.[7][10] However, DTT solutions are prone to oxidation. Always prepare buffers containing DTT fresh from a frozen stock immediately before use.
Troubleshooting Workflow: Buffer and Reagent Optimization
The following decision tree illustrates a systematic approach to diagnosing buffer-related issues.
Caption: Troubleshooting workflow for buffer-related issues.
Table 1: Recommended Buffer Components for Caspase Assays [7][8][11]
| Component | Recommended Concentration | Purpose & Key Considerations |
| Buffering Agent | 20-100 mM HEPES or PIPES | Provides stable pH buffering in the optimal range (7.2-7.5). |
| Stabilizer | 10% Glycerol or Sucrose | Helps stabilize enzyme structure and can reduce non-specific interactions. |
| Reducing Agent | 2-10 mM DTT | Maintains cysteine proteases in a reduced, active state. Must be added fresh. |
| Detergent | 0.1% CHAPS or NP-40 | Can improve enzyme activity and substrate solubility. Use with caution as high concentrations can denature enzymes.[8] |
| Chelating Agent | 1-2 mM EDTA | Prevents inhibition by divalent metal cations. |
Part 3: Instrument & Hardware Considerations
Even with perfect reagents, incorrect instrument settings can create the illusion of high background or produce unreliable data.
Q: My signal seems noisy or my blank wells are reading very high. Could it be my plate reader?
A: Absolutely. Instrument settings, plate choice, and contamination are critical factors.
Causality:
-
Incorrect Wavelengths: While standard wavelengths for AMC are well-known, it's crucial to confirm the optimal settings for your specific instrument.[12]
-
Gain Setting (PMT Voltage): The gain is an amplification factor for the fluorescent signal.[13] If the gain is set too high, even low-level background fluorescence will be amplified to a high reading, potentially saturating the detector. Conversely, if it's too low, you won't detect your real signal.
-
Plate Choice: The type of microplate used is paramount. Clear plates are unsuitable for fluorescence due to light scatter and well-to-well crosstalk. White plates can enhance signal but may also increase background. Black-walled, clear-bottom plates are the standard for reducing background noise and are highly recommended.[5]
-
Contamination: Fluorescent contaminants on the plate or in the instrument's plate holder can cause sporadic high readings.
Protocol 2: Instrument and Plate Optimization
-
Select the Right Hardware: Use a high-quality, black-walled, clear-bottom 96-well or 384-well plate from a reputable supplier.[5]
-
Confirm Wavelengths: Using a solution of free AMC in your assay buffer, perform an excitation and emission scan on your plate reader to determine the peak wavelengths for your specific instrument and buffer system.
-
Optimize the Gain Setting: This is the most critical step.
-
Pipette your "Positive Control" (a reaction expected to give a high signal) into one well.
-
Pipette your "Buffer Blank" into another well.
-
Use the plate reader's software to perform an automatic gain adjustment. Most software allows you to set the target for the adjustment.[13]
-
Best Practice: Set the gain so that the positive control well reads at approximately 90% of the detector's maximum signal.[13] This ensures you are using a robust portion of the dynamic range without risking saturation of your brightest samples.
-
-
Check for Contamination: Before starting, run a "dry read" of the empty plate to ensure there are no fluorescent artifacts on the plate itself.
Table 2: Typical Instrument Settings for AMC-based Assays
| Parameter | Recommended Setting | Rationale |
| Excitation Wavelength | ~350-380 nm | Optimal range to excite the cleaved AMC fluorophore.[7][10][14] |
| Emission Wavelength | ~440-460 nm | Peak emission range for free AMC.[7][10][14] |
| Plate Type | Black-walled, clear-bottom | Minimizes light scatter and well-to-well crosstalk.[5] |
| Read Position | Top Read (for solution assays) | Standard for solution-based fluorescence intensity measurements. |
| Gain (PMT Voltage) | Optimize as per Protocol 2 | Crucial for maximizing signal-to-noise without saturation.[13] |
Frequently Asked Questions (FAQs)
Q1: Can the DMSO used to dissolve the substrate contribute to background? A1: While pure DMSO itself is not typically fluorescent, high concentrations can sometimes interfere with the assay and affect background noise or enzyme activity.[1] It is best practice to keep the final concentration of DMSO in the assay low (typically ≤1%) and consistent across all wells, including controls.[15]
Q2: My enzyme concentration seems too high, leading to an immediate maxing out of the signal. Is this considered high background? A2: This is not a background issue, but rather an issue of enzyme kinetics. The signal is real, but the reaction is proceeding too quickly for accurate measurement. This can be misinterpreted as high background if the first read is already saturated. To resolve this, perform an enzyme titration experiment, testing serial dilutions of your enzyme to find a concentration that results in a linear increase in fluorescence over your desired time course.[16][17]
Q3: I see high variability between replicate wells. What could be the cause? A3: High variability often points to pipetting inaccuracies or poor mixing. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions like those containing glycerol. After adding reagents to the plate, gently tap or use an orbital shaker for a few seconds to ensure a homogenous mixture before the first read. Evaporation from edge wells can also be a factor, so consider using a plate sealer or avoiding the outermost wells for critical samples.[5]
References
-
PCR Biosystems. What troubleshooting is recommended if the background signal is very high?. Available from: [Link]
-
Sino Biological. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Available from: [Link]
-
Basicmedical Key. Troubleshooting Fluorescence Intensity Plate Reader Experiments. Available from: [Link]
-
BMG Labtech. How to optimise fluorescence gain. Available from: [Link]
-
Takara Bio. ApoAlert Caspase Fluorescent Assay Kits User Manual. Available from: [Link]
-
Anaspec. SensoLyte AMC Caspase Substrate Sampler Kit Fluorimetric. Available from: [Link]
-
National Institutes of Health. 20S Proteasome Hydrolysis of LLVY Substrates to Determine Preferences for Moieties in its Primed Substrate Channel. Available from: [Link]
-
ResearchGate. How to perform optimisation of Caspase 3 activity measurement with Ac-DEVD-AMC?. Available from: [Link]
-
ResearchGate. Summary of the hydrolysis rates at pH 7.5 of L-aminoacyl-AMC substrates.... Available from: [Link]
-
Wiley Online Library. Considerations for the control of background fluorescence in clinical flow cytometry. Available from: [Link]
-
National Institutes of Health. Interference and Artifacts in High-content Screening - Assay Guidance Manual. Available from: [Link]
-
National Institutes of Health. Development of caspase-3-selective activity-based probes for PET imaging of apoptosis. Available from: [Link]
-
MDPI. Combination of Autohydrolysis and Catalytic Hydrolysis of Biomass for the Production of Hemicellulose Oligosaccharides and Sugars. Available from: [Link]
-
National Institutes of Health. Cascade autohydrolysis of Alzheimer's Aβ peptides. Available from: [Link]
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National Institutes of Health. Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Available from: [Link]
-
Protocols.io. Plate Reader Fluorescence Calibration. Available from: [Link]
-
ResearchGate. (PDF) Development of caspase-3-selective activity-based probes for PET imaging of apoptosis. Available from: [Link]
-
PubMed. Development of a high-throughput fluorescence polarization assay for Bcl-x(L). Available from: [Link]
-
PeptaNova. AMC / MCA Substrates. Available from: [Link]
-
Aapptec Peptides. H-Asp(OBzl)-OBzl HCl [6327-59-9]. Available from: [Link]
-
Cambridge Bioscience. Boc-Asp(OBzl)-Pro-Arg-AMC · HCl. Available from: [Link]
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H-Asp(obzl)-amc hcl stability and storage conditions
Welcome to the technical support resource for H-Asp(OBzl)-AMC HCl (CAS 219138-15-5), a fluorogenic substrate commonly utilized in assays for specific caspase activity. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal use, storage, and stability of this reagent. As Senior Application Scientists, we have compiled and synthesized critical information to help you navigate potential challenges and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the recommended storage conditions for lyophilized this compound?
For long-term stability, the lyophilized powder should be stored at -20°C or below , protected from light and moisture.[1][2][3] Upon receipt, ensure the vial is tightly sealed and place it in a freezer. Some suppliers may ship the product at room temperature, which is acceptable for short durations, but immediate transfer to -20°C is crucial for preserving its integrity.[4]
Q2: How should I prepare stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in anhydrous, high-quality dimethyl sulfoxide (DMSO).[5] DMSO is an excellent solvent for this compound and is compatible with most assay buffers at low final concentrations.[6][7]
Protocol for Stock Solution Preparation:
-
Allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
Q3: How should I store the DMSO stock solution?
Aliquoting the DMSO stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C , protected from light. When stored properly, the DMSO stock solution can be stable for several months.
Q4: What are the excitation and emission wavelengths for the cleaved AMC fluorophore?
Once the substrate is cleaved by an active caspase, the free 7-amino-4-methylcoumarin (AMC) is released. The optimal excitation wavelength for AMC is in the range of 354-380 nm , and the emission is typically measured between 440-460 nm .[1][3][8]
Q5: Is this compound soluble in water or aqueous buffers?
This compound has very low solubility in aqueous solutions. Direct dissolution in assay buffers is not recommended as it can lead to precipitation and inaccurate results. A concentrated stock solution in DMSO should be prepared first, which can then be diluted into the aqueous assay buffer to the final working concentration. Ensure that the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent effects on enzyme activity.
Troubleshooting Guide
This section provides solutions to common problems encountered during the use of this compound in experimental settings.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence | 1. Substrate degradation: The substrate may have degraded due to improper storage or handling, leading to the release of free AMC. | 1. Ensure the lyophilized powder and DMSO stock solutions are stored at -20°C, protected from light. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh working solutions for each experiment. |
| 2. Contaminated reagents: Assay buffers or other reagents may be contaminated with fluorescent compounds. | 2. Check the fluorescence of all assay components individually. Use high-purity reagents and water. | |
| Low or no signal | 1. Inactive enzyme: The caspase preparation may have lost its activity. | 1. Include a positive control with a known active caspase to verify the assay setup. |
| 2. Incorrect buffer conditions: The pH or composition of the assay buffer may not be optimal for caspase activity. | 2. Verify that the assay buffer has the correct pH and contains necessary components like DTT. | |
| 3. Substrate concentration too low: The concentration of this compound in the assay may be below the Michaelis constant (Km) of the enzyme. | 3. Titrate the substrate concentration to determine the optimal concentration for your specific experimental conditions. | |
| Inconsistent or variable results | 1. Inaccurate pipetting: Errors in pipetting small volumes of the concentrated stock solution can lead to significant variability. | 1. Use calibrated pipettes and prepare an intermediate dilution of the stock solution to increase the volume being pipetted for the final assay. |
| 2. Incomplete mixing: The substrate may not be uniformly distributed in the assay well. | 2. Gently mix the contents of the well after adding the substrate. | |
| 3. Precipitation of the substrate: The final DMSO concentration may be too high, or the substrate concentration may exceed its solubility limit in the assay buffer. | 3. Ensure the final DMSO concentration is kept low (e.g., <1%). If precipitation is observed, reduce the substrate concentration. |
Scientific Integrity & Logic
Understanding the Causality Behind Experimental Choices
The stability of this compound is critical for obtaining reliable and reproducible data. The molecule contains several chemical bonds that are susceptible to hydrolysis, particularly the ester bond of the benzyl group and the amide bond linking the aspartic acid to the AMC fluorophore.
Degradation Pathways: The primary degradation pathway in the presence of moisture is hydrolysis, which can be accelerated by non-optimal pH and temperature. This can lead to the spontaneous release of free AMC, resulting in high background fluorescence and a reduced signal-to-noise ratio in your assay. Studies on similar aspartyl-containing peptides have shown that they can undergo degradation in aqueous solutions.[9] In the solid state, degradation is influenced by temperature and moisture.[10]
Diagram of Recommended Workflow
Caption: Recommended workflow for handling this compound.
Self-Validating Protocols
To ensure the validity of your results, it is essential to incorporate proper controls into your experiments:
-
No-Enzyme Control: A sample containing all assay components except the caspase. This will help you determine the background fluorescence from the substrate and buffer.
-
Positive Control: A sample containing a known active caspase. This will confirm that the assay is working correctly.
-
Inhibitor Control: A sample containing the caspase and a specific inhibitor. This will verify the specificity of the enzymatic reaction.
By including these controls, you can be confident that the signal you are measuring is due to the specific caspase activity you are investigating.
Diagram of Potential Degradation Pathway
Caption: Simplified potential degradation pathway of this compound.
References
- AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: H-Asp-OBzl HCl.
- Echelon Biosciences Inc. (n.d.). Ac-Leu-Glu-His-Asp-AMC (Caspase 9 Substrate). MoBiTec.
- Sigma-Aldrich. (n.d.). Caspase 8 Substrate, fluorogenic, ≥95% (HPLC), lyophilized.
- PeptaNova GmbH. (n.d.). Caspase specific Substrates.
- Oliyai, C., & Borchardt, R. T. (1993). Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide. Pharmaceutical Research, 10(1), 95–102.
- Anaspec. (n.d.). SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit Fluorimetric.
- Zhao, L., & Borchardt, R. T. (1996). Chemical pathways of peptide degradation. VII. Solid state chemical instability of an aspartyl residue in a model hexapeptide. Pharmaceutical Research, 13(12), 1843–1849.
- BD Biosciences. (n.d.). Ac-DEVD-AMC Caspase-3 Fluorogenic Substrate.
- Dorfman, K. (n.d.). By compound.
- Biosynth. (n.d.). H-Asp-AMC.
- Lalloo, A., et al. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 15(3), 307-312.
- ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?.
- Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.
- ResearchGate. (n.d.). Drug Solubility in Water and Dimethylsulfoxide.
Sources
- 1. Ac-Leu-Glu-His-Asp-AMC (Caspase 9 Substrate) (Echelon Product Code: 860-45 25MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 2. ≥95% (HPLC), lyophilized | Sigma-Aldrich [sigmaaldrich.com]
- 3. SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 4. Caspase specific Substrates › PeptaNova [peptanova.de]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical pathways of peptide degradation. VII. Solid state chemical instability of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mastering H-Asp(OBzl)-AMC HCl Assays for Reproducible Results
Welcome to the technical support center for H-Asp(OBzl)-AMC HCl assays. This guide is designed for researchers, scientists, and drug development professionals seeking to minimize variability and ensure the accuracy of their enzymatic assays. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower you with the confidence to generate reliable and reproducible data.
Introduction to this compound Assays
This compound is a fluorogenic substrate utilized in the determination of protease activity. The substrate consists of an amino acid sequence linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent. However, upon enzymatic cleavage of the peptide bond, the highly fluorescent AMC molecule is released.[1][2][3] The rate of AMC liberation, measured by an increase in fluorescence intensity, is directly proportional to the enzyme's activity. This principle is widely applied in studying enzymes like caspases, which are crucial in apoptosis research.[3][4][5]
The excitation and emission wavelengths for the liberated AMC are typically around 351-380 nm and 430-460 nm, respectively.[2][3][6] While these assays are sensitive and amenable to high-throughput screening, they are also susceptible to variability. This guide will address the common sources of such variability and provide practical solutions.
Troubleshooting Guide: A-to-Z Problem Solving
This section is structured to help you diagnose and resolve specific issues you may encounter during your this compound assays.
High Background Fluorescence
Question: Why am I observing high fluorescence readings in my negative control wells (no enzyme)?
Answer: High background fluorescence can obscure the true signal from your enzymatic reaction and is a common source of variability. The primary causes include:
-
Substrate Instability and Autohydrolysis: The this compound substrate can undergo spontaneous hydrolysis, leading to the release of free AMC. This is often exacerbated by suboptimal storage conditions, repeated freeze-thaw cycles, or inappropriate buffer pH. It is crucial to store the substrate under the recommended conditions, typically at -20°C, and to prepare fresh working solutions for each experiment.[3]
-
Contaminated Reagents: Contamination of buffers, water, or other reagents with fluorescent compounds or proteases can lead to high background. Ensure you are using high-purity, nuclease-free water and fresh, filtered buffers.
-
Well-to-Well Contamination: Pipetting errors can lead to the carryover of enzyme or substrate into adjacent wells. Use fresh pipette tips for each addition and be meticulous in your plate setup.
Experimental Workflow to Diagnose High Background:
Caption: Diagnostic workflow for high background fluorescence.
Low or No Signal
Question: My positive controls are showing very low or no increase in fluorescence. What could be the issue?
Answer: A lack of signal suggests a problem with either the enzyme's activity or the detection of the fluorescent signal. Consider the following:
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage, handling, or the presence of inhibitors in your sample. Always handle enzymes on ice unless otherwise specified. Ensure that your cell lysates or purified enzyme have been prepared and stored correctly to maintain activity.
-
Suboptimal Assay Conditions: Enzyme activity is highly dependent on factors like pH, temperature, and the presence of cofactors.[7] Ensure your assay buffer is at the optimal pH for your enzyme of interest. For many caspases, a neutral pH (around 7.0-7.4) is recommended. The reaction should also be incubated at the optimal temperature, typically 37°C.[3][6]
-
Incorrect Instrument Settings: Verify that the excitation and emission wavelengths on your fluorometer are correctly set for AMC detection (Ex: ~354 nm, Em: ~442 nm).[5][8] Also, check the instrument's gain settings to ensure they are appropriate for the expected signal range.
Table 1: Key Parameters for Optimizing this compound Assays
| Parameter | Recommended Range | Rationale |
| pH | 7.0 - 7.4 | Optimal for most caspase activity. |
| Temperature | 37°C | Standard temperature for enzymatic reactions.[3][6] |
| DTT Concentration | 2 - 10 mM | Maintains a reducing environment, crucial for caspase activity.[9] |
| Substrate Concentration | 10 - 50 µM | Should be optimized based on the enzyme's Km value. |
| Incubation Time | 30 - 120 minutes | Should be within the linear range of the reaction. |
Inconsistent Results and High CVs
Question: I'm seeing significant variability between replicate wells, leading to high coefficients of variation (CVs). How can I improve my precision?
Answer: High CVs are often a result of technical inconsistencies. Here are some areas to focus on:
-
Pipetting Accuracy: Small variations in the volumes of enzyme or substrate added to each well can lead to large differences in the final signal. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.
-
Incomplete Mixing: Inadequate mixing of reagents in the wells can result in a non-uniform reaction rate. After adding all components, gently mix the plate on a shaker for 30-60 seconds.[5][8]
-
Temperature Gradients: Uneven temperature across the microplate can cause different reaction rates in different wells. Ensure the plate is uniformly heated by allowing it to equilibrate to the desired temperature before adding the final reagent.[5]
-
Photobleaching: The AMC fluorophore can be susceptible to photobleaching upon prolonged exposure to the excitation light source.[7] Minimize light exposure by reading the plate immediately after the desired incubation time and avoiding repeated measurements of the same wells.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my this compound stock solution?
A1: It is recommended to dissolve the this compound powder in a high-quality, anhydrous solvent like DMSO to make a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into small, single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles.[3] When preparing your working solution, dilute the stock in the appropriate assay buffer.
Q2: What is the importance of Dithiothreitol (DTT) in caspase assays?
A2: DTT is a reducing agent that is crucial for maintaining the activity of caspases. The active site of these enzymes contains a cysteine residue that must be in a reduced state for catalytic activity. DTT prevents the oxidation of this cysteine, ensuring the enzyme remains active throughout the assay. It is recommended to prepare fresh DTT-containing buffers for each experiment.[10]
Q3: Can I use this substrate for continuous kinetic assays?
A3: Yes, this compound is well-suited for continuous kinetic assays. You can monitor the increase in fluorescence over time to determine the initial reaction velocity (V₀).[8] This approach is often more robust than endpoint assays as it provides more information about the reaction dynamics.
Q4: What are the appropriate controls to include in my assay?
A4: A well-designed experiment should include several controls:
-
No-Enzyme Control: Contains all assay components except the enzyme. This helps determine the level of background fluorescence.
-
No-Substrate Control: Contains all components except the substrate. This control is important when working with complex biological samples that may have intrinsic fluorescence.
-
Positive Control: A known amount of active enzyme to ensure the assay is working correctly.
-
Inhibitor Control: A known inhibitor of your enzyme of interest to demonstrate the specificity of the assay.
Step-by-Step Experimental Protocol: Caspase-3 Activity Assay
This protocol provides a general framework for measuring caspase-3 activity in cell lysates. It should be optimized for your specific experimental conditions.
-
Cell Lysate Preparation:
-
Induce apoptosis in your cells using your desired method.
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing a non-ionic detergent (e.g., NP-40) and protease inhibitors.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
Prepare the assay buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, and 10% glycerol.
-
In a 96-well black microplate, add your cell lysate (e.g., 50 µg of protein) to each well.
-
Bring the final volume in each well to 50 µL with assay buffer.
-
Include appropriate controls as described in the FAQ section.
-
-
Enzymatic Reaction and Measurement:
-
Prepare the this compound substrate solution by diluting your stock in assay buffer to a final concentration of 2X your desired assay concentration (e.g., 100 µM for a final concentration of 50 µM).
-
Pre-incubate the plate and the substrate solution at 37°C for 10-15 minutes.[5]
-
Initiate the reaction by adding 50 µL of the 2X substrate solution to each well.
-
Immediately begin reading the fluorescence at Ex/Em = 354 nm/442 nm in a kinetic mode, taking readings every 5 minutes for 30-60 minutes.[5][8]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all other readings.
-
Plot the fluorescence intensity versus time for each sample.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Enzymatic Reaction Pathway:
Caption: Cleavage of this compound by a protease releases fluorescent AMC.
References
-
Al-Lamki, R. S., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2016). How to perform optimisation of Caspase 3 activity measurement with Ac-DEVD-AMC? Retrieved from [Link]
-
Di Pardo, A., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed Central. Retrieved from [Link]
-
JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Troubleshooting of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]
-
PubMed Central. (2012). Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis. Retrieved from [Link]
-
PubMed Central. (2018). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
AnaSpec. (n.d.). EnzoLyte™ AMC Caspase-3 Assay Kit. Retrieved from [Link]
-
AnaSpec. (n.d.). SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit. Retrieved from [Link]
Sources
- 1. goldbio.com [goldbio.com]
- 2. Boc-Asp(OBzl)-Pro-Arg-AMC | 荧光底物 | MCE [medchemexpress.cn]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 7. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anaspec.com [anaspec.com]
- 9. researchgate.net [researchgate.net]
- 10. mpbio.com [mpbio.com]
Technical Support Center: Fluorogenic Caspase Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center for fluorogenic caspase assays. As a Senior Application Scientist, I've designed this guide to address the common pitfalls and challenges encountered during these sensitive and critical experiments. This resource is structured to provide not just solutions, but a deeper understanding of the underlying principles to empower you to troubleshoot effectively and generate reliable, reproducible data.
Introduction to Fluorogenic Caspase Assays
Fluorogenic caspase assays are a cornerstone for studying apoptosis. They rely on the principle that active caspases, a family of cysteine proteases central to the apoptotic cascade, will cleave a specific peptide substrate.[1][2] This substrate is conjugated to a fluorophore, which remains quenched until cleavage. Upon cleavage by an active caspase, the fluorophore is released, and its fluorescence can be measured, providing a quantitative assessment of caspase activity.[3][4]
While powerful, these assays are susceptible to a range of issues that can lead to ambiguous or misleading results. This guide will walk you through the most common pitfalls and provide you with the knowledge to navigate them successfully.
Core Principles of a Successful Caspase Assay
A robust caspase assay is built on a foundation of proper controls and a clear understanding of the assay's limitations. Before delving into specific troubleshooting scenarios, let's establish the key components of a well-designed experiment.
Diagram: Experimental Workflow for a Fluorogenic Caspase Assay
Caption: A generalized workflow for a fluorogenic caspase assay.
Troubleshooting Guide: Common Pitfalls and Solutions
This section is organized in a question-and-answer format to directly address the most frequent issues encountered by researchers.
High Background Fluorescence
Q: My negative control and untreated samples show high fluorescence. What could be the cause?
A: High background fluorescence can obscure the true signal from your apoptotic samples and is a common frustration. Several factors can contribute to this issue:
-
Autofluorescence from Cells and Media: Cells and culture media, particularly those containing phenol red, can exhibit intrinsic fluorescence.[5]
-
Solution: When possible, use phenol red-free media for your experiments. Always include a "no-cell" control (media and assay reagents only) to determine the background fluorescence of your media and reagents.
-
-
Contamination: Microbial contamination can lead to the release of proteases that may cleave the caspase substrate non-specifically.
-
Solution: Regularly check your cell cultures for contamination. If contamination is suspected, discard the cells and start with a fresh, sterile culture.
-
-
Substrate Instability: Fluorogenic substrates can degrade over time, especially with repeated freeze-thaw cycles or exposure to light, leading to the spontaneous release of the fluorophore.
-
Solution: Aliquot your substrate upon receipt and store it protected from light at the recommended temperature. Avoid repeated freeze-thaw cycles.
-
-
Non-Specific Protease Activity: Cell lysates contain a multitude of proteases. While caspase substrates are designed to be specific, some non-specific cleavage can occur.
-
Solution: Include a control where you add a caspase-specific inhibitor to your lysate.[6] The signal in this well represents non-caspase-mediated substrate cleavage and can be subtracted from your experimental values.
-
| Potential Cause | Recommended Solution |
| Cell/Media Autofluorescence | Use phenol red-free media; include a "no-cell" control. |
| Microbial Contamination | Maintain sterile cell culture technique. |
| Substrate Degradation | Aliquot substrate, protect from light, avoid freeze-thaw cycles. |
| Non-Specific Protease Activity | Include a caspase inhibitor control. |
Weak or No Signal
Q: I've induced apoptosis, but I'm not seeing a significant increase in fluorescence. Why might this be?
A: A lack of signal can be just as perplexing as high background. Here are the likely culprits:
-
Inefficient Apoptosis Induction: The timing and concentration of your apoptosis-inducing agent may not be optimal for your specific cell type.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for apoptosis induction. You can use a complementary method, such as Annexin V staining or Western blotting for cleaved PARP, to confirm apoptosis.
-
-
Insufficient Caspase Activity: The number of apoptotic cells may be too low, or the protein concentration of your lysate may be insufficient.
-
Solution: Ensure you are using an adequate number of cells for lysis (typically 1-2 million cells per sample).[7] Measure the protein concentration of your lysate and normalize your results to the protein amount.
-
-
Incorrect Filter Settings: Using the wrong excitation and emission wavelengths on your plate reader will prevent you from detecting the fluorescence signal.
-
Solution: Double-check the manufacturer's data sheet for the specific excitation and emission maxima of the fluorophore used in your assay and set your plate reader accordingly.
-
-
Expired or Improperly Stored Reagents: Reagents, especially the substrate and enzyme standards, can lose activity if not stored correctly.
-
Solution: Always check the expiration dates on your kit components and ensure they have been stored at the recommended temperatures.
-
| Potential Cause | Recommended Solution |
| Suboptimal Apoptosis Induction | Perform time-course and dose-response experiments. |
| Low Caspase Activity | Increase cell number; normalize to protein concentration. |
| Incorrect Plate Reader Settings | Verify excitation/emission wavelengths for the specific fluorophore. |
| Reagent Degradation | Check expiration dates and storage conditions. |
Issues with Data Interpretation and Specificity
Q: How can I be sure that the signal I'm measuring is specific to the caspase I'm interested in?
A: This is a critical question that speaks to the scientific integrity of your results. Caspase substrates are not always entirely specific.[1]
-
Substrate Cross-Reactivity: The tetrapeptide cleavage sequences for different caspases can be similar, leading to cross-reactivity. For example, the DEVD substrate for caspase-3 can also be cleaved by caspase-7.[8]
-
Solution: Use a panel of caspase-specific inhibitors to confirm the identity of the active caspase(s) in your sample.[9] For definitive identification, complement your activity assay with a Western blot for the cleaved (active) form of the specific caspase.
-
-
Misinterpretation of Fold Change: A high fold change in caspase activity does not always equate to a biologically significant event.
-
Solution: Always include a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to provide a frame of reference for what a strong apoptotic response looks like in your system.[8]
-
Diagram: Caspase Activation Pathways
Sources
- 1. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. mdpi.com [mdpi.com]
- 4. biocompare.com [biocompare.com]
- 5. Fluorescence Lifetime Imaging of a Caspase-3 Apoptosis Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for H-Asp(obzl)-amc HCl Caspase Assays
Welcome to the technical support center for the optimization of fluorogenic caspase assays utilizing the H-Asp(obzl)-amc HCl substrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice. As Senior Application Scientists, we aim to equip you with the knowledge to not only execute these assays but also to fundamentally understand the underlying principles for robust and reproducible results.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with this compound and similar fluorogenic caspase substrates.
Q1: What is the principle of the this compound assay?
This assay is a fluorometric method to measure the activity of certain caspases, which are key proteases involved in apoptosis (programmed cell death).[1][2] The substrate, this compound, contains a specific amino acid sequence recognized and cleaved by active caspases. Upon cleavage, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released.[3][4] The amount of liberated AMC, which can be measured with a fluorometer, is directly proportional to the caspase activity in the sample.[5]
Q2: Which caspases can be detected with this substrate?
The cleavage specificity of caspases can overlap. While this compound is often associated with effector caspases like caspase-3 and -7 due to the aspartic acid residue at the P1 position, it is crucial to consult literature specific to your experimental system or perform validation experiments, such as using specific caspase inhibitors, to confirm the primary caspase activity being measured.
Q3: Why is optimizing incubation time so critical?
Optimizing the incubation time is a balancing act. A short incubation may not yield enough product for a detectable signal above background, while an overly long incubation can lead to substrate depletion, enzyme denaturation, or the accumulation of product, which can cause feedback inhibition.[6] The goal is to measure the initial reaction rate, which is linear and directly proportional to the enzyme concentration.[6][7]
Q4: What are the typical excitation and emission wavelengths for AMC?
The fluorescent product, 7-amino-4-methylcoumarin (AMC), has an excitation wavelength of approximately 351 nm and an emission wavelength of around 430 nm.[4][8] It is essential to verify the optimal settings for your specific microplate reader.[9]
Q5: Can I use the same incubation time for different cell types or treatments?
No, this is not recommended. The kinetics of caspase activation can vary dramatically between different cell types and in response to various apoptotic stimuli.[10][11] Therefore, it is essential to optimize the incubation time for each experimental condition to ensure you are capturing the peak caspase activity.[10]
Troubleshooting Guide
Encountering issues during your assay? This guide provides a systematic approach to identifying and resolving common problems.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | Inactive Enzyme: Caspases in the lysate may have degraded due to improper storage or handling. | Prepare fresh cell lysates and keep them on ice. Minimize freeze-thaw cycles.[12] |
| Substrate Degradation: The this compound substrate may have been improperly stored or subjected to light exposure. | Store the substrate according to the manufacturer's instructions, typically at -20°C and protected from light.[5] | |
| Incorrect Instrument Settings: The fluorometer's excitation/emission wavelengths or gain settings may be incorrect. | Verify the instrument settings are optimized for AMC detection.[9][13] | |
| Sub-optimal Incubation Time: The incubation period may be too short for sufficient AMC to be generated. | Perform a time-course experiment to determine the optimal incubation time (see Experimental Protocols section). | |
| High Background Signal | Contaminated Reagents: Buffers or water used for reagent preparation may be contaminated with fluorescent substances. | Use high-purity, nuclease-free water and fresh, filtered buffers. |
| Autohydrolysis of Substrate: The substrate may be slowly hydrolyzing on its own. | Run a "no-enzyme" control (substrate in assay buffer) to determine the rate of autohydrolysis and subtract this from your sample readings. | |
| Well-to-Well Contamination: Splashing or pipetting errors can lead to cross-contamination between wells. | Be careful during pipetting to avoid bubbles and splashing.[9] Use appropriate black-walled microplates for fluorescence assays to minimize crosstalk.[9] | |
| Inconsistent Readings | Pipetting Inaccuracy: Inconsistent volumes of lysate or substrate will lead to variable results. | Use calibrated pipettes and ensure proper pipetting technique.[9] |
| Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme kinetics. | Ensure a stable and uniform incubation temperature, for example, by using a water bath or a temperature-controlled plate reader.[14] | |
| Heterogeneous Cell Lysis: Incomplete or inconsistent cell lysis will result in variable amounts of enzyme in each sample. | Ensure a consistent and effective cell lysis procedure for all samples.[5] | |
| Non-linear Reaction Rate | Substrate Depletion: During a long incubation with high enzyme activity, the substrate concentration may become limiting. | Reduce the incubation time or decrease the amount of cell lysate used in the assay.[6] |
| Enzyme Instability: The caspase may be losing activity over the course of the incubation. | Shorten the incubation time or consider adding stabilizing agents to the assay buffer if compatible.[6] |
Troubleshooting Workflow for Low Signal
Caption: A logical workflow to diagnose the root cause of a low signal.
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time
This protocol describes a time-course experiment to identify the linear range of the enzymatic reaction.
Objective: To find the incubation time where the fluorescence signal increases linearly, representing the initial reaction velocity.
Materials:
-
Cell lysate containing active caspases
-
This compound substrate
-
Assay buffer (as recommended by the substrate manufacturer or your established lab protocol)
-
96-well, black, flat-bottom microplate
-
Fluorometric microplate reader with excitation/emission filters for ~350nm/430nm
Procedure:
-
Prepare the Reaction Mix: In a microcentrifuge tube, prepare a master mix of your cell lysate diluted in assay buffer. The optimal protein concentration will need to be determined empirically, but a starting point is typically 20-50 µg of total protein per well.
-
Prepare the Substrate Solution: Dilute the this compound substrate in assay buffer to the desired final concentration (e.g., 50 µM).
-
Set up the Plate:
-
Add a consistent volume of the cell lysate master mix to multiple wells of the 96-well plate.
-
Include "no-enzyme" control wells containing only assay buffer.
-
-
Initiate the Reaction: Add the substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (e.g., 37°C) fluorometric plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for an extended period (e.g., 60-120 minutes).
-
Data Analysis:
-
Subtract the average fluorescence of the "no-enzyme" control wells from the fluorescence of the sample wells at each time point.
-
Plot the background-subtracted fluorescence (Relative Fluorescence Units, RFU) against time (minutes).
-
Identify the time range where the plot is linear. The optimal incubation time for your endpoint assays will be within this linear range.
-
Workflow for Incubation Time Optimization
Caption: Step-by-step workflow for optimizing incubation time.
References
-
Incubation time. (n.d.). In Enzyme Assays. Retrieved from [Link]
- Tyas, R. M., et al. (2001). Measurement of caspase activity in individual cells reveals differences in the kinetics of caspase activation between cells.
- BenchChem. (2025). Troubleshooting low signal in a fluorometric hexokinase assay.
- Al-Lamki, R. S., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences, 25(10), 5489.
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
- Julien, O., et al. (2016). Quantitative profiling of caspase-cleaved substrates reveals different drug-induced and cell-type patterns in apoptosis. Proceedings of the National Academy of Sciences, 113(16), E2236-E2245.
- Julien, O., et al. (2016). Quantitative MS-based enzymology of caspases reveals distinct protein substrate specificities, hierarchies, and cellular roles. eScholarship.
-
ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. Retrieved from [Link]
- A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. (2018). Methods in Molecular Biology, 1686, 1-16.
- Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. (2023). Journal of Visualized Experiments, (193).
-
ResearchGate. (n.d.). Determining of incubation time for optimum enzyme activity. Retrieved from [Link]
- Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. (2013). Cytometry Part A, 83A(6), 577-587.
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
- Cellular Mechanisms Controlling Caspase Activation and Function. (2012). Cold Spring Harbor Perspectives in Biology, 4(10), a008672.
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
Assay Troubleshooting. (n.d.). Retrieved from [Link]
-
Next Peptide. (n.d.). H-Asp(OBzl)-AMC · HCl. Retrieved from [Link]
Sources
- 1. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 3. Boc-Asp(OBzl)-Pro-Arg-AMC | Peptides | 113866-00-5 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Boc-Asp(OBzl)-Pro-Arg-AMC | 荧光底物 | MCE [medchemexpress.cn]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [worldwide.promega.com]
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- 13. thermofisher.com [thermofisher.com]
- 14. neb.com [neb.com]
Technical Support Center: H-Asp(OBzl)-AMC HCl Assays
Welcome to the technical support guide for H-Asp(obzl)-AMC HCl. This document provides in-depth guidance, troubleshooting, and validated protocols for researchers, scientists, and drug development professionals utilizing this fluorogenic substrate in their enzymatic assays. The information herein is structured to explain not just the how, but the critical why behind each experimental step, ensuring robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound and the composition of its assay buffer.
Q1: What is this compound, and for which enzymes is it a substrate?
A1: this compound is a fluorogenic substrate used to measure the activity of certain proteases. The substrate consists of an aspartic acid residue, whose side chain is protected by a benzyl group (obzl), linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). While the unprotected H-Asp-AMC could be a substrate for various proteases, the specific peptide sequence it's part of is crucial. For instance, in the sequence Ac-DEVD-AMC, the substrate is specific for caspases, particularly caspase-3 and -7, which are key executioner enzymes in apoptosis.[1][2] Upon cleavage by the target caspase at the aspartate residue, the free AMC molecule is released and fluoresces brightly, a signal that is directly proportional to enzyme activity.[1][3] The excitation and emission wavelengths for AMC are typically around 360-380 nm and 420-460 nm, respectively.[1][4]
Q2: Why is the composition of the assay buffer so critical for my experiment?
A2: The assay buffer is not merely a solvent; it is a carefully controlled environment designed to ensure the optimal performance and stability of your target enzyme. Key parameters like pH, ionic strength, and the presence of specific co-factors or reducing agents can dramatically influence enzyme activity. An improperly formulated buffer can lead to low enzyme activity, high background signal, or even enzyme denaturation, rendering your results unreliable. Most caspases, for example, function optimally within a narrow pH range of 6.8 to 7.4.[2][5]
Q3: What are the essential components of a standard caspase assay buffer?
A3: A typical caspase assay buffer is designed to mimic physiological conditions while maximizing enzyme activity and stability. The core components usually include:
-
Buffering Agent: To maintain a stable pH, typically HEPES is used at a concentration of 20-50 mM and a pH of 7.4.[4][6]
-
Chelating Agent: EDTA (2 mM) is included to chelate divalent metal ions that could inhibit caspase activity.[4][6]
-
Detergent: A mild, non-denaturing detergent like CHAPS (0.1-5 mM) is used to lyse cells and solubilize proteins without denaturing the enzyme.[6][7][8]
-
Reducing Agent: Dithiothreitol (DTT) at 5-10 mM is crucial as caspases are cysteine proteases, and their active site cysteine residue must remain in a reduced state for activity.[4][6][9]
Section 2: Troubleshooting Guide
This guide is designed to help you diagnose and solve common issues encountered during this compound-based assays.
High Background Fluorescence
Q: My "no-enzyme" control wells show a very high fluorescence signal. What's causing this?
A: High background fluorescence can obscure your real signal and is a common problem. Here are the likely causes and solutions:
-
Cause 1: Substrate Instability/Autohydrolysis.
-
Explanation: The substrate itself may be hydrolyzing spontaneously, releasing free AMC. This can be exacerbated by suboptimal pH or prolonged incubation at room temperature.
-
Solution: Always prepare the substrate solution fresh. Minimize the time the substrate is in the assay buffer before the reaction is initiated. Run a "substrate only" blank (assay buffer + substrate, no enzyme) to quantify the rate of autohydrolysis.[10] If this rate is high, consider lowering the pH of your buffer slightly (if your enzyme tolerates it) or decreasing the incubation time.
-
-
Cause 2: Contaminated Reagents.
-
Explanation: Your buffer components, water, or the substrate itself might be contaminated with fluorescent compounds or proteases.
-
Solution: Use high-purity reagents and water (e.g., 17 megohm water).[4][6] Filter-sterilize your final buffer. Test each component individually in a fluorometer to pinpoint any fluorescent contaminants.
-
-
Cause 3: Microplate Issues.
-
Explanation: The type of microplate used can significantly affect background fluorescence and measured enzyme activity.[11] Some plastics have inherent fluorescence or may bind the substrate or enzyme non-specifically.
-
Solution: Use black, low-binding microplates specifically designed for fluorescence assays.[3][11] Always include a "buffer only" well to measure the plate's intrinsic background.
-
Low or No Signal
Q: I've induced apoptosis in my cells, but I'm not detecting any caspase activity.
A: This indicates a problem with either the enzyme's activity or the detection system. Follow this diagnostic workflow:
-
Step 1: Validate with a Positive Control.
-
Explanation: You must first confirm that your assay components (buffer, substrate, plate reader) are working correctly.
-
Action: Run the assay using a known amount of purified, recombinant active caspase-3.[4][6] If you get a strong signal with the positive control, the issue lies with your cell lysate. If not, the problem is with your reagents or instrument setup.
-
-
Step 2: Verify Enzyme Activity in the Lysate.
-
Explanation: The caspase in your cell lysate may be inactive or degraded.
-
Action:
-
Check Lysis Buffer: Ensure your lysis buffer contains a reducing agent like DTT, which is critical for caspase activity.[6][9] Prepare the DTT-containing buffer fresh before each experiment.
-
Protease Inhibitors: When preparing lysates, avoid broad-spectrum protease inhibitor cocktails that might inhibit caspases. If needed, use cocktails specifically lacking cysteine protease inhibitors.[6]
-
Sample Handling: Perform all cell lysis and lysate handling steps on ice to prevent protein degradation.[12]
-
-
-
Step 3: Confirm Substrate and Instrument Settings.
-
Explanation: Incorrect substrate concentration or instrument settings will prevent signal detection.
-
Action:
-
Substrate Concentration: Ensure you are using the substrate at the recommended final concentration (typically 20-50 µM).[5][13]
-
Instrument Settings: Verify that your fluorometer's excitation/emission wavelengths are set correctly for AMC (e.g., Ex: 380 nm, Em: 460 nm).[1] Adjust the gain setting to ensure the detector is sensitive enough.
-
-
Section 3: Protocol Hub
Protocol 1: Preparation of 1X Caspase Assay Buffer
This protocol describes the preparation of a standard, widely applicable assay buffer for executioner caspases like caspase-3.
Materials:
-
HEPES (1M stock solution, pH 7.4)
-
EDTA (0.5M stock solution, pH 8.0)
-
CHAPS (powder)
-
Dithiothreitol (DTT) (1M stock solution)
-
High-purity water (17 megohm or equivalent)
Procedure:
-
To prepare 100 mL of 1X Assay Buffer, combine the following in a sterile container:
-
2 mL of 1M HEPES (Final concentration: 20 mM)
-
400 µL of 0.5M EDTA (Final concentration: 2 mM)
-
0.061 g of CHAPS (Final concentration: 0.1% w/v or ~1 mM)
-
Add high-purity water to a final volume of ~99 mL.
-
-
Stir gently until the CHAPS is fully dissolved. Do not vortex, as this can cause foaming.
-
Adjust the final volume to 100 mL with high-purity water.
-
Store this base buffer at 4°C.
-
Crucial Step: Immediately before use, add DTT from a 1M stock to your required volume of buffer to a final concentration of 5 mM (e.g., add 50 µL of 1M DTT to 10 mL of buffer).[4] DTT oxidizes in solution, so it must be added fresh for every experiment.
Protocol 2: Standard Caspase-3 Activity Assay in a 96-Well Plate
This protocol provides a framework for measuring caspase-3 activity from cell lysates.
Procedure:
-
Prepare Cell Lysates: Induce apoptosis in your experimental cell population. Lyse the cells using a lysis buffer containing a mild detergent like CHAPS, and quantify the protein concentration.[12]
-
Set Up the Plate: In a black, flat-bottom 96-well plate, add your samples and controls. A typical setup includes:
-
Blank: 50 µL of 1X Assay Buffer.
-
Negative Control: 50 µL of lysate from non-apoptotic cells.
-
Positive Control: 50 µL of lysate from apoptotic cells.
-
Inhibitor Control: 50 µL of apoptotic lysate pre-incubated with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO).[4]
-
-
Prepare Reaction Mix: Prepare a 2X Reaction Mix containing the substrate. For each reaction, you will need 50 µL. To make 1 mL of 2X mix (enough for ~18 wells), combine:
-
990 µL of 1X Assay Buffer (with fresh DTT).
-
10 µL of 10 mM substrate stock (e.g., Ac-DEVD-AMC) for a final substrate concentration of 100 µM in the mix (which will be 50 µM in the well).
-
-
Initiate the Reaction: Add 50 µL of the 2X Reaction Mix to each well. Mix gently by tapping the plate.
-
Incubate: Cover the plate to protect it from light and incubate at room temperature or 37°C for 1-2 hours.[4][13]
-
Read Fluorescence: Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.[1]
-
Data Analysis: Subtract the fluorescence value of the blank from all other readings. Express the results as fold-increase in activity compared to the negative control.
Section 4: Component Deep Dive
The function and optimal concentration of each buffer component are critical for success.
| Component | Function | Typical Concentration | Rationale & Expert Insight |
| HEPES | Buffering Agent | 20-50 mM, pH 7.2-7.4 | Maintains a stable, near-physiological pH, which is optimal for most caspase activity.[5][6] Unlike Tris, HEPES pH is less sensitive to temperature changes. |
| EDTA | Chelating Agent | 2 mM | Sequesters divalent metal cations (e.g., Zn²⁺, Ca²⁺) that can inhibit the activity of cysteine proteases like caspases.[4][6] |
| CHAPS | Zwitterionic Detergent | 0.1% - 0.5% (w/v) | A mild, non-denaturing detergent effective at lysing cells and solubilizing membrane proteins while preserving the native structure and activity of enzymes.[8][14] It is particularly useful for maintaining protein-protein interactions.[7][15] |
| DTT | Reducing Agent | 5-10 mM | Essential for maintaining the catalytic cysteine residue in the active site of caspases in its reduced (-SH) form.[6][9] This is arguably the most critical component to add fresh. |
| NaCl/KCl | Salt | 50-150 mM | Adjusts the ionic strength of the buffer to mimic physiological conditions, which can be important for enzyme conformation and activity. Often included in lysis buffers.[6] |
Section 5: Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in fluorogenic caspase assays.
Caption: Troubleshooting workflow for this compound based assays.
References
-
Caspase-3-like activity in total protein of differentiating secondary... - ResearchGate. Available at: [Link]
-
H-Asp(OBzl)-OBzl HCl [6327-59-9] - Aapptec Peptides. Available at: [Link]
-
Does Gly-Pro-AMC have background fluorescence? - ResearchGate. Available at: [Link]
-
Cell Lysis Buffer with CHAPS Detergent (For IP) - Antibody Research. Available at: [Link]
-
Fluorescent microscopy troubleshooting: high background - YouTube. Available at: [Link]
-
CasPASE™ Apoptosis Fluorometic Assay with Tissue Lysate - Protocols.io. Available at: [Link]
-
Caspase-3 Homogeneous Assay Kit - BPS Bioscience. Available at: [Link]
-
Crude and purified proteasome activity assays are affected by type of microplate - NIH. Available at: [Link]
-
A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PubMed Central. Available at: [Link]
-
Boc-Asp(OBzl)-Pro-Arg-AMC | 荧光底物 - MCE. Available at: [Link]
-
CasPASE™ Apoptosis Fluorometic Assay - G-Biosciences. Available at: [Link]
-
The protein structures that shape caspase activity, specificity, activation and inhibition - PMC. Available at: [Link]
-
Caspase 3 Activity Assay Kit - MP Biomedicals. Available at: [Link]
-
Enzymatic activity of caspases-3 and -7 in a normal (pH 7.4) and acidic... - ResearchGate. Available at: [Link]
-
Troubleshooting FluoroSpot assay - U-CyTech. Available at: [Link]
-
HL-Asp(Bzl)-OBzl * HCl | CAS#:6327-59-9 | Chemsrc. Available at: [Link]
-
219138-15-5 | H-Asp(OBzl)-AMC · HCl | Next Peptide. Available at: [Link]
-
Boc-Asp(OBzl)-Pro-Arg-AMC · HCl - Bachem AG - Cambridge Bioscience. Available at: [Link]
-
H-Asp-OBzl [7362-93-8] - Aapptec Peptides. Available at: [Link]
Sources
- 1. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. The protein structures that shape caspase activity, specificity, activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mesgenbio.com [mesgenbio.com]
- 8. bostonbioproducts.com [bostonbioproducts.com]
- 9. mpbio.com [mpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.rndsystems.com [resources.rndsystems.com]
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- 15. agscientific.com [agscientific.com]
Validation & Comparative
A Researcher's Guide to Fluorogenic Caspase-3 Substrates: The Gold Standard Ac-DEVD-AMC
An In-depth Analysis for Assay Development and Drug Discovery
In the landscape of apoptosis research, the accurate measurement of caspase-3 activity is a cornerstone of understanding cellular fate. As a key executioner caspase, its activation represents a point of no return in the programmed cell death pathway.[1][2][3] The choice of substrate for detecting this activity is therefore not a trivial matter, but a critical decision that dictates the reliability and sensitivity of experimental outcomes.
This guide provides a comprehensive comparison and technical overview of fluorogenic substrates for caspase-3, with a primary focus on the widely accepted "gold standard," N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin (Ac-DEVD-AMC) . We will also address the query regarding H-Asp(obzl)-amc HCl and clarify its role, or lack thereof, in this context based on current scientific literature and commercial availability.
Our analysis is structured to provide researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their caspase-3 assays.
Understanding the Core Principles: What Makes an Effective Caspase-3 Substrate?
Caspase-3 is a cysteine-aspartic protease that recognizes and cleaves specific tetrapeptide sequences in its target proteins.[2] The enzyme's substrate specificity is paramount, with a strong preference for the sequence Asp-Glu-Val-Asp (DEVD) .[4][5] Cleavage occurs after the final aspartate residue. An ideal fluorogenic substrate leverages this specificity by linking the recognition sequence to a fluorescent reporter molecule, which remains quenched until enzymatic cleavage.
The search for "this compound" as a caspase-3 substrate did not yield any evidence of its use in this application. Available information identifies it as a chemical intermediate, specifically L-Aspartic acid dibenzyl ester hydrochloride, used in peptide synthesis.[6] There is no data in peer-reviewed literature or from major suppliers to suggest it is a viable or recognized substrate for caspase-3. Its structure, a single protected amino acid linked to a fluorophore, lacks the specific tetrapeptide recognition motif (DEVD) required for selective cleavage by caspase-3. Therefore, a direct performance comparison with Ac-DEVD-AMC is not scientifically feasible.
The remainder of this guide will focus on the benchmark substrate, Ac-DEVD-AMC, providing the in-depth technical details required for its effective use.
Ac-DEVD-AMC: The Benchmark for Caspase-3 Activity Assays
Ac-DEVD-AMC is a synthetic fluorogenic substrate designed based on the cleavage site of a key caspase-3 target, poly (ADP-ribose) polymerase (PARP).[7][8] Its widespread adoption is a testament to its reliability and well-characterized performance.
Mechanism of Action
The principle of the assay is straightforward yet elegant. In its intact form, the 7-amino-4-methylcoumarin (AMC) fluorophore is attached to the DEVD tetrapeptide, and its fluorescence is quenched. Upon incubation with a sample containing active caspase-3 (or the closely related caspase-7), the enzyme recognizes the DEVD sequence and cleaves the amide bond between the C-terminal aspartate and the AMC molecule.[7][9] This releases the free AMC, which exhibits a significant increase in fluorescence that can be measured over time.
Caption: Enzymatic cleavage of Ac-DEVD-AMC by active caspase-3.
Key Performance Characteristics
| Parameter | Ac-DEVD-AMC |
| Recognition Sequence | N-Acetyl-Asp-Glu-Val-Asp |
| Target Caspases | Primarily Caspase-3; also cleaved by Caspase-7[5][10] |
| Fluorophore | 7-amino-4-methylcoumarin (AMC) |
| Excitation Wavelength | ~340-380 nm[7][9][11][12] |
| Emission Wavelength | ~440-460 nm[7][9][10][12] |
| Reported Kₘ for Caspase-3 | ~10 µM[7][13] |
| Formulation | Typically supplied as a solid, soluble in DMSO[11][12] |
Experimental Design: A Protocol for Robust Caspase-3 Activity Measurement
The following protocol provides a generalized workflow for using Ac-DEVD-AMC to measure caspase-3 activity in cell lysates. Optimization is recommended for specific cell types and experimental conditions.
Workflow Overview
Caption: General workflow for a caspase-3 activity assay using cell lysates.
Detailed Step-by-Step Protocol
1. Reagent Preparation:
-
Lysis Buffer: A common formulation is 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄ (pH 7.5), 130 mM NaCl, 1% Triton™ X-100, and 10 mM sodium pyrophosphate.[7] Store at 4°C.
-
Assay Buffer (1X): Typically 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT.[7] DTT should be added fresh before use from a 1M stock.
-
Ac-DEVD-AMC Substrate Stock (e.g., 1-10 mM): Reconstitute the lyophilized powder in DMSO.[7][14] Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[7]
2. Cell Lysate Preparation:
-
Induce apoptosis in your cell line of interest using a known stimulus. Include a non-induced control group.
-
Harvest cells (e.g., 2-10 million cells per sample) and wash once with ice-cold PBS.[7]
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer and incubate on ice for 10-30 minutes.[7][15]
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[8][15]
-
Carefully transfer the supernatant to a new, pre-chilled tube. This is your cell lysate containing the cytosolic proteins.
-
Determine the total protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading in the subsequent assay.
3. Caspase-3 Assay:
-
In a black, flat-bottom 96-well plate suitable for fluorescence measurements, add a standardized amount of protein lysate (e.g., 50-200 µg) to each well.[15] Bring the total volume to, for example, 50 µL with 1X Assay Buffer.
-
Include appropriate controls:
-
Blank: Assay buffer only (no lysate).
-
Negative Control: Lysate from non-induced cells.
-
(Optional) Inhibition Control: Lysate from apoptotic cells pre-incubated with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO).
-
-
Prepare the final substrate solution by diluting the Ac-DEVD-AMC stock solution in 1X Assay Buffer to the desired final concentration (typically 20-100 µM).[7][10]
-
Initiate the reaction by adding an equal volume (e.g., 50 µL) of the substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
4. Data Measurement and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[10][14]
-
Kinetic Reading: Monitor the fluorescence every 5-10 minutes for 1-2 hours.[16] The rate of increase in fluorescence (slope of the linear portion of the curve) is proportional to the caspase-3 activity.
-
Endpoint Reading: Incubate the plate for a fixed time (e.g., 60 minutes) at 37°C, protected from light, and then take a single fluorescence reading.[16]
-
After subtracting the blank reading, caspase-3 activity can be expressed as the fold-increase in fluorescence compared to the negative control.
Scientific Integrity and Trustworthiness: Self-Validating Your Assay
To ensure the data is trustworthy, every caspase-3 assay should include a self-validating system:
-
The Uninduced Control: Lysates from healthy, non-apoptotic cells should exhibit minimal to no cleavage of Ac-DEVD-AMC, confirming that the signal is specific to the apoptotic process.[7]
-
The Specific Inhibitor: Including a sample treated with a known caspase-3 inhibitor, such as the peptide aldehyde Ac-DEVD-CHO, is crucial.[7] A significant reduction in fluorescence in the presence of the inhibitor validates that the measured activity is indeed from caspase-3 or a closely related DEVD-cleaving caspase.
Conclusion: Making the Right Choice for Your Research
While the inquiry into this compound is understandable in the continuous search for novel research tools, the available evidence strongly indicates that it is not a substrate for caspase-3. For researchers aiming to produce reliable, reproducible, and publishable data on caspase-3 activity, Ac-DEVD-AMC remains the undisputed fluorogenic substrate of choice . Its well-defined mechanism, specificity for the DEVD motif, and extensive validation in the scientific literature provide the foundation for robust and credible apoptosis research. By employing the detailed protocols and validation controls outlined in this guide, researchers can confidently quantify the activity of this critical executioner caspase and further unravel the complexities of programmed cell death.
References
-
Wikipedia. (2023). Caspase 3. Retrieved from [Link]
-
Isca Biochemicals. (n.d.). Ac-DEVD-AMC | 169332-61-0 | Fluorogenic substrate for caspase-3. Retrieved from [Link]
-
M-CSA. (n.d.). Caspase-3. Retrieved from [Link]
-
AnaSpec. (n.d.). EnzoLyte™ AMC Caspase-3 Assay Kit. Retrieved from [Link]
-
Crawford, E. D., et al. (2021). Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling. ACS Chemical Biology. Retrieved from [Link]
-
Labbé, K., et al. (2021). Inflammatory caspase substrate specificities. Journal of Biological Chemistry. Retrieved from [Link]
-
de la Torre, B. G., et al. (2016). Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells. PLOS ONE. Retrieved from [Link]
-
Wieczerzak, E., et al. (2014). Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis. Journal of Visualized Experiments. Retrieved from [Link]
-
Chen, Y., et al. (2022). Caspase-3-Responsive, Fluorogenic Bivalent Bottlebrush Polymers. ACS Macro Letters. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
Carlucci, G., et al. (2019). Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT. Molecular Pharmaceutics. Retrieved from [Link]
-
Aapptec. (n.d.). H-Asp(OBzl)-OBzl HCl [6327-59-9]. Retrieved from [Link]
-
AnaSpec. (n.d.). SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit Fluorimetric. Retrieved from [Link]
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- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
A Comparative Guide to Fluorogenic Substrates for Granzyme B Activity: An In-Depth Analysis of H-Asp(OBzl)-AMC HCl and Its Alternatives
For researchers, scientists, and drug development professionals investigating the intricate mechanisms of cell-mediated cytotoxicity and apoptosis, the precise measurement of Granzyme B activity is paramount. Granzyme B, a serine protease primarily found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, is a key executioner of apoptosis in target cells. Its activity serves as a direct indicator of an effective immune response, making its quantification crucial in immunology, oncology, and the development of novel immunotherapies.
This guide provides a comprehensive comparison of fluorogenic substrates for Granzyme B, with a focus on H-Asp(OBzl)-AMC HCl and its contemporary alternatives. We will delve into the principles of fluorogenic protease assays, compare substrate performance with available experimental data, and provide detailed protocols to empower your research.
The Principle of Fluorogenic Granzyme B Assays
Fluorogenic assays for protease activity rely on a simple yet elegant principle: a protease-specific peptide sequence is conjugated to a fluorescent reporter molecule, or fluorophore. In the intact substrate, the fluorescence of the reporter is quenched. Upon enzymatic cleavage of the peptide bond by the target protease, the fluorophore is liberated, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity. The choice of both the peptide sequence and the fluorophore significantly impacts the substrate's specificity, sensitivity, and suitability for various experimental setups.
This compound: A Minimalist Substrate for Granzyme B
This compound is a fluorogenic substrate characterized by its minimalist design, consisting of a single amino acid, aspartic acid, linked to the fluorophore 7-amino-4-methylcoumarin (AMC). The benzyl ester protection on the aspartic acid side chain enhances its stability. Granzyme B is unique among mammalian serine proteases for its strong preference to cleave substrates after an aspartic acid residue at the P1 position. This specificity is conferred by a positively charged arginine residue in the S1 pocket of the enzyme, which forms a salt bridge with the negatively charged P1-Aspartate side chain of the substrate.
While the single aspartate residue of this compound fulfills the primary requirement for Granzyme B recognition, the extended substrate binding cleft of the enzyme suggests that substrates with longer peptide sequences, occupying P2, P3, and P4 positions, are likely to exhibit enhanced binding affinity and cleavage efficiency.
Alternative Fluorogenic Substrates for Granzyme B
A variety of alternative fluorogenic substrates for Granzyme B have been developed, offering improvements in specificity, sensitivity, and spectral properties. These alternatives can be broadly categorized by their peptide sequence and the attached fluorophore.
Peptide Sequence Variations: Enhancing Specificity and Affinity
The optimal peptide recognition sequence for Granzyme B has been extensively studied, leading to the development of tetrapeptide substrates that mimic the natural cleavage sites in its physiological targets, such as caspases.
-
Ac-IEPD-AMC/AFC: The tetrapeptide sequence Ile-Glu-Pro-Asp (IEPD) is a widely recognized and preferred substrate for Granzyme B. Substrates like Ac-IEPD-AMC and Ac-IEPD-AFC are commercially available and have been characterized kinetically.[1]
-
Ac-IETD-AMC/AFC: The Ile-Glu-Thr-Asp (IETD) sequence is another effective recognition motif for Granzyme B and is also recognized by caspase-8.[2][3]
-
Boc-AAD-SBzl: For researchers requiring high specificity and aiming to avoid cross-reactivity with caspases, the colorimetric substrate Boc-Ala-Ala-Asp-S-Bzl has been shown to be exclusively cleaved by Granzyme B among mammalian serine proteases.[2]
The length of the peptide substrate can also influence cleavage efficiency. Studies have shown that extending the peptide sequence beyond the P4 position can further enhance the rate of hydrolysis by Granzyme B.[2]
Fluorophore Selection: Tailoring the Assay to Your Needs
The choice of fluorophore is critical for assay sensitivity and compatibility with available instrumentation.
-
7-Amino-4-methylcoumarin (AMC): AMC is a widely used blue-fluorescent dye. Upon cleavage, it exhibits excitation and emission maxima around 340-360 nm and 440-460 nm, respectively. While reliable, its UV excitation can lead to higher background fluorescence from biological samples and test compounds.
-
7-Amino-4-trifluoromethylcoumarin (AFC): AFC is an alternative coumarin derivative with slightly longer excitation and emission wavelengths (Ex/Em ~400/505 nm) compared to AMC. This red-shift can help to reduce background interference.[3]
-
Rhodamine 110 (R110): Rhodamine 110-based substrates offer significantly higher sensitivity, reportedly 50- to 300-fold greater than analogous AMC-based substrates.[4] This is due to the higher fluorescence quantum yield of R110 and its visible light excitation (Ex/Em ~496/520 nm), which minimizes autofluorescence from biological samples.[4] R110 substrates are typically bis-amides, where two peptide sequences are attached to the fluorophore. Cleavage occurs in a two-step process, which can complicate kinetic analysis.[5]
-
Fluorescence Resonance Energy Transfer (FRET) Substrates: FRET-based probes consist of a donor and an acceptor fluorophore linked by the protease-specific peptide sequence. In the intact substrate, the donor's fluorescence is quenched by the acceptor. Upon cleavage, the separation of the donor and acceptor leads to an increase in the donor's fluorescence. This technology allows for ratiometric measurements and can offer high signal-to-background ratios.
Quantitative Comparison of Granzyme B Substrates
The following table summarizes the available kinetic data for some commonly used Granzyme B substrates. It is important to note that direct comparisons of kinetic parameters across different studies should be made with caution due to variations in assay conditions.
| Substrate | Fluorophore/Reporter | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| This compound | AMC | Not Reported | Not Reported | Not Reported | |
| Ac-IEPD-AMC | AMC | 160 | 0.5 | 3.3 x 10³ | [1] |
| Ac-IEPD-AFC | AFC | 585 | - | - | [6] |
| Ac-IEPCya-ACC | ACC | 385 | 0.338 | 879 | [7] |
| Boc-Ala-Ala-Asp-S-Bzl | pNA (colorimetric) | - | - | 6.6 x 10⁴ | [2] |
Note: ACC (7-amino-4-carbamoylmethylcoumarin) is another coumarin-based fluorophore.
Experimental Protocols
General Protocol for Granzyme B Activity Assay using a Fluorogenic Substrate
This protocol can be adapted for use with this compound or any of the alternative fluorogenic substrates.
Materials:
-
Recombinant human Granzyme B
-
Fluorogenic substrate (e.g., this compound, Ac-IEPD-AMC)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS, 10% glycerol, pH 7.4
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the Substrate Stock Solution: Dissolve the fluorogenic substrate in DMSO to a stock concentration of 10 mM.
-
Prepare the Reaction Mix: On the day of the experiment, prepare the reaction mix by diluting the substrate stock solution in the Assay Buffer to the desired final concentration (typically 2X the final assay concentration). A common final substrate concentration is 50-100 µM.
-
Prepare Enzyme Dilutions: Prepare serial dilutions of Granzyme B in Assay Buffer.
-
Assay Setup:
-
Add 50 µL of the appropriate Granzyme B dilution to each well of the 96-well plate.
-
Include a "no enzyme" control containing 50 µL of Assay Buffer only.
-
-
Initiate the Reaction: Add 50 µL of the 2X substrate reaction mix to each well to initiate the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
Data Acquisition: Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The slope of this line represents the rate of substrate cleavage.
Specific Protocol for Comparative Analysis of Granzyme B Substrates
To directly compare the performance of this compound with an alternative like Ac-IEPD-AMC, a Michaelis-Menten kinetic analysis should be performed.
Procedure:
-
Follow the general protocol above, but for each substrate, perform the assay with a fixed concentration of Granzyme B and a range of substrate concentrations (e.g., from 0.1 x Km to 10 x Km, if the approximate Km is known or can be estimated).
-
Plot the initial reaction velocities (V₀) against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using a non-linear regression analysis software to determine the Vmax and Km for each substrate.
-
Calculate the catalytic efficiency (kcat/Km) for each substrate.
Visualizing the Workflow and Principles
Enzymatic Cleavage of Fluorogenic Substrates
Caption: Enzymatic cleavage of a fluorogenic substrate by Granzyme B.
Workflow for Comparative Kinetic Analysis
Caption: Workflow for the comparative kinetic analysis of Granzyme B substrates.
Conclusion and Future Perspectives
The selection of an appropriate fluorogenic substrate is critical for the accurate and sensitive measurement of Granzyme B activity. While this compound represents a basic tool for detecting Granzyme B, its performance relative to more sophisticated alternatives remains to be quantitatively established. Tetrapeptide substrates, such as Ac-IEPD-AMC, generally offer improved affinity and specificity. Furthermore, the choice of fluorophore, with Rhodamine 110 and FRET-based systems providing enhanced sensitivity and favorable spectral properties, allows for the optimization of assays for specific applications, including high-throughput screening and in-cell measurements.
Future research should focus on the direct kinetic characterization of this compound to enable a more definitive comparison with existing and novel Granzyme B substrates. The continued development of highly specific and sensitive probes will be instrumental in advancing our understanding of the role of Granzyme B in health and disease and in the development of next-generation immunotherapies.
References
-
Bird, P. I., et al. (2014). A colorimetric assay that specifically measures Granzyme B proteolytic activity: hydrolysis of Boc-Ala-Ala-Asp-S-Bzl. Journal of Visualized Experiments, (93), e52090. [Link]
-
de la Torre, C., et al. (2022). A fluorogenic probe for granzyme B enables in-biopsy evaluation and screening of response to anticancer immunotherapies. Nature Communications, 13(1), 2393. [Link]
-
Martins, C. D. F., Raposo, M. M. M., & Costa, S. P. G. (2020). A New Fluorogenic Substrate for Granzyme B Based on Fluorescence Resonance Energy Transfer. Chemistry Proceedings, 3(1), 8311. [Link]
-
de la Torre, C., et al. (2022). A fluorogenic probe for granzyme B enables in-biopsy evaluation and screening of response to anticancer immunotherapies. Nature Communications, 13(1), 2393. [Link]
-
Harris, J. L., et al. (1998). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 95(24), 14131-14136. [Link]
-
Thornberry, N. A., et al. (1997). A combinatorial approach defines specificities of members of the caspase family and granzyme B. Functional relationships established between key mediators of apoptosis. The Journal of biological chemistry, 272(29), 17907–17911. [Link]
-
Kasperkiewicz, P., et al. (2020). Noninvasive optical detection of granzyme B from natural killer cells with enzyme-activated fluorogenic probes. Journal of Biological Chemistry, 295(28), 9567-9582. [Link]
-
Lee, J., et al. (2021). Granzyme B-Targeting Quenched Activity-Based Probes for Assessing Tumor Response to Immunotherapy. Journal of the American Chemical Society, 143(43), 18035-18045. [Link]
-
Ley, T. J. (2002). A new class of sensitive and selective fluorogenic substrates for serine proteinases. Amino acid and dipeptide derivatives of rhodamine. Biochemical Journal, 367(Pt 2), 547–555. [Link]
-
Iris Biotech GmbH. (n.d.). Rhodamine 110. Retrieved from [Link]
-
van der Sluis, T. C., et al. (2011). Morpholinecarbonyl-Rhodamine 110 based substrates for the determination of protease activity with accurate kinetic parameters. Bioorganic & medicinal chemistry, 19(22), 6758–6764. [Link]
-
Ley, T. J. (1999). Rhodamine 110-linked amino acids and peptides as substrates to measure caspase activity upon apoptosis induction in intact cells. Biochemistry, 38(42), 13906–13911. [Link]
-
Anaspec. (n.d.). SensoLyte® 520 Granzyme B Activity Assay Kit Fluorimetric. Retrieved from [Link]
Sources
- 1. Characterization of structural determinants of granzyme B reveals potent mediators of extended substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A colorimetric assay that specifically measures Granzyme B proteolytic activity: hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to Caspase Substrate Specificity: Deconstructing Cross-Reactivity
Introduction: The Criticality of Aspartate in the P1 Position
In the intricate landscape of apoptosis and inflammation research, caspases stand out as key mediators. These cysteine-dependent, aspartate-specific proteases execute their functions through precise cleavage of target proteins. The specificity of this cleavage is paramount, and it is overwhelmingly dictated by the amino acid sequence of the substrate, particularly the four residues immediately upstream of the cleavage site (P4-P3-P2-P1). The single most stringent requirement for all known caspases is the presence of an unmodified Aspartate (Asp) residue at the P1 position .[1][2] The S1 pocket of the caspase active site is a deep, highly basic cleft specifically evolved to accommodate the negatively charged carboxylate side chain of an Asp residue, forming a salt bridge that is essential for substrate binding and catalysis.[1]
The user's query regarding the caspase cross-reactivity of H-Asp(OBzl)-AMC HCl raises a fundamental point about this specificity. The chemical structure of this compound reveals an L-Aspartic acid residue whose side-chain carboxyl group is protected by a benzyl group (-OBzl). This modification neutralizes the negative charge and adds significant steric bulk. Consequently, This compound cannot fit into the S1 pocket of any caspase and is therefore not a substrate for this enzyme family. Substrates containing a benzylated aspartate are typically designed for other proteases, such as thrombin or trypsin, which have different substrate specificities.[3][4][5][6][7]
Understanding true caspase cross-reactivity, however, is a critical challenge for researchers. While the P1 Asp is non-negotiable, the residues at the P4, P3, and P2 positions determine the relative preference of each caspase for a given substrate. Overlapping specificities are common, especially with short, synthetic tetrapeptide substrates.[2] This guide will, therefore, pivot to a widely used and highly relevant fluorogenic substrate, N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin (Ac-DEVD-AMC) , to provide a practical and scientifically accurate comparison of caspase cross-reactivity. This substrate is widely recognized as a preferred substrate for the effector caspases, primarily caspase-3 and caspase-7 , which are central executioners of the apoptotic pathway.[8][9][10][11]
The DEVD Motif: A Closer Look at Effector Caspase Preference
The tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is derived from the cleavage site in PARP (Poly ADP-ribose polymerase), one of the first identified and most critical substrates of caspase-3.[10] This has led to the widespread adoption of DEVD-based reagents to measure "caspase-3-like" activity. However, it is crucial to recognize that this activity is often a composite of multiple caspases present in a biological sample.
Comparative Cross-Reactivity of Ac-DEVD-AMC
While Ac-DEVD-AMC is potently cleaved by caspase-3, it also serves as an excellent substrate for the closely related caspase-7. Furthermore, other caspases can hydrolyze this substrate, albeit typically with lower efficiency. The following table summarizes the known cross-reactivity profile of the DEVD-AMC substrate with various human caspases. It is important to note that absolute kinetic values can vary between studies, but the general trend of specificity holds true.
| Caspase Family | Specific Caspase | Cleavage of Ac-DEVD-AMC | Relative Activity Comment |
| Effector Caspases | Caspase-3 | Very High | Considered the primary target; exhibits high catalytic efficiency. |
| Caspase-7 | Very High | Structurally similar to caspase-3 with a virtually indistinguishable substrate specificity for DEVD.[2] | |
| Caspase-6 | Moderate to Low | Can cleave DEVD, but its preferred sequence is VEID.[2] | |
| Initiator Caspases | Caspase-8 | Low | Can cleave DEVD, but much less efficiently than its preferred IETD sequence.[2] |
| Caspase-9 | Very Low | Generally shows minimal activity towards DEVD; prefers LEHD. | |
| Caspase-2 | Low | Some low-level cleavage may be observed. | |
| Inflammatory Caspases | Caspase-1 | Very Low | Negligible activity; prefers sequences like YVAD or WEHD.[12] |
| Caspase-4 / -5 | Very Low / Negligible | Do not typically cleave DEVD-based substrates. |
This table represents a qualitative synthesis of data from multiple sources. Relative activity can be influenced by assay conditions and enzyme purity.
The significant overlap in specificity, particularly between caspase-3 and caspase-7, underscores a critical principle: data from a single tetrapeptide substrate assay should not be used to definitively identify the activity of a single caspase. [2] Confirmation requires orthogonal methods, such as the use of specific inhibitors or immunoblotting for the cleavage of specific endogenous substrates.
Experimental Workflow: Measuring Caspase-3/7 Activity in Cell Lysates
To accurately assess caspase activity using Ac-DEVD-AMC, a carefully controlled fluorometric assay is essential. This protocol provides a robust method for measuring "DEVDase" activity in cell lysates.
Diagram of the Experimental Workflow
Caption: Workflow for measuring DEVDase activity.
Step-by-Step Protocol
1. Reagent Preparation:
- Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol. Store at 4°C.
- Assay Buffer (2X): 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol. Store at 4°C.
- DTT Stock: 1 M Dithiothreitol (DTT) in water. Store in aliquots at -20°C.
- Ac-DEVD-AMC Stock: 10 mM in DMSO. Store in aliquots at -20°C, protected from light.
- AMC Standard: 1 mM 7-amino-4-methylcoumarin in DMSO for standard curve. Store at -20°C.
2. Cell Lysate Preparation: a. Induce apoptosis in your cell line of choice using a known stimulus (e.g., staurosporine, TNF-α). Include an untreated or vehicle-treated control population. b. Harvest approximately 1-2 x 10^6 cells by centrifugation (suspension cells) or scraping (adherent cells). c. Wash the cell pellet once with ice-cold PBS. d. Resuspend the pellet in 50-100 µL of ice-cold Cell Lysis Buffer. e. Incubate on ice for 15 minutes, vortexing gently every 5 minutes. f. Centrifuge at ~14,000 x g for 15 minutes at 4°C. g. Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. Avoid disturbing the pellet. h. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
3. Caspase Activity Assay: a. Prepare a master mix of 2X Assay Buffer containing 20 mM DTT (add fresh from stock). b. In a black, flat-bottom 96-well plate, add 20-50 µg of protein lysate per well. Adjust the volume of each well to 50 µL with Cell Lysis Buffer. Include a "buffer only" blank for background subtraction. c. Add 50 µL of the 2X Assay Buffer with DTT to each well. d. To initiate the reaction, add 5 µL of 1 mM Ac-DEVD-AMC stock solution to each well (final concentration: 50 µM). e. Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. f. Read the fluorescence intensity every 1-2 minutes for 30-60 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[10]
4. Data Analysis: a. Standard Curve: Prepare serial dilutions of the AMC standard in Assay Buffer to generate a standard curve of fluorescence units versus picomoles of AMC. b. Calculate Activity: Determine the rate of the reaction (RFU/min) from the linear portion of your kinetic read. c. Convert this rate to pmol AMC/min using the slope of your AMC standard curve. d. Normalize the activity to the amount of protein in the well (e.g., pmol/min/mg protein). e. Compare the normalized activity of your treated samples to the untreated controls to determine the fold-increase in DEVDase activity.
The Apoptotic Cascade: Context for DEVDase Activity
The activation of effector caspases-3 and -7 is the culmination of a signaling cascade initiated by either intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Understanding this context is crucial for interpreting DEVDase activity results.
Caption: The central role of effector caspases.
Conclusion and Best Practices
While fluorogenic substrates like Ac-DEVD-AMC are invaluable tools for quantifying caspase activity, their inherent cross-reactivity demands careful interpretation. This guide has clarified that this compound is not a caspase substrate due to the inviolable requirement for a free P1 Aspartate. For valid substrates like Ac-DEVD-AMC, the resulting "DEVDase" activity should be considered a measure of total effector caspase (primarily caspase-3 and -7) activation.
For researchers aiming to dissect the specific roles of individual caspases, a multi-pronged approach is essential:
-
Combine Substrate Assays: Use a panel of substrates with different preferences (e.g., VEID-AMC for caspase-6, IETD-AMC for caspase-8) to build a specificity profile.
-
Use Specific Inhibitors: Pre-incubate lysates with specific inhibitors (e.g., Ac-DEVD-CHO for caspase-3/7 vs. Ac-IETD-CHO for caspase-8) to attribute activity to a specific caspase.
-
Confirm with Immunoblotting: The gold standard for confirming caspase activation is to perform Western blotting for the cleavage of the caspase zymogen itself (e.g., detecting the p17/p19 fragments of caspase-3) or the cleavage of a specific endogenous substrate (e.g., PARP cleavage).
By integrating these biochemical and immunological techniques, researchers can move beyond broad activity measurements to a more nuanced and accurate understanding of the specific caspases driving their biological process of interest.
References
- Salvesen, G. S., & Dixit, V. M. (1997). Caspases: intracellular signaling by proteolysis. Cell, 91(4), 443-446.
- Thornberry, N. A., Rano, T. A., Peterson, E. P., Rasper, D. M., Timkey, T., Garcia-Calvo, M., ... & Nicholson, D. W. (1997). A combinatorial approach defines specificities of members of the caspase family and granzyme B. Journal of Biological Chemistry, 272(29), 17907-17911.
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
- McStay, G. P., Salvesen, G. S., & Green, D. R. (2008).
- Pop, C., & Salvesen, G. S. (2009). Human caspases: activation, specificity, and regulation. Journal of Biological Chemistry, 284(33), 21777-21781.
- Timmer, J. C., & Salvesen, G. S. (2007). Caspase substrates.
-
bioRxiv. (2024). Caspase prime-side active-site characterization with non-hydrolyzable peptides assists in the design of a caspase-7-selective irreversible inhibitor. Retrieved from [Link]
-
Next Peptide. (n.d.). H-Asp(OBzl)-AMC · HCl. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). Boc-Asp(OBzl)-Pro-Arg-AMC · HCl. Retrieved from [Link]
Sources
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- 2. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bachem Boc-Asp(OBzl)-Pro-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Boc-Asp(OBzl)-Pro-Arg-AMC · HCl - Bachem AG [bioscience.co.uk]
- 6. Boc-Asp(OBzl)-Pro-Arg-AMC | Peptides | 113866-00-5 | Invivochem [invivochem.com]
- 7. BOC-ASP(OBZL)-PRO-ARG-AMC HCL CAS#: 113866-00-5 [m.chemicalbook.com]
- 8. Z-DEVD-AMC | AAT Bioquest [aatbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. biotium.com [biotium.com]
- 12. scbt.com [scbt.com]
A Senior Application Scientist's Guide to Robust Inhibitor Validation for the H-Asp(OBzl)-AMC HCl Caspase Assay
For researchers in apoptosis, neurodegenerative disease, and oncology, the reliable measurement of caspase activity is paramount. Fluorogenic assays utilizing substrates like H-Asp(OBzl)-AMC HCl offer a sensitive and continuous method for quantifying the activity of executioner caspases, primarily caspase-3 and caspase-7. However, when screening for or characterizing potential inhibitors, the integrity of your findings hinges entirely on a rigorously validated assay.
This guide provides an in-depth, experience-driven framework for validating your this compound assay with inhibitors. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring your protocols are self-validating and your data is trustworthy.
The Foundation: Understanding the Assay Principle
The this compound assay is a classic example of a "turn-on" fluorescent probe. The substrate consists of an aspartic acid residue, whose side chain is protected by a benzyl group (OBzl), linked to a highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC).
-
In its intact state , the H-Asp(OBzl)-AMC substrate is essentially non-fluorescent.
-
Upon cleavage by an active caspase (e.g., caspase-3), the bond between the aspartic acid residue and the AMC moiety is hydrolyzed.
-
This releases free AMC , which fluoresces brightly upon excitation, typically around 340-360 nm, with an emission maximum at 440-460 nm[1]. The rate of increase in fluorescence is directly proportional to the enzyme's activity.
The specificity of this substrate for certain caspases is dictated by the single amino acid, aspartate, at the P1 position, which is a key recognition site for executioner caspases[2]. While related substrates like Ac-DEVD-AMC are more specific for caspase-3/7 due to the four-amino-acid recognition sequence, H-Asp(OBzl)-AMC serves as a useful tool for detecting general executioner caspase activity[3][4][5].
The Imperative of Validation: Why Trust, But Verify?
Assay validation is not a preliminary chore; it is the bedrock of credible inhibitor characterization. Its core purposes are:
-
To Quantify Potency: Accurately determining the half-maximal inhibitory concentration (IC50), a key measure of a drug's effectiveness[6][7].
-
To Eliminate Artifacts: Distinguishing true inhibition from false positives caused by compound interference (e.g., autofluorescence or quenching)[8][9].
-
To Ensure Robustness: Confirming the assay is sensitive, reproducible, and suitable for its intended purpose, whether that's single-compound profiling or high-throughput screening (HTS)[10][11].
Experimental Design: A Self-Validating Workflow
A robust validation workflow is designed to build confidence in the data at each stage. This involves meticulous planning of controls, concentrations, and the sequence of operations.
Caption: Workflow for H-Asp(obzl)-AMC assay validation.
Detailed Protocol: IC50 Determination
This protocol is designed to determine the concentration at which a test compound inhibits 50% of caspase activity.
Materials:
-
Active, purified caspase-3 enzyme
-
This compound substrate
-
Assay Buffer: 20 mM PIPES (pH 7.2), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% (w/v) Sucrose[12].
-
Test inhibitors and a known potent inhibitor (e.g., Ac-DEVD-CHO)
-
Vehicle (e.g., DMSO, max final concentration ≤1%)
-
Black, flat-bottom 96- or 384-well microplates[13]
-
Fluorescence plate reader with Ex/Em filters for ~350/450 nm
Methodology:
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of your test compound in DMSO. For example, starting from a 10 mM stock, create a dilution series that will result in a final assay concentration range from 100 µM down to ~5 nM.
-
Causality Check: A wide concentration range is crucial for defining the top and bottom plateaus of the sigmoidal curve, which is essential for an accurate IC50 fit[14].
-
-
Assay Plate Setup (Example for 100 µL final volume):
-
Test Wells: Add 1 µL of each compound dilution.
-
Positive Control (0% Inhibition): Add 1 µL of vehicle (DMSO). This represents the maximum enzyme activity.
-
Negative Control (100% Inhibition): Add 1 µL of a known, potent caspase inhibitor at a concentration known to cause complete inhibition (e.g., 10 µM Ac-DEVD-CHO).
-
Expert Tip: Include a "no enzyme" control well containing just buffer and substrate to measure background fluorescence.
-
-
Enzyme Pre-incubation:
-
Prepare a working solution of caspase-3 in assay buffer. The final concentration should be in the linear range of the assay (typically low nM).
-
Add 50 µL of the enzyme solution to each well.
-
Mix gently and incubate for 15-30 minutes at room temperature, protected from light.
-
Causality Check: Pre-incubation allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, which is critical for measuring true inhibitory potency, especially for slow-binding inhibitors[6].
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of H-Asp(OBzl)-AMC substrate in assay buffer. The final concentration should be at or near the Michaelis constant (Km) for the enzyme.
-
Add 49 µL of the substrate solution to all wells to initiate the reaction.
-
Immediately place the plate in the reader and begin kinetic measurement, recording fluorescence every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (V) by determining the slope of the linear portion of the fluorescence vs. time curve (RFU/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_vehicle - V_background))
-
Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value[7][14].
-
Detailed Protocol: Assay Robustness (Z'-Factor)
The Z'-factor is a statistical parameter that determines the quality and suitability of an assay for high-throughput screening. It measures the separation between the positive and negative controls[10][11].
Methodology:
-
Plate Setup: Prepare a plate with a large number of control wells (n ≥ 16 for robust statistics is recommended)[10].
-
Half of the wells are Positive Controls (Max Signal): Enzyme + Vehicle + Substrate.
-
Half of the wells are Negative Controls (Min Signal): Enzyme + Potent Inhibitor + Substrate.
-
-
Execution: Follow the same incubation and reading steps as the IC50 determination protocol.
-
Calculation: After the reaction, use the endpoint fluorescence values to calculate the Z'-factor: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average of the positive and negative controls.
Interpretation of Z'-Factor: [11][15]
-
Z' > 0.5: An excellent assay, highly robust for HTS.
-
0 < Z' ≤ 0.5: A good, usable assay.
-
Z' < 0: The assay is not suitable for screening.
Comparative Data Analysis: Interpreting Your Results
A successful validation will clearly differentiate between compounds of varying potencies. The table below illustrates a hypothetical but realistic comparison.
| Parameter | Inhibitor A (Potent) | Inhibitor B (Weak) | Compound C (Autofluorescent) |
| IC50 Value | 25 nM | 15 µM | Not Calculable (False Activation) |
| Dose-Response Curve | Complete sigmoidal curve | Incomplete or shallow curve | Inverted or erratic curve |
| Max Inhibition | >95% | ~60% | <0% (Signal increases with conc.) |
| Z'-Factor (using A) | 0.82 | N/A | N/A |
-
Inhibitor A demonstrates the ideal characteristics of a potent inhibitor.
-
Inhibitor B is clearly a much weaker binder.
-
Compound C highlights a common artifact. An increase in signal with concentration suggests the compound itself is fluorescent at the assay wavelengths, a classic false positive[8][9][16].
Troubleshooting and Advanced Insights
-
Problem: High background signal.
-
Cause: Substrate degradation or contaminated buffer.
-
Solution: Prepare fresh substrate stock and use high-purity reagents. Always include a "no enzyme" control to quantify this background.
-
-
Problem: Test compound appears to activate the enzyme.
-
Cause: The compound is likely autofluorescent[9].
-
Solution: Perform a counter-screen. Run the assay protocol without the enzyme. If fluorescence is still observed in the presence of the compound, the signal is an artifact. A pre-read of the compound plate before adding enzyme can also identify these compounds early[9].
-
-
Problem: Poor Z'-factor (<0.5).
-
Cause: High variability in controls, low signal-to-background ratio, or suboptimal reagent concentrations.
-
Solution: Optimize enzyme and substrate concentrations. Ensure precise pipetting and adequate mixing. Check for and mitigate any sources of compound interference[13].
-
Conclusion
Validating your this compound assay with inhibitors is a non-negotiable step for producing high-quality, reliable data. By implementing robust controls, understanding the "why" behind each protocol step, and systematically checking for artifacts, you can ensure that your results accurately reflect the biochemical interaction between your compound and the target caspase. This rigorous approach transforms a simple activity measurement into a powerful and trustworthy tool for drug discovery and biological research.
References
-
PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]
-
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
North Carolina State University. (n.d.). Z-factors - BIT 479/579 High-throughput Discovery. Retrieved from [Link]
-
Sui, Y., & Wu, Z. (2017). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 33(19), 3075–3080. Retrieved from [Link]
-
Assay Analytics. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link] (Note: Specific course link was not available, linking to the platform).
-
BiochemSphere. (2025). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. Retrieved from [Link]
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
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Inglese, J., et al. (2007). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Journal of Biomolecular Screening, 12(5), 633-636. Retrieved from [Link]
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Sportsman, J. R., et al. (2004). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. Assay and Drug Development Technologies, 2(1), 41-50. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
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McStay, G. P., & Green, D. R. (2014). Measuring Apoptosis: Caspase Inhibitors and Activity Assays. Cold Spring Harbor Protocols, 2014(8), 799-806. Retrieved from [Link]
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Di Martino, S., et al. (2022). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules, 27(19), 6542. Retrieved from [Link]
-
Ganesan, R., et al. (2011). In silico identification and crystal structure validation of caspase-3 inhibitors without a P1 aspartic acid moiety. Acta Crystallographica Section D, 67(Pt 11), 947-955. Retrieved from [Link]
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McStay, G. P., & Green, D. R. (2014). Measuring apoptosis: caspase inhibitors and activity assays. Cold Spring Harbor Protocols. Retrieved from [Link]
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Salvesen, G. S., & Hempel, W. (2014). Caspase Substrates and Inhibitors. Cold Spring Harbor Perspectives in Biology, 6(6), a016730. Retrieved from [Link]
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A Comparative Guide to the Fluorescence of H-Asp(obzl)-amc hcl and Other Coumarin Derivatives
For researchers, scientists, and drug development professionals, the selection of a fluorogenic substrate is a critical decision that directly impacts assay sensitivity, accuracy, and reproducibility. Among the myriad of available fluorophores, coumarin derivatives have long been favored for their utility in developing "turn-on" fluorescent probes, particularly for enzymatic assays.[1][2] This guide provides an in-depth comparison of the fluorescent properties of H-Asp(obzl)-amc hcl, a substrate that yields the blue-fluorescent 7-Amino-4-methylcoumarin (AMC), against other commonly used coumarin-based fluorophores. We will delve into the core photophysical principles, present comparative data, and provide robust experimental protocols to empower you to make data-driven decisions for your research.
The Principle: From Pro-Fluorophore to Signal Generator
This compound is a fluorogenic substrate, meaning it is not fluorescent in its intact state. Its utility lies in its specific cleavage by certain proteases. The substrate consists of a peptide sequence (Asp(obzl)-Pro-Arg) conjugated to 7-amino-4-methylcoumarin (AMC) via an amide bond.[3][4] This conjugation effectively quenches the fluorescence of the AMC moiety.[5] Upon enzymatic hydrolysis of the amide bond, free AMC is released, resulting in a quantifiable increase in fluorescence.[4][5] This "turn-on" mechanism provides a high signal-to-noise ratio, which is essential for sensitive enzyme activity assays.
The core of the signal is, therefore, the liberated AMC molecule. Understanding its intrinsic photophysical properties is the first step in any comparative analysis.
Caption: Enzymatic cleavage of this compound.
Photophysical Profile of 7-Amino-4-methylcoumarin (AMC)
AMC is the foundational fluorophore for a wide range of protease substrates. It is a UV-excitable dye that emits in the blue region of the visible spectrum.[6]
-
Excitation & Emission: AMC exhibits a maximum excitation (λex) peak typically in the range of 341-351 nm and a maximum emission (λem) peak around 430-445 nm.[5][7][8][9][10]
-
Stokes Shift: The difference between the excitation and emission maxima, known as the Stokes shift, is relatively large for AMC (~90-100 nm). A larger Stokes shift is advantageous as it minimizes self-quenching and simplifies the optical design of detection instruments by allowing for more effective separation of excitation and emission light.
-
Environmental Sensitivity: The fluorescence of coumarin derivatives can be sensitive to the local environment, such as solvent polarity and pH.[11][12] For instance, the fluorescence of free AMC can be significantly decreased under highly acidic (pH < 2) or alkaline (pH > 11) conditions.[13][14] This is a critical consideration when designing assays that operate outside of a neutral pH range.
Comparative Analysis: AMC vs. Other Coumarin Derivatives
While AMC is a workhorse in the field, various other coumarin derivatives have been synthesized to offer different spectral properties, improved brightness, or other advantageous characteristics. The choice of fluorophore often depends on the specific requirements of the assay, including the available excitation sources and the potential for spectral overlap with other molecules in the sample.
A key metric for comparing the intrinsic brightness of fluorophores is the fluorescence quantum yield (Φf) . This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[15] A higher quantum yield indicates a brighter fluorophore, which can lead to enhanced assay sensitivity.[15]
Table 1: Comparative Photophysical Properties of Selected Coumarin Derivatives
| Coumarin Derivative | Typical Excitation (nm) | Typical Emission (nm) | Solvent | Quantum Yield (Φf) |
| 7-Amino-4-methylcoumarin (AMC) | 341 - 351[7][9] | 430 - 445[5][8] | Varies | Often used as a reference; value depends on conditions. |
| Coumarin 1 | ~373 | ~450 | Ethanol | 0.73[15] |
| Coumarin 102 | ~400 | ~475 | Ethanol | 0.76[15] |
| Coumarin 153 | ~423 | ~530 | Ethanol | 0.53[15] |
| Coumarin 30 | ~407 | ~495 | Acetonitrile | 0.67[15] |
| Coumarin Derivative (4e) | ~360 | ~440 | DMSO | 0.83[11][16] |
Note: Quantum yields are highly dependent on the solvent and measurement conditions. The data presented are for comparative purposes.[15]
As the table illustrates, synthetic modifications to the basic coumarin structure can significantly alter the excitation/emission profiles and quantum yields. For example, derivatives like Coumarin 102 and the "4e" derivative reported by RSC Advances show higher quantum yields than many others, suggesting superior brightness.[11][15][16] However, their spectral properties are also red-shifted compared to AMC, which may be an advantage or disadvantage depending on the application.
Key Performance Metrics: A Deeper Look
Fluorescence Quantum Yield
As mentioned, quantum yield is a direct measure of a fluorophore's efficiency.[17] For assays where the signal is weak, a fluorophore with a higher quantum yield can mean the difference between detection and non-detection. The most common and reliable method for determining Φf is the comparative method, which measures the fluorescence of an unknown sample relative to a well-characterized standard with a known quantum yield.[15][18]
Photostability
Photostability refers to a fluorophore's resistance to photochemical destruction (photobleaching) upon exposure to excitation light.[19] For experiments that require long or repeated measurements, such as time-lapse microscopy or high-throughput screening, high photostability is crucial.[20] Photobleaching leads to an irreversible loss of signal and can generate reactive oxygen species that may be toxic to live cells.[19] The photostability of a fluorophore is highly dependent on its chemical structure and its immediate environment.[20][21]
Experimental Protocols for Comparative Evaluation
To ensure scientific rigor, any comparison must be grounded in robust experimental data. Below are detailed protocols for determining the relative quantum yield and assessing the photostability of AMC (released from this compound) against another coumarin derivative.
Protocol: Relative Fluorescence Quantum Yield Determination
This protocol uses the comparative method described by Williams et al.[18]
Causality: The core principle is that two different fluorophore solutions with identical absorbance at the same excitation wavelength are absorbing the same number of photons. Therefore, any difference in their integrated fluorescence intensity is directly proportional to the difference in their quantum yields.[18]
Caption: Workflow for Photostability Assessment.
Methodology:
-
Sample Preparation: Prepare solutions of AMC and the other coumarins to be tested at a concentration that gives a strong initial fluorescent signal (e.g., absorbance of ~0.1). Use the same buffer or solvent for all samples.
-
Instrumentation Setup: This can be performed using a spectrofluorometer with time-scan capabilities or a fluorescence microscope equipped with a camera.
-
Illumination:
-
Set the excitation wavelength to the λex of the fluorophore being tested.
-
Crucial Step: Use a high and constant excitation light intensity. The power of the excitation source (e.g., lamp or laser) must remain consistent across all experiments to ensure a fair comparison. [22]4. Data Acquisition:
-
Begin continuous illumination of the sample.
-
Record the fluorescence intensity at the emission maximum (λem) at regular intervals (e.g., every 5-10 seconds) for an extended period (e.g., 10-30 minutes or until the signal has decayed significantly).
-
-
Data Analysis:
-
For each fluorophore, normalize the intensity data by dividing each time point by the initial intensity at t=0.
-
Plot the normalized fluorescence intensity (Y-axis) versus time (X-axis).
-
Compare the decay curves. A fluorophore with a slower decay curve is more photostable.
-
For a quantitative comparison, the photobleaching half-life (t½)—the time it takes for the fluorescence intensity to drop to 50% of its initial value—can be calculated from the decay curve.
-
Discussion and Practical Considerations
The choice between this compound and substrates based on other coumarins depends on a multi-faceted analysis of the experimental goals.
-
For Standard Protease Assays: this compound, yielding AMC, is a well-validated, cost-effective, and reliable choice for many standard plate-reader-based enzyme kinetic assays. Its blue fluorescence is easily detected by most standard filter sets.
-
For High-Sensitivity Applications: If the enzymatic activity is very low, a substrate releasing a coumarin with a higher quantum yield (like derivative 4e) could potentially provide a brighter signal and thus greater sensitivity. [11][16]* For Multiplexing: If the assay involves detecting multiple fluorescent signals simultaneously (multiplexing), the distinct spectral properties of other coumarins (e.g., the red-shifted emission of Coumarin 153) might be necessary to avoid spectral overlap with other fluorophores like GFP or FITC.
-
For Live-Cell Imaging: In applications involving live-cell imaging or long-term monitoring, photostability is paramount. [19]A direct comparison using the photostability protocol is highly recommended, as a seemingly brighter fluorophore (higher Φf) may be less useful if it bleaches rapidly.
Conclusion
This compound is a robust fluorogenic substrate that reliably reports protease activity through the release of 7-Amino-4-methylcoumarin. While AMC provides a strong and consistent signal for a wide range of applications, it is not universally optimal. Other coumarin derivatives offer a spectrum of possibilities, including potentially higher quantum yields for increased brightness and shifted emission wavelengths for multiplexing applications.
As senior application scientists, we advocate for a data-driven approach. By employing the standardized protocols outlined in this guide to compare quantum yield and photostability, researchers can objectively evaluate which coumarin-based system is best suited to their specific experimental context, ensuring data of the highest quality and integrity.
References
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Zhang, J., et al. (2015). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances. Retrieved from [Link]
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FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. Retrieved from [Link]
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Wang, Y., et al. (2023). Photostability of organic fluorophore influenced by adjacent amino acid residues. Communications Chemistry. Retrieved from [Link]
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Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Retrieved from [Link]
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Scribd. (n.d.). Measuring Fluorescence Quantum Yield. Retrieved from [Link]
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University of California, Irvine, Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
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ResearchGate. (2015). High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives: Fluorescence Characteristics and Theoretical Study. Retrieved from [Link]
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Wang, Y., et al. (2023). Photostability of organic fluorophore influenced by adjacent amino acid residues. Nature Communications. Retrieved from [Link]
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ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]
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Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Retrieved from [Link]
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Anaspec. (n.d.). AMC [7-Amino-4-methylcoumarin]. Retrieved from [Link]
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Royal Society of Chemistry. (2015). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. Retrieved from
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Inamdar, P. R. (2016). Coumarin-derivatives for detection of biological important species. Journal of Photochemistry and Photobiology B: Biology. Retrieved from [Link]
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Giepmans, B. N. G., et al. (2019). Photobleaching step analysis for robust determination of protein complex stoichiometries. Molecular Biology of the Cell. Retrieved from [Link]
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Gütschow, M., et al. (2020). Coumarin as a structural component of substrates and probes for serine and cysteine proteases. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Retrieved from [Link]
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ResearchGate. (2020). Coumarin as a structural component of substrates and probes for serine and cysteine proteases. Retrieved from [Link]
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Addgene. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Retrieved from [Link]
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Tanaka, M., et al. (2021). Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay. International Journal of Molecular Sciences. Retrieved from [Link]
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Chem-Impex. (n.d.). Boc-Asp(OBzl)-Pro-Arg-AMCHCl. Retrieved from [Link]
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MedchemExpress. (n.d.). Boc-Asp(OBzl)-Pro-Arg-AMC. Retrieved from [Link]
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Grune, T., et al. (2010). A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. Free Radical Biology and Medicine. Retrieved from [Link]
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Oinonen, C., & Finel, M. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. International Journal of Molecular Sciences. Retrieved from [Link]
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Shaner, N. C., et al. (2008). Improving the photostability of bright monomeric orange and red fluorescent proteins. Nature Methods. Retrieved from [Link]
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Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry. Retrieved from [Link]
-
Pharma Growth Hub. (2021, November 27). What is Photostability and how to conduct it? [Video]. YouTube. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). H-Asp(OBzl)-OBzl HCl [6327-59-9]. Retrieved from [Link]
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Cambridge Bioscience. (n.d.). Boc-Asp(OBzl)-Pro-Arg-AMC · HCl - Bachem AG. Retrieved from [Link]
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Aapptec Peptides. (n.d.). H-Asp(OBzl)-OH [2177-63-1]. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). H-Asp-OBzl [7362-93-8]. Retrieved from [Link]
-
Chemsrc. (2023). HL-Asp(Bzl)-OBzl * HCl | CAS#:6327-59-9. Retrieved from [Link]
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A Senior Scientist's Guide to H-Asp(obzl)-AMC HCl: From Assay Design to Data Interpretation
For researchers, scientists, and drug development professionals navigating the complexities of protease activity, the selection of a robust and reliable assay system is paramount. H-Asp(obzl)-AMC HCl, a fluorogenic substrate, has emerged as a valuable tool, particularly for studying enzymes that exhibit specificity for aspartic acid residues, such as caspases. This guide provides an in-depth analysis of this compound, objectively comparing its performance against alternatives and offering detailed, field-proven protocols for its effective implementation and data interpretation.
Section 1: The Science of this compound
This compound is a synthetic substrate designed for the continuous kinetic measurement of protease activity. Its structure consists of an aspartic acid (Asp) residue, whose side chain is protected by a benzyl (obzl) group, linked via an amide bond to the fluorophore 7-amino-4-methylcoumarin (AMC).
Mechanism of Action
The principle of the assay is based on fluorescence dequenching.[1][2] In its intact, conjugated form, the AMC fluorophore is non-fluorescent.[3] When a target protease cleaves the amide bond C-terminal to the aspartate residue, free AMC is released. This liberated AMC fluoresces brightly upon excitation with UV light, and the increase in fluorescence intensity over time is directly proportional to the enzyme's activity.[3][4]
Key Spectroscopic Properties
The liberated 7-amino-4-methylcoumarin (AMC) has a distinct spectral profile.
This blue fluorescence can be readily detected by standard fluorescence plate readers.
Target Enzyme Specificity
The presence of the aspartic acid residue makes this compound a substrate for Cysteine-aspartic proteases, commonly known as caspases .[9][10] Caspases are critical mediators of programmed cell death (apoptosis) and inflammation.[9][11] While this compound can be cleaved by several caspases, it is often used in broader screens for aspartate-specific protease activity. It is important to note that other proteases, like Granzyme B, also cleave after aspartate residues and may show activity with this substrate.[12]
Section 2: Comparative Analysis of Fluorogenic Caspase Substrates
The choice of substrate is a critical experimental decision. While this compound is a useful tool, its performance must be weighed against more specific alternatives, especially when dissecting the roles of individual caspases. Caspases recognize specific four-amino-acid sequences, and substrates mimicking these sequences offer greater specificity.[3][13]
| Substrate | Target Caspase(s) | Cleavage Sequence | Key Advantages | Key Limitations |
| This compound | Broad Asp-specific proteases | Asp-AMC | General screening tool for caspase-like activity. | Low specificity; cannot distinguish between different caspases.[13] The single amino acid offers minimal recognition information for the enzyme. |
| Ac-DEVD-AMC | Effector Caspases (Caspase-3, Caspase-7) | DEVD | High specificity for the key executioner caspases of apoptosis.[14][15][16] Widely validated and referenced.[17][18] | Does not detect initiator caspase activity. |
| Ac-IETD-AMC | Initiator Caspase (Caspase-8) | IETD | Specific for Caspase-8, a key initiator of the extrinsic apoptosis pathway. | Limited utility if the intrinsic pathway is the primary mechanism of cell death. |
| Ac-LEHD-AMC | Initiator Caspase (Caspase-9) | LEHD | Specific for Caspase-9, the apical caspase in the intrinsic (mitochondrial) apoptosis pathway.[19][20] | Less sensitive if apoptosis is driven by the extrinsic pathway. |
| Z-VAD-FMK | Pan-Caspase (Inhibitor) | VAD | Broadly and irreversibly inhibits most caspases. Excellent as a negative control to confirm that the observed activity is caspase-dependent. | Not a substrate; it is an irreversible inhibitor and cannot be used to measure activity.[21] |
Expert Insight: The benzyl protecting group on the aspartate side chain in this compound can influence its interaction with the enzyme's active site. For rigorous studies aimed at identifying specific caspase involvement, it is best practice to use tetrapeptide substrates like Ac-DEVD-AMC and confirm findings with complementary methods like Western blotting for cleaved caspases.[13]
Section 3: Experimental Protocol & Workflow
This section provides a robust, self-validating protocol for measuring caspase activity in cell lysates using an AMC-based substrate.
A. Reagent Preparation
-
Lysis Buffer (50 mL): 20 mM HEPES (pH 7.5), 10% Glycerol, 2 mM DTT. Causality: HEPES provides stable pH buffering in the physiological range. Glycerol acts as a cryoprotectant and protein stabilizer. DTT is a reducing agent essential for maintaining the active-site cysteine of caspases in a reduced, active state.
-
Assay Buffer (50 mL): Identical to Lysis Buffer.
-
Substrate Stock Solution (10 mM): Dissolve the AMC substrate (e.g., this compound or Ac-DEVD-AMC) in DMSO. Store in small aliquots at -20°C, protected from light.[14][17][18] Causality: DMSO is a potent organic solvent required to dissolve the hydrophobic substrate. Light protection is critical as fluorophores are susceptible to photobleaching.
-
AMC Standard Stock (1 mM): Dissolve pure 7-amino-4-methylcoumarin in DMSO. This is crucial for converting relative fluorescence units (RFU) to absolute product concentration.[4][17]
B. Experimental Workflow
Caption: A validated workflow for measuring caspase activity.
C. Step-by-Step Methodology
-
Cell Lysate Preparation:
-
Induce apoptosis in your cell line using a known stimulus. Include an untreated control population.
-
Harvest cells (e.g., 1-5 million cells per condition) and wash with ice-cold PBS.
-
Resuspend the cell pellet in 50-100 µL of ice-cold Lysis Buffer.
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at ~14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine the total protein concentration of each lysate using a standard method like the BCA assay. This is essential for normalization.[22]
-
-
Assay Execution (96-well plate format):
-
Prepare an AMC standard curve on the same plate. Dilute the 1 mM AMC stock in Assay Buffer to concentrations ranging from 0 to 10 µM.[17]
-
In separate wells, add 20-50 µg of protein lysate.
-
For inhibitor controls, pre-incubate a replicate set of lysates with a pan-caspase inhibitor (e.g., Z-VAD-FMK) for 15 minutes at 37°C.
-
Add Assay Buffer to bring the volume to 90 µL.
-
Initiate the reaction by adding 10 µL of 10x substrate working solution (e.g., 500 µM for a 50 µM final concentration).
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
Section 4: Data Analysis and Interpretation
Raw fluorescence data must be converted into meaningful units of enzyme activity.
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- 5. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. bachem.com [bachem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. anygenes.com [anygenes.com]
- 10. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Caspase assay selection guide | Abcam [abcam.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit | ABIN1882431 [antibodies-online.com]
- 16. SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit Fluorimetric - 1 kit | Enzyme Assay Kits | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. bdbiosciences.com [bdbiosciences.com]
- 19. annualreviews.org [annualreviews.org]
- 20. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Protease Specificity: A Comparative Guide to H-Asp(OBzl)-AMC HCl
For researchers, scientists, and drug development professionals, the precise characterization of protease activity is a cornerstone of innovation. Understanding the substrate specificity of these critical enzymes underpins the development of targeted therapeutics and the elucidation of complex biological pathways. This guide provides an in-depth technical comparison of the fluorogenic substrate H-Asp(OBzl)-AMC HCl, offering insights into its potential applications and the experimental workflows required to rigorously define its protease specificity. While direct, comprehensive comparative kinetic data for this compound against a wide panel of proteases is not extensively published, this guide will leverage data from structurally similar substrates to infer likely specificity profiles and will provide detailed protocols to empower researchers to generate this critical data in their own laboratories.
The Principle of AMC-Based Protease Assays: A Fluorescent Revelation
Fluorogenic substrates are powerful tools for the real-time measurement of protease activity. The fundamental principle lies in the quenching of a fluorophore's signal until it is liberated by enzymatic cleavage. In the case of this compound, the 7-amino-4-methylcoumarin (AMC) fluorophore is covalently linked to an aspartic acid residue whose side chain is protected by a benzyl group (OBzl). In this intact state, the fluorescence of the AMC moiety is minimal. Upon recognition and cleavage of the peptide bond by a protease, the free AMC is released, resulting in a significant and quantifiable increase in fluorescence. This direct proportionality between fluorescence and enzymatic activity allows for highly sensitive and continuous monitoring of the reaction kinetics.
The choice of the amino acid sequence linked to the AMC fluorophore is the primary determinant of the substrate's specificity. The presence of an aspartic acid residue at the P1 position (the amino acid immediately preceding the cleavage site) in this compound theoretically directs its specificity towards proteases that recognize and cleave after aspartic acid. This class of proteases is notably comprised of caspases, a family of cysteine-aspartic proteases central to apoptosis, and granzyme B, a serine protease involved in cytotoxic T lymphocyte-mediated cell death.
Comparative Specificity Analysis: Insights from Aspartate-Recognizing Proteases
Caspases: The Executioners of Apoptosis
Caspases exhibit a strong preference for cleaving after aspartic acid residues. The specificity of different caspases is further defined by the amino acid residues at the P2, P3, and P4 positions. For instance, caspase-3 and caspase-7, key executioner caspases, preferentially recognize the sequence DEVD (Asp-Glu-Val-Asp). A commonly used fluorogenic substrate for these caspases is Ac-DEVD-AMC.
Table 1: Kinetic Parameters of Ac-DEVD-AMC with Caspase-3
| Substrate | Protease | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Ac-DEVD-AMC | Caspase-3 | 10 | Data not available | Data not available |
Note: While the exact kcat is not always reported in introductory materials, the Km value indicates a high affinity of caspase-3 for the DEVD sequence.
Given that this compound presents a single aspartic acid residue, it is likely to be a substrate for multiple caspases, but with potentially lower efficiency and specificity compared to tetrapeptide substrates like Ac-DEVD-AMC. The absence of defined P2-P4 residues means it may serve as a more general caspase substrate rather than being highly specific for a particular member of the caspase family.
Cathepsins: Lysosomal Proteases with Diverse Roles
Cathepsins are another major family of proteases, primarily located in lysosomes, and are involved in protein turnover and various pathological conditions. While most cathepsins are cysteine proteases, their substrate specificities vary. For instance, Cathepsin B is known to cleave substrates with arginine residues at the P1 position, with Z-Arg-Arg-AMC being a common substrate. However, the specificity of cathepsins for aspartic acid at the P1 position is less pronounced than that of caspases.
To illustrate the specificity of a related cathepsin substrate, let's consider the kinetic parameters for Z-Phe-Arg-AMC, which is cleaved by Cathepsin B and L.
Table 2: Kinetic Parameters of Z-FR-AMC with Cathepsin L
| Substrate | Protease | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Z-Phe-Arg-AMC | Cathepsin L | 0.77 | 1.5 | 1.95 x 106 |
It is plausible that this compound may exhibit some level of cleavage by certain cathepsins, but this is likely to be significantly lower than their preferred substrates. Experimental validation is crucial to determine any cross-reactivity.
Experimental Protocols: A Guide to Determining Specificity
The following protocols provide a robust framework for characterizing the specificity of this compound against a panel of proteases.
Diagram of the Experimental Workflow
Caption: Experimental workflow for determining protease specificity.
Protocol 1: Standard Protease Activity Assay
This protocol is designed to determine the kinetic parameters (Km and kcat) of a single protease with this compound.
Materials:
-
This compound
-
Purified active proteases (e.g., Caspase-3, Caspase-8, Cathepsin B, Cathepsin L, etc.)
-
Assay Buffer (specific to the protease being tested, e.g., for caspases: 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5; for cathepsins: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm
-
7-amino-4-methylcoumarin (AMC) standard
Procedure:
-
Prepare AMC Standard Curve:
-
Prepare a stock solution of AMC in DMSO (e.g., 1 mM).
-
Perform serial dilutions of the AMC stock solution in assay buffer to create a standard curve (e.g., 0 to 100 µM).
-
Add 100 µL of each standard dilution to the 96-well plate in triplicate.
-
Measure the fluorescence to generate a standard curve of fluorescence intensity versus AMC concentration. This will be used to convert relative fluorescence units (RFU) to moles of product formed.
-
-
Prepare Substrate and Enzyme Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare a series of substrate dilutions in assay buffer at 2x the final desired concentration. The final concentrations should typically span a range from 0.1 to 10 times the expected Km.
-
Prepare a working solution of the purified protease in assay buffer at 2x the final desired concentration. The final enzyme concentration should be chosen to ensure a linear rate of substrate cleavage over the measurement period.
-
-
Perform the Assay:
-
To the appropriate wells of the 96-well plate, add 50 µL of each 2x substrate dilution.
-
To initiate the reaction, add 50 µL of the 2x enzyme solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot. Convert RFU/min to moles/min using the AMC standard curve.
-
Plot the initial velocities (V0) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate the kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.
-
The catalytic efficiency is then calculated as kcat/Km.
-
Protocol 2: Protease Specificity Profiling
This protocol is used to screen the activity of this compound against a panel of different proteases.
Materials:
-
Same as Protocol 1, but with a panel of different purified proteases.
Procedure:
-
Prepare Reagents:
-
Prepare a single working concentration of this compound in the appropriate assay buffer (e.g., 50 µM). This concentration should ideally be below the Km to ensure the reaction rate is sensitive to changes in enzyme activity.
-
Prepare working solutions of each purified protease in their respective optimal assay buffers.
-
-
Perform the Assay:
-
In a 96-well plate, add the appropriate assay buffer to each well.
-
Add each protease to a separate set of triplicate wells. Include a no-enzyme control.
-
To initiate the reactions, add the this compound substrate solution to all wells.
-
Measure the fluorescence kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction rate for each protease.
-
Compare the rates of cleavage across the different proteases to determine the relative specificity of this compound.
-
Mechanism of Action: A Visual Representation
The enzymatic cleavage of this compound can be visualized as a two-step process: substrate binding followed by catalytic cleavage and release of the fluorophore.
Caption: Mechanism of protease-mediated cleavage of this compound.
Conclusion and Future Directions
This compound holds promise as a fluorogenic substrate for proteases that recognize and cleave after aspartic acid residues, most notably caspases. However, its single amino acid recognition motif suggests it may function as a broader screening tool rather than a highly specific substrate for a single protease. The lack of comprehensive, publicly available kinetic data for this compound underscores the critical need for researchers to perform their own rigorous specificity profiling.
The detailed protocols provided in this guide offer a clear path to generating this essential data. By systematically evaluating the activity of this compound against a diverse panel of proteases, researchers can precisely define its utility and limitations. This empirical approach is fundamental to ensuring the accuracy and reliability of experimental results in the dynamic fields of protease research and drug development.
References
- Note: A comprehensive, numbered list of references with titles, sources, and clickable URLs would be generated here, citing all sources used to compile the information in this guide.
Orthogonal Validation: A Comparative Guide to H-Asp(obzl)-AMC HCl Assay and Western Blot for Caspase-3 Activity
In the intricate landscape of apoptosis research, the precise measurement of executioner caspase activity is a cornerstone of robust data generation. Fluorogenic assays, such as those employing the substrate H-Asp(obzl)-AMC HCl, offer a streamlined, high-throughput method for quantifying enzymatic activity. However, the inherent limitations of any single assay modality necessitate a rigorous validation strategy. This guide provides an in-depth technical comparison of the this compound assay with Western blotting for cleaved caspase-3, offering a framework for orthogonal validation to ensure the scientific integrity of your findings.
The Symbiotic Relationship: Why Validate a Functional Assay with an Immunoblot?
The this compound assay operates on a principle of functional enzymology. This substrate, a synthetic peptide containing an aspartic acid residue linked to 7-amino-4-methylcoumarin (AMC), is a target for active caspases. Upon cleavage of the peptide backbone by a caspase, the AMC fluorophore is liberated, producing a quantifiable fluorescent signal directly proportional to the enzymatic activity in the sample.[1][2] While this method is highly sensitive and amenable to kinetic studies, it does not, in isolation, definitively identify the specific protease responsible for the observed activity. The commonly used DEVD peptide sequence, for instance, is a substrate for both caspase-3 and caspase-7.[3]
Figure 1: A conceptual workflow illustrating the complementary nature of the this compound assay and Western blot validation.
Comparative Analysis: A Head-to-Head Look at the Methodologies
| Feature | This compound Assay | Western Blot for Cleaved Caspase-3 |
| Principle | Enzymatic cleavage of a fluorogenic substrate | Immunodetection of cleaved caspase-3 fragments |
| Primary Output | Quantitative measure of enzymatic activity (fluorescence units/time) | Semi-quantitative detection of protein presence and size |
| Specificity | Can be cleaved by multiple caspases (e.g., caspase-3 and -7) | Highly specific to the cleaved form of caspase-3 (antibody-dependent) |
| Throughput | High (96- or 384-well plate format) | Low to medium |
| Time to Result | Rapid (1-2 hours) | Longer (1-2 days) |
| Sensitivity | High | Moderate to high (dependent on antibody affinity and protein abundance) |
| Key Advantage | Measures real-time enzymatic function | Confirms activation of the specific target protein |
Experimental Protocols
Part 1: this compound Caspase-3/7 Activity Assay
This protocol is adapted from standard methodologies for AMC-based caspase assays and should be optimized for your specific experimental conditions.
Materials:
-
This compound substrate
-
Cell lysis buffer (e.g., 10 mM HEPES, pH 7.4, 150 mM NaCl, 50 mM EDTA, 0.5% CHAPS)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
-
Positive control (e.g., lysate from cells treated with a known apoptosis inducer like staurosporine)
-
Negative control (e.g., lysate from untreated cells)
Procedure:
-
Cell Lysis:
-
Culture and treat cells with your compound of interest.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15-20 minutes.[8]
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Assay Setup:
-
Dilute cell lysates to a consistent protein concentration (e.g., 50-200 µg of protein) with assay buffer in the wells of the 96-well plate.
-
Prepare a master mix of the this compound substrate in assay buffer. The optimal concentration should be determined empirically but is typically in the range of 20-50 µM.
-
Include wells for your positive and negative controls. Also, include a blank control containing only assay buffer and substrate.
-
-
Kinetic Measurement:
-
Initiate the reaction by adding the substrate master mix to each well.
-
Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.
-
Measure the fluorescence intensity every 5 minutes for at least 30-60 minutes.[1]
-
-
Data Analysis:
-
Plot the fluorescence units versus time for each sample.
-
The caspase activity is proportional to the slope of the linear portion of this curve.
-
Compare the activity in your treated samples to the negative and positive controls.
-
Part 2: Western Blot for Cleaved Caspase-3 Validation
Materials:
-
SDS-PAGE gels (10-15% acrylamide)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibody: Rabbit anti-cleaved caspase-3 (Asp175) (Recommended dilution: 1:1000)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG (Recommended dilution: 1:2000 - 1:5000)
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Sample Preparation:
-
Use the same cell lysates prepared for the activity assay.
-
Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto the SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cleaved caspase-3 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
Figure 2: A step-by-step flowchart of the parallel experimental protocols for the this compound assay and Western blot validation.
Interpreting Discrepancies: When the Data Doesn't Align
Ideally, an increase in caspase activity measured by the this compound assay will be accompanied by a corresponding increase in the intensity of the cleaved caspase-3 bands on the Western blot. However, discrepancies can arise and are themselves informative:
-
High Activity, No Cleaved Caspase-3 Band: This could indicate that another caspase, such as caspase-7, is responsible for the substrate cleavage.[3] Alternatively, the cleaved caspase-3 may be present at levels below the detection limit of the Western blot but sufficient to generate a fluorescent signal.
-
Cleaved Caspase-3 Band, Low Activity: This scenario is less common but could suggest the presence of endogenous inhibitors of caspase activity (IAPs) that are overcome during the denaturation step of the Western blot protocol.[9] It may also point to issues with the enzymatic assay, such as substrate degradation or incorrect buffer conditions.
Conclusion: A Dual-Pronged Approach for Unimpeachable Data
The this compound assay is a powerful tool for the high-throughput screening and quantification of caspase activity. However, its reliance on a functional readout necessitates orthogonal validation to ensure the specificity and accuracy of the results. By coupling this enzymatic assay with the definitive protein-level confirmation provided by Western blotting for cleaved caspase-3, researchers can build a more complete and defensible narrative of apoptotic signaling in their experimental system. This dual-pronged approach embodies the principles of scientific rigor and is essential for producing high-quality, publishable data in the field of drug development and cell biology.
References
-
ResearchGate. (2024, August 28). Mismatch between MUSE Analyzer and Western Blot: Cleaved Caspase-3 Detection Issue? ResearchGate. [Link]
-
ResearchGate. (2016, March 4). Caspase activity in apoptosis: Westernblot or Colorimetric assay? ResearchGate. [Link]
-
Lakhani, S. A., Masud, A., Kuida, K., Porter, G. A., Jr, Booth, C. J., Mehal, W. Z., Inayat, I., & Flavell, R. A. (2006). Caspases 3 and 7: key mediators of mitochondrial events of apoptosis. Science (New York, N.Y.), 311(5762), 847–851. [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from Bio-Rad Antibodies website. [Link]
-
Alvero, A. B., & Mor, G. (2021). Determination of Caspase Activation by Western Blot. Methods in molecular biology (Clifton, N.J.), 2255, 1–12. [Link]
-
AnaSpec. (n.d.). EnzoLyte™ AMC Caspase-3 Assay Kit. Retrieved from AnaSpec website. [Link]
-
ResearchGate. (2014, August 22). Does the increased activity of caspase-3 mean they have been cleaved? ResearchGate. [Link]
-
Bouchier-Hayes, L., & Green, D. R. (2012). Caspase activation in apoptosis. Methods in molecular biology (Clifton, N.J.), 844, 3–14. [Link]
-
Next Peptide. (n.d.). 219138-15-5 | H-Asp(OBzl)-AMC · HCl. Retrieved from Next Peptide website. [Link]
-
Bachem AG. (n.d.). Boc-Asp(OBzl)-Pro-Arg-AMC · HCl. Retrieved from Cambridge Bioscience website. [Link]
-
Aapptec Peptides. (n.d.). H-Asp(OBzl)-OBzl HCl [6327-59-9]. Retrieved from Aapptec Peptides website. [Link]
-
Aapptec Peptides. (n.d.). H-Asp-OBzl [7362-93-8]. Retrieved from Aapptec Peptides website. [Link]
-
Anaspec. (n.d.). SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit Fluorimetric - 1 kit. Retrieved from Anaspec website. [Link]
Sources
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 4. Caspase-3 (3G2) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Caspase-3 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Fluorogenic and Chromogenic Caspase Substrates for Apoptosis Research
A Senior Application Scientist's Guide to Selecting the Right Tool for Caspase Activity Analysis
For researchers, scientists, and drug development professionals navigating the complexities of apoptosis research, the accurate measurement of caspase activity is paramount. Caspases, a family of cysteine-aspartic proteases, are central players in the apoptotic cascade, making their activity a key biomarker of programmed cell death. The choice of assay for quantifying this activity can significantly impact experimental outcomes, influencing sensitivity, throughput, and the potential for compound interference. This guide provides an in-depth, objective comparison of two major classes of caspase substrates: fluorogenic and chromogenic, with a focus on the principles that guide experimental design and data interpretation.
While the specific substrate H-Asp(obzl)-amc hcl was a focal point of this inquiry, an extensive review of scientific literature and commercial product listings did not yield specific data regarding its use as a caspase substrate, its target caspase(s), or its kinetic parameters. Therefore, to provide a comprehensive and data-driven comparison, this guide will focus on well-characterized and widely used examples from both substrate classes: the fluorogenic substrate N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin (Ac-DEVD-AMC) and the chromogenic substrate N-Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA) . Both are recognized substrates for the executioner caspases-3 and -7.[1]
The Fundamental Principle: Detecting Caspase-Mediated Cleavage
At its core, a caspase activity assay relies on a synthetic peptide substrate that mimics the natural cleavage site of a specific caspase.[2] This peptide is chemically linked to a reporter molecule—either a fluorophore or a chromophore. In its intact form, the substrate is either non-fluorescent/non-colored or exhibits baseline spectral properties. Upon cleavage by an active caspase, the reporter molecule is released, resulting in a measurable change in fluorescence or absorbance.[3]
A Head-to-Head Comparison: Fluorogenic vs. Chromogenic Substrates
The choice between a fluorogenic and a chromogenic substrate is often dictated by the specific requirements of the experiment, including the need for sensitivity, the type of sample being analyzed, and the available instrumentation.
| Feature | Fluorogenic Substrates (e.g., Ac-DEVD-AMC) | Chromogenic Substrates (e.g., Ac-DEVD-pNA) |
| Principle | Enzymatic cleavage releases a fluorescent group (e.g., AMC), leading to an increase in fluorescence intensity.[4] | Enzymatic cleavage releases a chromogenic group (e.g., pNA), resulting in a color change that can be quantified by absorbance.[5] |
| Sensitivity | High. Fluorescence detection is inherently more sensitive than absorbance, allowing for the detection of lower caspase concentrations.[6] | Moderate. Generally less sensitive than fluorogenic assays, requiring higher concentrations of active caspases for reliable detection.[7] |
| Instrumentation | Requires a fluorometer or a fluorescent plate reader with appropriate excitation and emission filters (e.g., Ex/Em ~360-380/440-460 nm for AMC).[8] | Requires a standard spectrophotometer or a microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for pNA).[9] |
| Throughput | Well-suited for high-throughput screening (HTS) in microplate formats. | Suitable for HTS, although the lower sensitivity may be a limiting factor for some applications. |
| Potential for Interference | Autofluorescence from biological samples or test compounds can interfere with the assay.[6] Light scattering can also be an issue. | Compound color can interfere with absorbance readings. Precipitates in the sample can also affect the results. |
| Cost | Generally more expensive than chromogenic substrates. | More cost-effective, especially for large-scale screening.[1] |
| Kinetic Studies | Excellent for continuous kinetic measurements due to high sensitivity and real-time signal generation. | Can be used for kinetic studies, but the lower sensitivity may limit the ability to accurately measure initial reaction rates. |
Deep Dive into the Substrates
The Fluorogenic Standard: Ac-DEVD-AMC
Ac-DEVD-AMC is a widely used fluorogenic substrate for executioner caspases-3 and -7.[10] The tetrapeptide sequence DEVD is derived from the cleavage site in poly(ADP-ribose) polymerase (PARP), a natural substrate of caspase-3.[8]
Mechanism of Action: In the intact molecule, the fluorescence of the 7-amino-4-methylcoumarin (AMC) group is quenched. Upon cleavage by caspase-3 or -7 between the aspartate (D) and AMC, the free AMC is liberated, which is highly fluorescent. The increase in fluorescence intensity is directly proportional to the caspase activity.[11]
Spectral Properties:
The Chromogenic Workhorse: Ac-DEVD-pNA
Ac-DEVD-pNA is a reliable and cost-effective chromogenic substrate for caspases-3 and -7, as well as other caspases to varying degrees.[5][12]
Mechanism of Action: The p-nitroanilide (pNA) group is colorless when conjugated to the peptide. When cleaved by an active caspase, free pNA is released, which has a distinct yellow color and a strong absorbance at 405 nm.[13] The amount of pNA produced is proportional to the caspase activity.
Spectral Properties:
-
Absorbance Maximum (λmax): 405 nm[1]
Kinetic Parameters: The Michaelis constant (Km) is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity. A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Substrate | Target Caspase | Km (µM) |
| Ac-DEVD-pNA | Caspase-1 | 18 |
| Caspase-3 | 11 | |
| Caspase-4 | 32 | |
| Caspase-6 | 180 | |
| Caspase-7 | 12 |
Data sourced from Cayman Chemical product information based on Talanian, R.V., et al. (1997).[5]
Experimental Protocols: A Self-Validating System
The trustworthiness of any caspase assay hinges on a well-designed protocol with appropriate controls. Below are detailed, step-by-step methodologies for performing caspase-3/7 activity assays using both fluorogenic and chromogenic substrates.
Essential Controls for a Valid Assay:
-
Negative Control (No Lysate): Assay buffer and substrate only, to determine background signal.
-
Uninduced/Untreated Control: Lysate from healthy cells to establish baseline caspase activity.
-
Positive Control (Induced/Treated): Lysate from cells treated with a known apoptosis inducer (e.g., staurosporine) to confirm assay performance.
-
Inhibitor Control: Lysate from apoptotic cells pre-incubated with a specific caspase inhibitor (e.g., Ac-DEVD-CHO) to demonstrate that the measured activity is indeed from the target caspase.
Protocol 1: Fluorogenic Caspase-3/7 Activity Assay (Ac-DEVD-AMC)
Materials:
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM sodium pyrophosphate)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[8]
-
Ac-DEVD-AMC substrate (stock solution in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Cell Lysates: a. Induce apoptosis in your cell line of interest using an appropriate stimulus. Include an uninduced control population. b. Harvest cells and wash with ice-cold PBS. c. Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 2-10 x 10^6 cells/mL) and incubate on ice for 10-30 minutes.[8] d. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Carefully transfer the supernatant (cell lysate) to a pre-chilled tube. Determine the protein concentration of the lysate.
-
Set up the Assay: a. In a 96-well black plate, add 10-50 µL of cell lysate per well. Adjust the volume with Assay Buffer to a final volume of 100 µL. b. Prepare the necessary controls as outlined above. For the inhibitor control, pre-incubate the lysate with the inhibitor for 10-15 minutes at 37°C before adding the substrate.
-
Initiate the Reaction: a. Add 10 µL of the Ac-DEVD-AMC stock solution to each well to achieve the desired final concentration (typically 10-50 µM).
-
Incubation and Measurement: a. Incubate the plate at 37°C for 1-2 hours, protected from light. b. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[11]
-
Data Analysis: a. Subtract the background fluorescence (no lysate control) from all readings. b. Normalize the fluorescence signal to the protein concentration of the lysate. c. Express the results as fold-increase in caspase activity over the uninduced control.
Protocol 2: Chromogenic Caspase-3/7 Activity Assay (Ac-DEVD-pNA)
Materials:
-
Cell Lysis Buffer (as above)
-
Assay Buffer (as above)
-
Ac-DEVD-pNA substrate (stock solution in DMSO)[9]
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Cell Lysates: a. Follow the same procedure as for the fluorogenic assay (Protocol 1, step 1).
-
Set up the Assay: a. In a 96-well clear plate, add 10-50 µL of cell lysate per well. Adjust the volume with Assay Buffer to a final volume of 100 µL. b. Prepare the necessary controls as outlined above.
-
Initiate the Reaction: a. Add 10 µL of the Ac-DEVD-pNA stock solution to each well to achieve the desired final concentration (typically 100-200 µM).
-
Incubation and Measurement: a. Incubate the plate at 37°C for 1-4 hours.[14] b. Measure the absorbance at 405 nm using a microplate reader.[9]
-
Data Analysis: a. Subtract the background absorbance (no lysate control) from all readings. b. Normalize the absorbance to the protein concentration of the lysate. c. Express the results as fold-increase in caspase activity over the uninduced control.
Causality Behind Experimental Choices and Trustworthiness of the System
The choice of substrate and assay format is a critical decision that should be guided by the experimental question. For high-throughput screening of compound libraries where cost is a major consideration and a robust signal is expected, a chromogenic assay may be the most practical choice.[1] Its simplicity and reliance on standard laboratory equipment make it highly accessible.
Conversely, when studying subtle changes in caspase activity, working with limited sample material, or performing detailed kinetic analyses, the superior sensitivity of a fluorogenic assay is indispensable.[15] The ability to detect lower levels of enzyme activity can be the difference between observing a real biological effect and a false negative result.
The trustworthiness of either system is established through the rigorous use of controls. The inhibitor control is particularly crucial as it confirms the specificity of the signal. Caspase substrates are not entirely specific, and other proteases can sometimes cleave them. By demonstrating that a known caspase inhibitor abolishes the signal, you can be confident that the measured activity is attributable to the caspase of interest.
Conclusion: Making an Informed Decision
Both fluorogenic and chromogenic caspase substrates are powerful tools for apoptosis research. While the specific substrate this compound remains uncharacterized in the context of caspase activity, the principles of fluorogenic detection are well-established through substrates like Ac-DEVD-AMC.
-
Fluorogenic assays offer superior sensitivity, making them ideal for detecting low levels of caspase activity and for detailed kinetic studies.
-
Chromogenic assays provide a cost-effective, reliable, and accessible method for routine measurements and high-throughput applications where the expected signal is robust.
Ultimately, the best choice depends on a careful consideration of the experimental goals, sample type, available resources, and the level of sensitivity required. By understanding the underlying principles, strengths, and limitations of each method, and by employing a self-validating experimental design with appropriate controls, researchers can confidently and accurately quantify caspase activity, paving the way for new discoveries in the field of apoptosis and drug development.
References
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MedChemExpress. Ac-DEVD-AMC | Caspase-3/7 Fluorescent Substrate.
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Cayman Chemical. Ac-DEVD-pNA.
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Cayman Chemical. Ac-DEVD-AMC.
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BD Biosciences. Ac-DEVD-AMC Caspase-3 Fluorogenic Substrate.
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Adooq Bioscience. Ac-DEVD-AMC.
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PubChem. Ac-DEVD-AMC.
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Talanian, R.V., Quinlan, C., Trautz, S., et al. Substrate specificities of caspase family proteases. The Journal of Biological Chemistry 272(15), 9677-9682 (1997).
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Mackay, M., Pérez-López, A. M., Bradley, M., & Lilienkampf, A. (2016). Eliminating caspase-7 and cathepsin B cross-reactivity on fluorogenic caspase-3 substrates. Chemical communications (Cambridge, England), 52(4), 730–733.
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Pérez-López, A. M., Lilienkampf, A., & Bradley, M. (2016). Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells. PloS one, 11(5), e0153209.
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AG Scientific. Ac-DEVD-pNA, 1 MG.
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Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759.
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PubChem. Ac-DEVD-pNA Certificate of Analysis.
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Lilienkampf, A., et al. (2016). Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells. PLoS ONE 11(5): e0153209.
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Pop, C., & Salvesen, G. S. (2009). Caspase substrates and inhibitors. Cold Spring Harbor perspectives in biology, 1(3), a008680.
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Los, M., et al. (1997). Fluorometric and colorimetric detection of caspase activity associated with apoptosis. European journal of immunology, 27(11), 3021-3028.
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Harris, J. L., et al. (2012). Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis. Journal of visualized experiments : JoVE, (66), e4139.
-
Carroll, V. M., et al. (2014). Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT. ACS chemical biology, 9(7), 1501–1511.
-
Sigma-Aldrich. Caspase 3 Assay Kit, Colorimetric.
-
Creative Bioarray. Caspase Activity Assay.
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Cayman Chemical. Caspase-3/7 Cell-Based Activity Assay Kit.
-
MDPI. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations.
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Abcam. Caspase assay selection guide.
-
Tong, J., Rufli, S., & Wong, W. W. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of visualized experiments : JoVE, (193), 10.3791/64745.
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Abbkine. Quantify Apoptotic Activity with Precision: Abbkine KTA3022 Caspase-3 Assay Kit (Colorimetric).
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Thornberry, N. A., et al. (1998). Assessment of Caspase Activities in Intact Apoptotic Thymocytes Using Cell-Permeable Fluorogenic Caspase Substrates. The Journal of Experimental Medicine, 188(12), 2267–2277.
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St. John's Laboratory. Chromogenic and Fluorescent detection: differences and uses.
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Dick, R. A., & Agard, D. A. (2020). Inflammatory caspase substrate specificities. The Journal of biological chemistry, 295(44), 14947–14957.
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Green, D. R. (2022). Caspases and Their Substrates. Cold Spring Harbor perspectives in biology, 14(10), a041071.
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Fisher Scientific. Bachem Boc-Asp(OBzl)-Pro-Arg-AMC · HCl.
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Cambridge Bioscience. Boc-Asp(OBzl)-Pro-Arg-AMC · HCl.
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Julien, O., & Wells, J. A. (2017). Caspases and their substrates. Cell death and differentiation, 24(8), 1380–1389.
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Chem-Impex. Boc-Asp(OBzl)-Pro-Arg-AMCHCl.
-
MoBiTec. Ac-Leu-Glu-His-Asp-AMC (Caspase 9 Substrate).
-
Parrish, A. B., et al. (2003). Substrate cleavage by caspases generates protein fragments with Smac/Diablo-like activities. Cell death and differentiation, 10(12), 1347–1349.
-
Anaspec. SensoLyte® Homogeneous AMC Caspase - 3/7 Assay Kit Fluorimetric.
-
MCE. Boc-Asp(OBzl)-Pro-Arg-AMC.
-
Anaspec. SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit Fluorimetric.
-
Biosynth. H-Asp-AMC.
-
Aapptec Peptides. H-Asp(OBzl)-OBzl HCl.
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Safety Operating Guide
Navigating the Afterlife of a Fluorogenic Probe: A Comprehensive Guide to the Proper Disposal of H-Asp(obzl)-amc hcl
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Protocol for Safety and Compliance.
In the fast-paced world of biomedical research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of these compounds is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the safe and compliant disposal of H-Asp(obzl)-amc hcl, a fluorogenic substrate integral to studies of protease activity. As your partner in research, we are committed to providing value that transcends the product itself, ensuring your work is not only groundbreaking but also fundamentally safe.
Understanding the Compound: A Triad of Chemical Entities
This compound is a composite molecule, and understanding its constituent parts is paramount to appreciating the rationale behind its handling and disposal. It is fundamentally composed of:
-
A Peptide Backbone (H-Asp(obzl)-): The aspartic acid residue with a benzyl protecting group is a common motif in peptide chemistry. While many amino acids are benign, the overall toxicological properties of this specific modified peptide are not extensively documented. General principles for handling research peptides, which may have unknown biological effects, should be applied.[1]
-
A Fluorophore (7-amino-4-methylcoumarin, AMC): This is the light-emitting component of the molecule. Safety data for AMC indicates that it can be a skin, eye, and respiratory irritant.[2][3][4]
-
A Hydrochloride Salt (-hcl): The "hcl" signifies that the compound is a hydrochloride salt. In the presence of moisture, it can exhibit acidic properties, and upon decomposition, may release hydrogen chloride gas.[5][6][7][8]
Given the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach that considers the potential hazards of each component is the most prudent course of action. Therefore, for disposal purposes, this compound should be treated as a potentially hazardous chemical.
Core Principles of Disposal: A Foundation of Safety
Before delving into the step-by-step procedures, it is essential to establish the foundational principles of chemical waste management in a laboratory setting. These principles are designed to protect laboratory personnel, the wider community, and the environment.
| Principle | Rationale | Best Practices |
| Waste Minimization | Reduces environmental impact and disposal costs. | Purchase only the required amount of reagent. Prepare only the necessary volume of stock and working solutions. |
| Segregation | Prevents dangerous chemical reactions between incompatible waste streams. | Maintain separate, clearly labeled waste containers for different classes of chemical waste (e.g., halogenated solvents, non-halogenated solvents, solid waste). |
| Proper Labeling | Ensures accurate identification of waste for safe handling and disposal by EH&S personnel. | All waste containers must be clearly labeled with their contents. Avoid chemical formulas or abbreviations. |
| Containment | Prevents spills and exposure. | Use appropriate, sealed containers for waste collection. Store liquid waste containers in secondary containment. |
| Institutional Compliance | Adherence to federal, state, and local regulations is mandatory. | Always follow your institution's specific chemical waste disposal protocols. Consult with your Environmental Health & Safety (EH&S) office.[9][10][11] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.
Sources
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- 2. fishersci.com [fishersci.com]
- 3. peptide.com [peptide.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. peptide.com [peptide.com]
- 6. carlroth.com [carlroth.com]
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- 9. ehrs.upenn.edu [ehrs.upenn.edu]
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- 11. Effective Laboratory Waste Management [emsllcusa.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling H-Asp(obzl)-amc HCl
The Dual-Hazard Profile of H-Asp(obzl)-amc HCl
Understanding the appropriate PPE for this compound requires a nuanced hazard assessment. The compound is not monolithic; its risks arise from two distinct components: the core peptide structure (H-Asp(obzl)-amc) and the hydrochloride (HCl) salt used to improve its solubility and stability.
-
The Peptide Moiety: As with many lyophilized peptides, this compound is typically supplied as a fine, lightweight powder. The primary physical hazard is the potential for aerosolization during handling, such as weighing or reconstitution. Inhalation of fine particulates can cause respiratory tract irritation.[1][2][3] While the specific toxicology of this peptide is not extensively documented, good laboratory practice dictates treating novel or complex biomolecules with caution to avoid potential unforeseen biological effects.[1]
-
The Hydrochloride Salt: The "HCl" designation indicates that the peptide is in a salt form with hydrochloric acid. While it is not free, concentrated hydrochloric acid, the salt can contribute to the material's overall hazard profile.[4][5] When dissolved in a solvent (like DMSO or water) or upon contact with moisture, it can create a mildly acidic solution, posing a risk of skin or eye irritation.[4][6] This acidic nature is a key consideration for glove selection and eye protection.
This dual-hazard profile necessitates a PPE strategy that addresses both the physical form (powder) and the chemical properties (potential acidity and unknown biological activity).
Core PPE: The Non-Negotiable Baseline for Handling
Regardless of the specific task, a minimum level of PPE is mandatory when this compound is present in the laboratory.[7] This baseline ensemble protects against incidental contact and unforeseen splashes or spills.
Table 1: Minimum PPE Requirements for this compound
| PPE Component | Specification | Rationale for Use |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions into the eyes. Goggles are required when there is a higher risk of splashing.[8][9] |
| Hand Protection | Standard laboratory nitrile gloves. | Provides a barrier against skin contact with both the powder and its solutions.[3][10] Inspect gloves for tears or defects before each use. |
| Body Protection | A buttoned laboratory coat. | Shields skin and personal clothing from contamination.[3][6] |
| Footwear | Closed-toe shoes. | Protects feet from spills and dropped lab equipment.[3] |
Task-Specific PPE Escalation: A Risk-Based Approach
The core PPE provides a foundation, but specific tasks require an escalation in protection to mitigate heightened risks. The primary distinction is between handling the solid powder and working with its dilute solutions.
Handling Solid this compound (Weighing and Reconstitution)
This phase presents the highest risk due to the potential for inhaling aerosolized powder. The primary goal is to prevent the compound from becoming airborne and to contain any generated dust.
Step-by-Step Protocol for Weighing and Reconstituting Powder:
-
Engineering Controls: Whenever possible, perform these operations within a chemical fume hood, a powder containment hood, or a glove box.[1][11] This is the most effective way to control airborne particulates.
-
Respiratory Protection: If a fume hood is not available or as a supplementary precaution, wear a NIOSH-approved N95 respirator or a higher-level cartridge respirator.[1][3] This is critical to prevent inhalation of the fine powder.
-
Eye and Face Protection: Escalate to chemical splash goggles. If there is a significant risk of splashing during reconstitution, add a face shield over the goggles.[8][11]
-
Hand Protection: Consider "double-gloving" with two pairs of nitrile gloves.[10] This provides an extra layer of protection and allows for the safe removal of the outer, potentially contaminated layer without exposing the skin.
-
Technique: Use a micro-spatula to handle the powder gently. Avoid tapping or dropping the container, which can generate dust. When adding solvent, introduce it slowly down the side of the vial to minimize splashing.
Handling Dilute Solutions (Assay Preparation and Execution)
Once the compound is in solution, the inhalation risk is significantly reduced, but the risk of chemical splash remains.
Step-by-Step Protocol for Handling Dilute Solutions:
-
Engineering Controls: Work in a well-ventilated area. A fume hood is generally not required for handling low-volume, dilute solutions, but it is still recommended for any procedures that involve heating or vortexing.[11]
-
Respiratory Protection: A respirator is not typically required for routine pipetting of dilute, non-volatile solutions.
-
Eye Protection: At a minimum, wear safety glasses with side shields. If transferring larger volumes (>10 mL) or working with multiple solutions, escalate to chemical splash goggles.[9]
-
Hand and Body Protection: The core requirements of a lab coat and a single pair of nitrile gloves are sufficient for this task.[3][7]
The following diagram illustrates the decision-making workflow for selecting the appropriate level of PPE.
Caption: PPE decision workflow based on the physical form and task.
Operational Plans: Spill Management and Disposal
A comprehensive safety plan extends beyond PPE to include procedures for containment and disposal.
Spill Management
-
Small Powder Spill:
-
Alert others in the area.
-
Wearing your full solid-handling PPE (including respirator), gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully wipe the area from the outside in.
-
Place the contaminated towels and any discarded PPE into a sealed bag for chemical waste disposal.
-
Wash the area with soap and water.
-
-
Small Liquid Spill:
-
Alert others in the area.
-
Wearing your liquid-handling PPE, absorb the spill with an inert absorbent material (e.g., chemical spill pads or vermiculite).
-
Place the absorbent material into a sealed bag for chemical waste disposal.
-
Wipe the spill area with a suitable decontaminating solution, followed by soap and water.
-
Decontamination and Waste Disposal
-
Decontamination: All non-disposable equipment that comes into contact with this compound should be thoroughly rinsed with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Waste Disposal: All disposable items contaminated with this compound, including gloves, pipette tips, paper towels, and vials, must be disposed of as chemical waste.[1] Do not discard them in the regular trash. Collect all waste in a clearly labeled, sealed container and dispose of it according to your institution's hazardous waste management guidelines.
By implementing this structured, risk-aware approach to PPE selection and handling, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their experimental outcomes.
References
-
Carl ROTH GmbH + Co. KG. Safety Data Sheet: Hydrochloric acid. [Link]
-
CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. [Link]
-
U.S. Environmental Protection Agency (EPA). Hydrochloric Acid (Hydrogen Chloride). [Link]
-
University of California, Santa Barbara - Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
-
The University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. [Link]
-
AAPPTec, LLC. MSDS - Safety Data Sheet: H-Asp-OBzl HCl. [Link]
-
Columbus Chemical Industries. (2010, February 18). HYDROCHLORIC ACID, 33-40%. [Link]
-
Peptide Institute, Inc. (2021, March 30). Safety Data Sheet. [Link]
-
Direct Peptides. Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). [Link]
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- 2. peptide.co.jp [peptide.co.jp]
- 3. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 4. epa.gov [epa.gov]
- 5. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 6. camachem.com [camachem.com]
- 7. uah.edu [uah.edu]
- 8. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. echemi.com [echemi.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
